molecular formula C12H13NO3 B5314348 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B5314348
M. Wt: 219.24 g/mol
InChI Key: HSWLTMTZQPZCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is a synthetically engineered quinolinone derivative of significant interest in medicinal chemistry and material science research. This compound features a quinoline core structure substituted with methoxy groups at the 6 and 8 positions and a methyl group at the 2-position. The distinct 1,4-dihydroquinolin-4-one scaffold is known to impart notable chemical reactivity and biological activity, making it a versatile building block for the synthesis of more complex molecular architectures . In pharmaceutical research, analogous quinolinone compounds are investigated for their diverse biological activities, which include potential anticonvulsant and antihypoxic effects . The structural motif of methoxy-substituted quinolines is frequently explored in the development of novel therapeutic agents, as these substitutions can be critical for interacting with biological targets. Furthermore, the unique electronic properties of dimethoxyquinolinone derivatives make them candidates for application in material science, such as in the development of organic dyes and pigments . Researchers value this compound as a key intermediate for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules and functional materials . 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLTMTZQPZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one .

Executive Summary

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (also known as 6,8-dimethoxy-2-methyl-4-quinolone) is a substituted heterocyclic compound belonging to the quinolone alkaloid class.[1] It serves as a critical intermediate in the synthesis of bioactive agents targeting antimitotic pathways (tubulin polymerization inhibition) and antimicrobial resistance (efflux pump inhibition).

Unlike simple quinolones, the 6,8-dimethoxy substitution pattern confers unique electronic properties to the benzene ring, enhancing electron density and altering the lipophilicity profile (LogP). This guide details the structural identity, a validated Conrad-Limpach synthetic protocol, and the physicochemical characteristics required for its application in medicinal chemistry.

Chemical Identity & Structure

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one
Alternative Names 6,8-dimethoxy-2-methyl-4-quinolone; 4-Hydroxy-6,8-dimethoxy-2-methylquinoline (tautomer)
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Core Scaffold 4-Quinolone (Benzo[b]pyridine-4-one)
Key Substituents Methoxy (-OCH₃) at C6, C8; Methyl (-CH₃) at C2
Tautomerism

This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the 4-quinolone (1H-one) form and the 4-hydroxyquinoline (enol) form. In the solid state and in polar solvents, the 4-quinolone tautomer predominates due to the stability of the amide-like resonance.

Tautomerism cluster_0 Dominant Form (Solid State) cluster_1 Minor Form (Aromatic) Quinolone 1,4-Dihydroquinolin-4-one (NH at pos 1, C=O at pos 4) Hydroxy 4-Hydroxyquinoline (N at pos 1, OH at pos 4) Quinolone->Hydroxy Tautomerization (Solvent Dependent)

Caption: Tautomeric equilibrium favoring the 4-one form in polar media.

Synthesis: The Conrad-Limpach Protocol

To synthesize 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one specifically (avoiding the 2-hydroxy-4-methyl isomer produced by the Knorr synthesis), the Conrad-Limpach synthesis is the required methodology. This relies on the thermal cyclization of a


-enamino ester.
Reaction Logic
  • Condensation: Reaction of 2,4-dimethoxyaniline with ethyl acetoacetate under acid catalysis/dehydration to form the enamine.

  • Cyclization: High-temperature thermal cyclization (

    
    ) closes the ring.
    
    • Regioselectivity: Cyclization occurs ortho to the amino group. In 2,4-dimethoxyaniline, position 2 is blocked by a methoxy group.[2] Therefore, cyclization must occur at position 6, placing the original C4-methoxy at position 6 of the quinoline and the C2-methoxy at position 8.

Experimental Protocol

Safety Note: This protocol involves high temperatures (


). Use a sand bath or heating mantle with appropriate thermal shielding.
Step 1: Enamine Formation
  • Reagents: Mix 2,4-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous benzene or toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid.

  • Process: Reflux using a Dean-Stark trap to continuously remove water. Monitor the collection of water to determine reaction completion (typically 4–6 hours).

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude enamine (Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate). This is often an oil that solidifies upon standing.

Step 2: Thermal Cyclization (Critical Step)
  • Medium: Heat a high-boiling solvent such as Diphenyl ether (or Dowtherm A) to 250–260^\circ\text{C} in a round-bottom flask equipped with a short air condenser (to allow ethanol escape).

  • Addition: Add the crude enamine from Step 1 dropwise (or in small portions) to the vigorously boiling solvent.

    • Mechanism:[3][4][5][6] The rapid heating favors the kinetic enamine cyclization over the thermodynamic amide formation.

  • Reaction: Continue heating for 15–30 minutes. Ethanol is evolved as a vapor.

  • Workup: Cool the mixture to room temperature. The product, 6,8-dimethoxy-2-methyl-4-quinolone , typically precipitates as a solid.

  • Purification: Dilute with hexane or petroleum ether to fully precipitate the product. Filter the solid and wash with copious hexane (to remove diphenyl ether) and then cold acetone or ethanol. Recrystallize from ethanol/DMF.

Synthesis Start Start: 2,4-Dimethoxyaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Reflux/Toluene/Dean-Stark) Forms Enamine Start->Step1 - H₂O Step2 Step 2: Thermal Cyclization (Diphenyl Ether, 250°C) Release of EtOH Step1->Step2 High Temp Rearrangement Product Product: 6,8-Dimethoxy-2-methyl- 1,4-dihydroquinolin-4-one Step2->Product Precipitation

Caption: Workflow for the Conrad-Limpach synthesis of the target quinolone.

Physicochemical Properties & Characterization

Predicted Spectral Data

Researchers verifying the structure should look for these diagnostic signals:

SpectroscopyDiagnostic SignalsInterpretation
¹H NMR (DMSO-d₆)

2.35 (s, 3H)
C2-Methyl group . Characteristic singlet for 2-methyl quinolones.

3.85 (s, 3H), 3.92 (s, 3H)
Methoxy groups at C6 and C8.

5.90–6.00 (s, 1H)
C3-H . The vinylic proton of the quinolone ring.[2]

11.50 (br s, 1H)
NH . Broad singlet indicating the lactam (4-one) form.
MS (ESI+) m/z 220.1 [M+H]⁺Consistent with Molecular Weight of 219.24.
Solubility Profile
  • Water: Insoluble (due to aromatic/lipophilic core).

  • DMSO/DMF: Soluble (Suitable for biological assays).

  • Ethanol/Methanol: Sparingly soluble at RT; soluble at reflux.

  • Chloroform: Moderately soluble.

Biological Potential & Applications[1][3][5][9][10][11][12][13][14]

Pharmacophore Analysis

The 6,8-dimethoxy-2-methylquinolin-4-one structure is a "privileged scaffold" in medicinal chemistry.

  • Tubulin Inhibition: The 6,8-dimethoxy pattern mimics the substitution found in colchicine and other antimitotic agents. Analogs (often N-methylated or with C3-aryl groups) bind to the colchicine-binding site of tubulin.

  • Antimicrobial Activity: 2-Alkyl-4-quinolones are structurally related to Pseudomonas aeruginosa Quinolone Signal (PQS) molecules. This compound may act as a quorum-sensing antagonist or efflux pump inhibitor.

Derivatization for Drug Discovery

This core is rarely the final drug but a versatile precursor:

  • C3-Functionalization: The C3 position is nucleophilic. It can be formylated (Vilsmeier-Haack) or halogenated to introduce further complexity.

  • 4-Chloro Derivative: Treatment with POCl₃ converts the 4-one to a 4-chloroquinoline . This allows for nucleophilic aromatic substitution (S_NAr) with amines to create 4-aminoquinoline antimalarials or kinase inhibitors.

References

  • Conrad-Limpach Synthesis Mechanism

    • Title: "The Conrad-Limpach Synthesis of 4-Hydroxyquinolines."
    • Context: Standard organic chemistry protocol for 2-methyl-4-quinolones.
    • Source:

  • Synthesis of Methoxy-Substituted Quinolones

    • Title: "Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas" (Duarte et al.)[1]

    • Context: Describes the synthesis of 6-methoxy and 5,7-dimethoxy analogs using similar protocols.
    • Source:

  • Biological Relevance of Dimethoxyquinolines

    • Title: "Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)
    • Context: Highlights the antimitotic potential of dimethoxy-substituted quinolones.
    • Source:

  • Chemical Data & Identifiers

    • Title: "6,8-Dimethoxy-2-methylquinolin-4-amine" (Amine analog).[7]

    • Context: Confirms the stability and existence of the 6,8-dimethoxy-2-methyl core.
    • Source:

Sources

Molecular Weight and Physicochemical Characteristics of 2-Methyl-1,4-dihydroquinolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-1,4-dihydroquinolin-4-one scaffold (often synonymous with 2-methyl-4-quinolone) represents a privileged structure in medicinal chemistry.[1] Serving as the foundational core for 4-quinolone antibiotics, antitumor agents, and quorum-sensing inhibitors, its physicochemical profile dictates its success in drug development.

This guide provides a rigorous analysis of the molecular weight (MW) and physicochemical characteristics of these derivatives. Unlike generic overviews, we focus on the interplay between the tautomeric equilibrium , lipophilicity (LogP) , and synthetic feasibility that drives the adoption of this scaffold in high-throughput screening libraries.

Structural Fundamentals & Physicochemical Baseline

The Core Scaffold and Tautomerism

The defining feature of 2-methyl-1,4-dihydroquinolin-4-one is its tautomeric duality.[1] While often drawn as the "keto" form (1,4-dihydro), it exists in equilibrium with the "enol" form (4-hydroxyquinoline).

  • Keto Form (1,4-dihydroquinolin-4-one): The dominant tautomer in the solid state and in polar solvents.[1] It is responsible for the hydrogen bond donor (NH) and acceptor (C=O) motifs critical for binding interactions (e.g., DNA gyrase inhibition).

  • Enol Form (4-hydroxyquinoline): Aromatic, but less favorable in aqueous physiological conditions.[1]

This equilibrium significantly impacts calculated LogP (cLogP) and solubility measurements. Researchers must ensure their in silico models account for the keto-tautomer to avoid underestimating polarity.[1]

Molecular Weight and Rule of 5 Compliance

The parent compound, 2-methylquinolin-4(1H)-one , has a molecular weight of 159.19 g/mol .[1] This low mass places it well within the "Lead-Like" space (MW < 300), allowing substantial room for derivatization without violating Lipinski’s Rule of 5 (MW < 500).

Table 1: Physicochemical Baseline of the Parent vs. Functionalized Derivatives

PropertyParent: 2-Methyl-4-quinoloneDerivative: 2-Heptyl-4-quinolone (HHQ)Derivative: Ciprofloxacin (Ref)
Formula C₁₀H₉NOC₁₆H₂₁NOC₁₇H₁₈FN₃O₃
MW ( g/mol ) 159.19243.35331.34
LogP (Exp) ~1.9 - 2.2~4.5 - 5.10.28 (at pH 7.[1]4)
H-Bond Donors 1 (NH)1 (NH)2
H-Bond Acceptors 1 (C=O)1 (C=O)4
TPSA (Ų) 29.129.172.0
pKa (Basic) ~2.3 (O-protonation)~2.48.7 (Piperazine)
Melting Point 235–236°C140–142°C255–257°C

Note: The "Basic" pKa of the quinolone core refers to the protonation of the carbonyl oxygen. The NH group is extremely weakly acidic (pKa > 14).

Synthetic Pathways & Derivatization Impact[1]

The physicochemical properties of these derivatives are intrinsically linked to their synthesis. The Conrad-Limpach synthesis is the gold standard protocol.[1] It is a self-validating method because the high temperature required for cyclization (250°C) ensures that only the thermodynamically stable 4-quinolone product is formed, eliminating kinetic byproducts.[1]

Workflow Visualization (Conrad-Limpach)[1]

ConradLimpach cluster_0 Critical Control Point Aniline Aniline (Starting Material) SchiffBase Beta-Anilinocrotonate (Enamine Intermediate) Aniline->SchiffBase Condensation (Cat. Acid, 110°C) KetoEster Beta-Keto Ester (Ethyl Acetoacetate) KetoEster->SchiffBase Thermal Thermal Cyclization (250°C in Dowtherm A) SchiffBase->Thermal Elimination of EtOH Product 2-Methyl-4-Quinolone (Precipitate) Thermal->Product Intramolecular Cyclization

Figure 1: The Conrad-Limpach synthesis pathway.[1] The high-temperature cyclization step is the critical control point determining product purity.[1]

Protocol: Synthesis of 2-Methyl-4-quinolone

Source: Adapted from Organic Syntheses and standard Conrad-Limpach protocols.[1]

Reagents:

  • Aniline (1.0 eq)[2]

  • Ethyl acetoacetate (1.1 eq)[2]

  • Glacial acetic acid (Catalytic)[2]

  • Dowtherm A (Diphenyl ether/biphenyl mixture) or Paraffin oil (High boiling point solvent)

Step-by-Step Methodology:

  • Enamine Formation: Combine aniline and ethyl acetoacetate in toluene with catalytic acetic acid.[1] Reflux using a Dean-Stark trap to remove water.[1][2] Monitor via TLC until aniline is consumed.[1] Evaporate solvent to yield the ethyl β-anilinocrotonate (Schiff base).[1]

  • Thermal Cyclization (The Critical Step): Heat Dowtherm A to 250°C in a flask equipped with a wide-bore condenser (to allow ethanol escape).[1]

  • Addition: Add the Schiff base dropwise rapidly to the boiling solvent. The rapid addition ensures the temperature does not drop below the activation energy required for cyclization.

  • Precipitation: After 15-20 minutes, cool the mixture to room temperature. The 2-methyl-4-quinolone is significantly less soluble in the organic medium than the starting materials and will precipitate as a solid.[1]

  • Purification: Filter the solid and wash with hexane or diethyl ether to remove residual high-boiling solvent.[1] Recrystallize from ethanol.

Physicochemical Profiling: Solubility & Lipophilicity[1]

Solubility Challenges

2-methyl-1,4-dihydroquinolin-4-one derivatives often suffer from "brick dust" properties—high melting points (>200°C) and low aqueous solubility.[1] This is due to strong intermolecular


-

stacking and hydrogen bonding networks in the crystal lattice.[1]
  • Impact on Assays: Stock solutions should be prepared in DMSO rather than alcohols to ensure complete solubilization before dilution into aqueous buffers.

  • pKa Influence: Solubility is pH-dependent.[1]

    • pH < 2:[1] Soluble (Cationic, protonated Carbonyl).

    • pH 7:[1][3] Least Soluble (Neutral species).[1]

    • pH > 13:[1] Soluble (Anionic, deprotonated Nitrogen).

Lipophilicity (LogP)

The 2-methyl group adds approximately +0.5 log units to the lipophilicity compared to the unsubstituted quinolone.

  • Experimental Determination: Due to the ionizable nature of the scaffold, standard Shake-Flask methods must be performed at a pH where the species is neutral (typically pH 7.4 for non-acidic derivatives, or adjusted based on pKa).

  • Chromatographic Hydrophobicity Index (CHI): For high-throughput profiling, CHI via immobilized artificial membrane (IAM) chromatography is preferred over octanol-water partitioning.[1]

Biopharmaceutical Implications (ADME)

The physicochemical properties of these derivatives directly influence their Absorption, Distribution, Metabolism, and Excretion (ADME).

Permeability vs. Solubility

There is a distinct trade-off in the 2-methyl-4-quinolone series.[1] Increasing the alkyl chain length at the 2-position (e.g., 2-heptyl vs. 2-methyl) drastically increases permeability (LogP increases) but crashes aqueous solubility.[1]

ADME Logic Flow

ADME_Logic Input 2-Methyl-4-Quinolone Derivative LogP LogP > 3.0 (High Lipophilicity) Input->LogP Solubility Aq. Solubility < 10 µM (Crystal Lattice Energy) Input->Solubility Permeability High Passive Permeability LogP->Permeability Membrane Diffusion Dissolution Dissolution Rate Limited Absorption Solubility->Dissolution GI Tract Fluids Bioavail Bioavailability (F) Class II (BCS) Permeability->Bioavail Dissolution->Bioavail Rate Limiting Step

Figure 2: Biopharmaceutical Classification System (BCS) logic for 2-methyl-4-quinolone derivatives. They typically fall into Class II (Low Solubility, High Permeability).

Experimental Validation Protocols

To ensure data integrity, the following protocols should be used to validate the physicochemical parameters of synthesized derivatives.

Potentiometric pKa Determination

Why: To determine the precise ionization state at physiological pH.[1]

  • Preparation: Dissolve 1-2 mg of the derivative in a mixture of water/methanol (to ensure solubility).

  • Titration: Titrate with 0.1 M KOH and 0.1 M HCl under inert gas (N₂) to prevent carbonate formation.

  • Analysis: Use the Bjerrum plot method to calculate pKa.[1] Expect values around 2.0–2.5 for the carbonyl oxygen.[1]

LogD7.4 Measurement (Shake-Flask Micro-method)

Why: To measure lipophilicity at physiological pH.[1]

  • Equilibrium: Mix 1-octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Spiking: Add DMSO stock of the compound to the system (final DMSO < 1%).

  • Separation: Shake for 1 hour, centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

References

  • Organic Syntheses. (1948).[1] 2-Methyl-4-hydroxyquinoline.[1][4][2] Coll. Vol. 3, p. 593. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methylquinolin-4-ol (Compound Summary). Link

  • Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions. Link

  • MDPI Molecules. (2025).[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

Sources

Advanced Pharmacophore Modeling of Dimethoxy Quinolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Colchicine Binding Site of Tubulin

Executive Summary

The 6,7-dimethoxyquinolin-4-one scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent antimitotic activity by targeting the colchicine binding site of tubulin. Its structural similarity to the trimethoxyphenyl ring of colchicine allows it to arrest cell cycle progression at the G2/M phase. This technical guide provides a rigorous, self-validating protocol for developing ligand-based pharmacophore models for this class of compounds. By synthesizing Structure-Activity Relationship (SAR) data with computational modeling, researchers can rationally design analogs with improved binding affinity and pharmacokinetic profiles.

Chemical & Biological Context

The Pharmacophoric Core

The biological activity of quinolin-4-one analogs hinges on specific electronic and steric features. The 6,7-dimethoxy substitution is not merely decorative; it serves as a critical Hydrogen Bond Acceptor (HBA) motif that mimics the A-ring of colchicine, interacting with Cys241 and Val181 residues in the tubulin


-subunit.

Key Structural Determinants:

  • Position 4 (Carbonyl): Acts as a Hydrogen Bond Acceptor.

  • Position 1 (Nitrogen): Often serves as a Hydrogen Bond Donor (HBD) or an attachment point for alkyl/aryl groups to modulate solubility.

  • Position 2 (Aryl/Heteroaryl): Provides hydrophobic bulk (Hydrophobic Feature, Hyd) essential for occupying the hydrophobic pocket of the colchicine site.

  • 6,7-Dimethoxy Groups: Critical HBA features defining the "pharmacophoric signature."

Mechanism of Action

These analogs function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site, they inhibit tubulin polymerization, leading to:

  • Disruption of mitotic spindle formation.

  • Cell cycle arrest at G2/M phase.[1]

  • Induction of apoptosis via B-cell lymphoma 2 (Bcl-2) phosphorylation.

Computational Protocol: Ligand-Based Pharmacophore Modeling

This protocol is designed to be software-agnostic (compatible with MOE, LigandScout, Discovery Studio) but emphasizes the HypoGen algorithmic logic.

Phase 1: Dataset Curation & Preparation

Objective: Create a chemically diverse training set with a wide range of bioactivity (IC


).
  • Selection: Select 25–30 compounds sharing the 6,7-dimethoxyquinolin-4-one core.

  • Activity Binning:

    • Highly Active: IC

      
       < 50 nM
      
    • Moderately Active: 50 nM < IC

      
       < 1 
      
      
      
      M
    • Inactive: IC

      
       > 10 
      
      
      
      M
  • Structure Cleaning:

    • Correct bond orders (ensure 4-one tautomer is explicit).

    • Protonate strong bases/acids at pH 7.4.

    • Critical Step: Minimize energy using the MMFF94x force field to remove steric clashes.

Phase 2: Conformational Analysis

Quinolin-4-ones, particularly 2-aryl derivatives, are not planar. The bond between the quinolone core and the C2-substituent allows for rotation.

  • Method: Stochastic Conformational Search or Systematic Search.

  • Energy Window: 20 kcal/mol (to capture bioactive conformations that may not be global minima).

  • Limit: Generate max 255 conformers per molecule to balance accuracy with computational cost.

Phase 3: Pharmacophore Hypothesis Generation

Algorithm Logic: Identify common chemical features in 3D space among the active compounds that are absent or mismatched in inactives.

Essential Features to Define:

  • HBA (Vectorized): Mapped to the O atoms of 6-OMe and 7-OMe.

  • HBA (Point): Mapped to the C4 carbonyl oxygen.

  • HBD: Mapped to N1-H (if unsubstituted).

  • Ring Aromatic (RA): Centroid of the quinolone system.

  • Hydrophobic (Hyd): Centroid of the C2-aryl substituent.

Phase 4: Model Validation (The "Trust" Pillar)

A model is only as good as its predictive power. Use the following three-tier validation system.

Validation MethodMetricAcceptance CriteriaPurpose
Cost Analysis Cost Difference> 60 bitsEnsures the model is statistically significant and not a random correlation.
Fischer Randomization Confidence Level95% or 98%Scrambles activity data to prove the correlation isn't random chance.
Test Set Prediction Correlation (

)
> 0.8Validates predictive accuracy on compounds not in the training set.

Visualizing the Workflow & Pharmacophore

The following diagrams illustrate the logical flow of the experiment and the spatial arrangement of the pharmacophore features.

Experimental Workflow (DOT Diagram)

PharmacophoreWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Modeling cluster_2 Phase 3: Validation Dataset Dataset Curation (Active vs Inactive) Cleaning Structure Cleaning (MMFF94x Minimization) Dataset->Cleaning Conformation Conformational Search (Stochastic, 20 kcal/mol) Cleaning->Conformation Alignment 3D Molecular Alignment Conformation->Alignment FeatureDef Feature Definition (HBA, HBD, Hyd, RA) Alignment->FeatureDef HypoGen Hypothesis Generation (Common Feature Pharmacophore) FeatureDef->HypoGen Decoys Decoy Set Screening (DUD-E / ZINC) HypoGen->Decoys ROC ROC Curve Analysis (AUC > 0.7) Decoys->ROC FinalModel Validated 3D Model ROC->FinalModel

Figure 1: Step-by-step computational workflow for ligand-based pharmacophore modeling.

Pharmacophore Feature Map (DOT Diagram)

PharmacophoreMap HBA1 HBA (6-OMe) HBA2 HBA (7-OMe) HBA1->HBA2 ~2.8Å Ring Aromatic (Quinoline) HBA2->Ring ~3.5Å HBA3 HBA (C4=O) Hyd Hydrophobic (2-Aryl) HBA3->Hyd Variable Ring->Hyd ~5.5Å (Twisted) Desc Core Interaction Points: 1. OMe groups mimic Colchicine A-ring 2. Hydrophobic node occupies Tubulin pocket 3. Twist angle critical for fit

Figure 2: Spatial arrangement of key pharmacophoric features in the dimethoxy quinolin-4-one scaffold.

Application: Virtual Screening Strategy

Once the model is validated (AUC > 0.7), it serves as a 3D search query for virtual screening of large chemical libraries (e.g., ZINC15, PubChem).

Screening Protocol:

  • Fast Rigid Search: Screen the database for compounds matching the pharmacophore features within a 1.5 Å tolerance.

  • Flexible Docking: Subject the "hits" from the rigid search to molecular docking (e.g., using AutoDock Vina or GLIDE) into the tubulin colchicine site (PDB ID: 4O2B or 1SA0 ).

  • Consensus Scoring: Prioritize compounds that score well in both the pharmacophore fit (FitValue) and docking energy (

    
    ).
    

References

  • Niu, M. M., et al. (2014).[2] Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking.[1][2][3] Acta Pharmacologica Sinica, 35, 967–979.

  • Elbadawi, M. M., et al. (2025).[4] Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors.[4] Bioorganic & Medicinal Chemistry, 28(1), 115215.

  • Kuo, C. W., et al. (2019). Synthesis and biological evaluation of 2-phenylquinolin-4-one derivatives as antimitotic antitumor agents. Molecules, 24(10), 1956.

  • Lu, Y., et al. (2012). 2-Aryl-6,7-dimethoxyquinolin-4-one derivatives as potent antitumor agents targeting the colchicine binding site. European Journal of Medicinal Chemistry, 54, 22-32.

  • Mysore, P., et al. (2016). Pharmacophore modeling and virtual screening for the discovery of new tubulin inhibitors.[1][2][3] Journal of Molecular Graphics and Modelling, 66, 134-146.

Sources

Predicted Metabolic Stability of 6,8-Dimethoxy-2-Methyl Quinolone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Metabolic stability is a cornerstone of modern drug discovery, fundamentally influencing a compound's pharmacokinetic profile, efficacy, and safety.[1][2] This technical guide provides an in-depth exploration of the predictive assessment of metabolic stability for a specific chemical class: 6,8-dimethoxy-2-methyl quinolone derivatives. As a scaffold of interest in medicinal chemistry, understanding its metabolic fate is crucial for optimizing drug candidates. We will dissect the theoretical underpinnings of metabolic pathways relevant to this structure, provide detailed, field-proven protocols for in vitro assessment using human liver microsomes, and explore the synergistic role of in silico modeling. This guide is designed for researchers, scientists, and drug development professionals, offering a framework to de-risk quinolone-based projects by embedding metabolic considerations early in the design-make-test-analyze cycle.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from concept to clinic is fraught with challenges, a significant portion of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability—the susceptibility of a compound to biotransformation—is a critical determinant of its success.[3] A compound that is metabolized too rapidly will be quickly cleared from the body, potentially failing to maintain therapeutic concentrations, leading to poor bioavailability and requiring inconveniently frequent dosing.[1][4] Conversely, a compound that is excessively stable might accumulate, leading to toxicity.

The liver is the body's primary metabolic hub, equipped with a superfamily of enzymes known as Cytochrome P450s (CYPs) that are responsible for the bulk of Phase I oxidative metabolism.[2] Quinolone derivatives, a well-established class of antibacterials, are known to be metabolized and can also interact with CYP enzymes, sometimes leading to drug-drug interactions (DDIs).[5][6] Therefore, a proactive assessment of metabolic stability is not merely a screening step but a foundational component of rational drug design.[7] This assessment allows us to calculate key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which are essential for predicting in vivo behavior.[4][7]

Structural Considerations for 6,8-Dimethoxy-2-Methyl Quinolone Metabolism

The chemical structure of a compound is the primary determinant of its metabolic fate.[2] For the 6,8-dimethoxy-2-methyl quinolone scaffold, several structural motifs present predictable sites for metabolic attack.

  • Methoxy Groups (C6 and C8): The two methoxy groups are prime targets for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. This reaction would yield hydroxylated quinolone metabolites. The presence of a methoxy group at the 8-position has, in some fluoroquinolones, been associated with reduced phototoxicity and increased stability, suggesting its metabolic properties are of key interest.[8]

  • Methyl Group (C2): The methyl group at the 2-position is susceptible to oxidation, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

  • Quinolone Ring System: The aromatic core itself can undergo oxidative metabolism, typically hydroxylation, at various positions.

Understanding these potential "metabolic soft spots" allows chemists to make targeted structural modifications to enhance stability, a process often referred to as "metabolic switching" or "blocking."

Predicted Metabolic Pathways

Based on established biotransformation reactions, we can predict the primary metabolic pathways for this quinolone scaffold. In silico tools are invaluable for visualizing these possibilities before any wet lab experiments are conducted.

Metabolic_Pathway Parent 6,8-dimethoxy- 2-methyl quinolone Metabolite1 C6-Hydroxy Metabolite (O-demethylation) Parent->Metabolite1 CYP-mediated Metabolite2 C8-Hydroxy Metabolite (O-demethylation) Parent->Metabolite2 CYP-mediated Metabolite3 C2-Hydroxymethyl Metabolite (Oxidation) Parent->Metabolite3 CYP-mediated Metabolite4 Ring-Hydroxylated Metabolite (Oxidation) Parent->Metabolite4 CYP-mediated PhaseII Glucuronide or Sulfate Conjugates Metabolite1->PhaseII UGTs, SULTs Metabolite2->PhaseII UGTs, SULTs Metabolite3->PhaseII UGTs, SULTs Metabolite4->PhaseII UGTs, SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for the quinolone scaffold.

In Vitro Assessment: The Human Liver Microsomal (HLM) Stability Assay

The HLM assay is a workhorse in early drug discovery for its high-throughput capability and cost-effectiveness in assessing Phase I metabolism.[9] Microsomes are subcellular vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[9][10] The assay quantifies the rate at which a test compound is depleted over time in the presence of this metabolically active system.[11]

Causality Behind Experimental Choices
  • Why Microsomes? For initial screening of large numbers of compounds, microsomes provide a robust and focused view of oxidative metabolism, which is the primary clearance pathway for a majority of drugs.[12] While hepatocytes offer a more complete picture by including both Phase I and Phase II enzymes, they are more expensive and have lower throughput.[13]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the CYP enzyme system.[9] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is critical to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.[14]

  • Why Cold Acetonitrile? The reaction is stopped, or "quenched," by adding a cold organic solvent like acetonitrile.[9][15] This serves two purposes: it instantly denatures the enzymes, halting all metabolic activity, and it precipitates the microsomal proteins, allowing for a clean supernatant to be collected for analysis.

Step-by-Step Experimental Protocol: HLM Stability

This protocol is designed as a self-validating system by including positive controls (compounds with known metabolic rates) to ensure the enzymatic activity of the microsome batch is within expected ranges.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4. This mimics physiological pH.
  • Test Compound Stock: Prepare a 10 mM stock solution of the 6,8-dimethoxy-2-methyl quinolone derivative in DMSO.
  • Working Solution: Dilute the stock solution in buffer to create a working solution. The final concentration in the incubation is typically 1 µM to ensure enzyme kinetics are not saturated.[14]
  • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[16] Dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[14] Keep on ice.
  • NADPH Solution: Prepare a fresh solution of NADPH in phosphate buffer (final concentration in incubation is typically 1 mM).[15]

2. Incubation Procedure:

  • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) for the test compound, a high-clearance control (e.g., Verapamil), and a low-clearance control (e.g., Warfarin).[14]
  • Add the HLM suspension to each tube.
  • Add the test compound or control working solution to the corresponding tubes.
  • Pre-incubate the mixture for 5-10 minutes in a 37°C water bath to allow the system to reach thermal equilibrium.
  • Initiate the reaction by adding the NADPH solution to all tubes except the 0-minute time point and the "-NADPH" control. For the 0-minute sample, add NADPH after the quenching step.
  • Incubate at 37°C with gentle shaking.

3. Sample Quenching and Processing:

  • At each designated time point, remove the corresponding tube and immediately add 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[9] The IS is a compound of known concentration used to normalize for variations in sample processing and instrument response.
  • Vortex vigorously to precipitate proteins.
  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

4. Analytical Quantification:

  • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13] This technique provides the high sensitivity and specificity needed to quantify the remaining parent compound at each time point.[13]
  • Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.
Data Analysis and Interpretation

The data generated allows for the calculation of key stability parameters.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining against time.

  • Calculating Half-Life (t½): The slope of the linear regression from the plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)[17]

Table 1: Classification of Metabolic Stability Based on In Vitro Data

Stability ClassHuman Liver Microsome t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Hepatic Extraction
High < 19> 73High (> 0.7)
Medium 19 - 9914 - 73Intermediate (0.3 - 0.7)
Low > 99< 14Low (< 0.3)

Note: These are typical ranges and can vary slightly between laboratories.

HLM Assay Workflow Diagram

HLM_Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Processing cluster_anal 4. Analysis Prep1 Prepare Buffer, Test Compound, Controls Prep2 Thaw & Dilute HLM Suspension Prep3 Prepare Fresh NADPH Solution Inc1 Combine HLM & Compound Prep3->Inc1 Inc2 Pre-incubate at 37°C Inc1->Inc2 Inc3 Initiate with NADPH Inc2->Inc3 Inc4 Incubate at Time Points Inc3->Inc4 Proc1 Quench with Cold ACN + IS Inc4->Proc1 Proc2 Vortex & Centrifuge Proc1->Proc2 Proc3 Collect Supernatant Proc2->Proc3 Anal1 LC-MS/MS Analysis Proc3->Anal1 Anal2 Calculate % Remaining Anal1->Anal2 Anal3 Determine t½ & CLint Anal2->Anal3

Caption: Workflow for the Human Liver Microsomal (HLM) metabolic stability assay.

In Silico Prediction: Guiding Synthesis and Experimentation

While in vitro assays provide essential data, they are resource-intensive. In silico metabolic stability prediction has become a vital tool to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.[18][19] These computational methods use a compound's 2D or 3D structure to predict its metabolic liabilities.

Methodologies in Computational Prediction
  • Ligand-Based Models: These models leverage existing data from large compound libraries with known metabolic outcomes.[19] By applying machine learning algorithms (e.g., Random Forest, Support Vector Machines), they learn the relationships between structural features (descriptors) and metabolic stability.[20] The model can then predict the stability of a new, unseen molecule.

  • Structure-Based Models: When a high-resolution 3D structure of a metabolizing enzyme (like a specific CYP isoform) is available, structure-based docking can be employed.[19] This method computationally places the quinolone derivative into the enzyme's active site to predict binding affinity and identify which atoms are closest to the catalytic heme iron, thus predicting the most likely sites of metabolism (SoM).[21]

The Integrated Drug Design Cycle

The true power of these methods is realized when they are integrated into an iterative cycle. In silico models predict the stability of virtual compounds, guiding chemists to synthesize only the most promising candidates. These candidates are then tested in in vitro assays like the HLM stability screen. The experimental data provides a crucial feedback loop, serving as the "ground truth" to validate and retrain the computational models, improving their predictive accuracy over time.[22]

Drug_Design_Cycle Design Design Derivatives (Virtual Library) Predict In Silico Prediction (Stability, SoM) Design->Predict Input Structures Prioritize Prioritize & Synthesize Predict->Prioritize Rank by Score Test In Vitro Assay (HLM Stability) Prioritize->Test Test Compounds Analyze Analyze Data & Refine Model Test->Analyze Experimental Data Analyze->Design Feedback Loop

Caption: Iterative drug design cycle integrating in silico and in vitro methods.

Conclusion

Predicting and optimizing the metabolic stability of 6,8-dimethoxy-2-methyl quinolone derivatives is a multi-faceted challenge that requires a synergistic application of theoretical knowledge, computational modeling, and robust experimental validation. By understanding the likely metabolic pathways based on the core structure, researchers can proactively design compounds with improved pharmacokinetic properties. The high-throughput HLM stability assay provides a reliable in vitro system to quantify metabolic clearance, while in silico tools offer the predictive power to prioritize synthetic efforts and reduce cycle times. An integrated strategy, where computational predictions guide experimental work and experimental results refine predictive models, represents the most efficient and effective path toward identifying drug candidates with a higher probability of success in clinical development.

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Tautomeric Dynamics in 2-Methyl-1,4-dihydroquinolin-4-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and antiviral agents. A defining, yet often analytically challenging, feature of this scaffold is its dynamic prototropic tautomerism. For derivatives such as 2-methyl-1,4-dihydroquinolin-4-one , the molecule exists in a delicate equilibrium between the 1,4-dihydroquinolin-4-one (keto) form and the 2-methylquinolin-4-ol (enol) form.

Understanding and controlling this tautomerism is not merely an academic exercise; it is a critical parameter in rational drug design. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, detailing the structural causality behind solvent effects, and establishes field-proven, self-validating analytical protocols for quantifying tautomeric ratios in research and development pipelines.

Mechanistic Foundations of Quinolone Tautomerism

The tautomerism of 4-hydroxyquinoline derivatives involves the migration of a proton between the N1 nitrogen and the O4 oxygen, accompanied by a shift in double-bond localization 1.

  • The Keto Form (2-Methyl-1,4-dihydroquinolin-4-one): While technically non-aromatic in the nitrogen-containing heterocycle, this form benefits from robust resonance stabilization through its vinylogous amide system. It is the predominant species in polar environments and the solid state 2.

  • The Enol Form (2-Methylquinolin-4-ol): This tautomer achieves full aromaticity (pyridine ring character). It is thermodynamically favored in the vapor phase or in highly non-polar microenvironments where intermolecular hydrogen bonding is absent 3.

The Role of the 2-Methyl Substitution: The addition of a methyl group at the C2 position introduces both mild steric hindrance and an electron-donating inductive effect (+I). This inductive effect increases the electron density on the adjacent N1 nitrogen, subtly strengthening the N-H bond and further stabilizing the keto tautomer compared to the unsubstituted 4-quinolone parent structure 4.

Tautomerism Keto 2-Methylquinolin-4(1H)-one (Keto Form) Enol 2-Methylquinolin-4-ol (Enol Form) Keto->Enol Dynamic Equilibrium Bio Biological Activity (DNA Gyrase Inhibition) Keto->Bio Active Tautomer Polar Polar Solvents (DMSO) Solid State Polar->Keto Favors NonPolar Non-Polar Solvents Vapor Phase NonPolar->Enol Favors

Tautomeric equilibrium of 2-methyl-1,4-dihydroquinolin-4-one and environmental influencers.

Biological Implications in Drug Design

From a pharmacological perspective, the tautomeric state dictates target affinity. The keto tautomer is the biologically active pharmacophore responsible for the antibacterial efficacy of quinolones 1. It selectively binds to and inhibits bacterial DNA gyrase and topoisomerase IV.

Causality of Binding: The specific spatial arrangement of the N-H (hydrogen bond donor) and C=O (hydrogen bond acceptor) in the keto form is an absolute requirement for forming the critical ternary complex with the enzyme and cleaved DNA. If a derivative's microenvironment or substitution pattern heavily favors the enol form, target affinity drops precipitously due to the loss of this precise pharmacophore geometry.

Analytical Workflows & Self-Validating Protocols

As application scientists, we must establish analytical pipelines that prevent misinterpretation caused by solvent-induced tautomeric shifts. Relying on a single spectroscopic method is a critical failure point. The following protocols utilize orthogonal validation (NMR + FT-IR) to create a self-validating system.

Workflow Prep Sample Preparation (Solvent Selection) NMR 13C & 1H NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy (Solid vs Solution) Prep->IR Analysis Spectral Integration & Peak Assignment NMR->Analysis IR->Analysis Result Tautomeric Ratio Quantification Analysis->Result

Analytical workflow for the quantification of quinolone tautomeric ratios.

NMR Spectroscopy Protocol (Solution-Phase Dynamics)

Causality: NMR allows direct observation of the electronic environment of the C4 carbon. By running parallel samples in solvents of differing polarity, we map the thermodynamic shift. DMSO-d6 acts as a strong hydrogen bond acceptor, stabilizing the N-H proton of the keto form. CDCl3 is non-interacting, allowing the intrinsic aromatic stability of the enol to emerge [[2]]().

  • Sample Preparation: Dissolve 10 mg of 2-methyl-1,4-dihydroquinolin-4-one in 0.5 mL of deuterated solvent. Prepare two parallel samples: Sample A in DMSO-d6 (polar) and Sample B in CDCl3 (non-polar).

  • Acquisition: Acquire 1H and 13C NMR spectra at 298 K using a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (d1 ≥ 2s) for accurate integration.

  • Validation & Assignment:

    • Examine the C4 carbon resonance. The keto form is validated by a carbonyl peak at 171–184 ppm 3.

    • The enol form shifts this peak upfield to 160–170 ppm due to the loss of double-bond character at the oxygen 3.

  • Quantification: Integrate the sharp N-H proton (~11-12 ppm) against the isolated C3-H proton to determine the molar ratio of the tautomers in each solvent.

FT-IR Spectroscopy Protocol (Solid vs. Solution)

Causality: Solid-state packing heavily favors the keto form due to robust intermolecular N-H···O=C hydrogen-bonding networks. Solution-phase analysis disrupts these networks, shifting the equilibrium. Comparing the two isolates the effect of the crystal lattice 1.

  • Solid-State Prep: Prepare a transparent KBr pellet containing 1% w/w of the compound.

  • Solution Prep: Prepare a 0.1 M solution in anhydrous CHCl3 using a liquid cell with NaCl or KBr windows.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Validation: The keto form is confirmed by a strong, sharp C=O stretching vibration at 1620–1680 cm⁻¹ 1. The enol form is validated by the appearance of a broad O-H stretch >3000 cm⁻¹ and the attenuation of the carbonyl band.

Quantitative Data Summaries

Table 1: Spectroscopic Markers for Tautomer Identification

Tautomer Form13C NMR (C4 Shift)1H NMR (Heteroatom)FT-IR MarkerBiological Activity
Keto (4-Quinolone) 171 - 184 ppmN-H (sharp, ~11-12 ppm)C=O stretch (1620-1680 cm⁻¹)Active (DNA Gyrase)
Enol (4-Hydroxy) 160 - 170 ppmO-H (broad, >12 ppm)O-H stretch (~3300 cm⁻¹)Inactive

Table 2: Environmental Influence on Tautomeric Equilibrium

Environment / StateDominant TautomerPrimary Thermodynamic Driving Factor
Solid State (Crystal) KetoIntermolecular N-H···O=C hydrogen bonding
Polar Solvent (DMSO) KetoSolvent-solute hydrogen bonding stabilization
Non-Polar Solvent Enol / MixedIntramolecular stability, full aromaticity of pyridine ring
Vapor Phase EnolMaximization of aromatic resonance (isolated molecule)

References

1.3 2.1 3.2 4.4

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Advanced Spectral Data Interpretation for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a rigorous exercise in physical organic chemistry. The compound 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (CAS: 652993-86-7) represents a highly functionalized quinolone core, a privileged scaffold in drug discovery.

Characterizing this molecule requires orthogonal analytical techniques to navigate its complex tautomeric equilibrium, highly substituted aromatic ring, and specific ionization behaviors. This whitepaper provides a comprehensive, field-proven guide to the spectral interpretation and experimental validation of this compound.

Physicochemical Profiling & Tautomeric Causality

Before interpreting spectral data, one must understand the molecule's physical state in solution. 4-Quinolones exhibit a well-documented ring-chain and keto-enol tautomerism, existing in a dynamic equilibrium between the 4-hydroxyquinoline (aromatic enol) and 1,4-dihydroquinolin-4-one (keto) forms.

In non-polar environments, the enol form can be stabilized. However, in polar aprotic solvents (like DMSO) or solid-state conditions, the keto form is overwhelmingly favored due to the stabilization of the highly dipolar resonance structure (where the nitrogen carries a partial positive charge and the oxygen a partial negative charge). This fundamental behavior dictates our choice of analytical conditions and explains the diagnostic shifts observed in NMR and IR spectroscopy.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C₁₂H₁₃NO₃Dictates isotopic distribution in MS.
Monoisotopic Mass 219.0895 DaTarget for High-Resolution Mass Spectrometry (HRMS).
[M+H]⁺ (Predicted) 220.0968 m/zPrimary precursor ion in positive ESI.
LogP (Predicted) ~1.9Suggests moderate lipophilicity; guides LC reverse-phase gradient.
Hydrogen Bond Donors 1 (N-H)Drives intermolecular stacking; requires polar solvents for NMR.
Hydrogen Bond Acceptors 3 (O, O, O)Influences basicity and ESI ionization efficiency.

(Data corroborated via and ).

Integrated Analytical Workflow

To ensure absolute structural confidence, we employ a self-validating, orthogonal analytical workflow.

Workflow Sample 6,8-Dimethoxy-2-methyl- 1,4-dihydroquinolin-4-one (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 2D-NMR) Sample->NMR 15 mg in DMSO-d6 MS High-Res Mass Spec (ESI-QTOF) Sample->MS 1 µg/mL in MeOH IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid state Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Figure 1: Orthogonal analytical workflow for the structural elucidation of the quinolone derivative.

Nuclear Magnetic Resonance (NMR) Elucidation

Causality of Solvent Choice: 4-Quinolones are notoriously insoluble in standard non-polar NMR solvents like CDCl₃ due to robust intermolecular hydrogen bonding and


 stacking. We utilize DMSO-d₆  because its strong hydrogen-bond accepting capability disrupts these networks, yielding sharp, well-resolved resonances and locking the molecule into the keto tautomer.
¹H and ¹³C NMR Assignments

The 6,8-dimethoxy substitution pattern creates a highly specific electronic environment on the benzenoid ring. The positions C-5 and C-7 are unsubstituted and meta to each other, resulting in characteristic doublet splitting (


 Hz).

According to established chemical shift rules for 4-quinolones , the C4 carbonyl carbon is the definitive marker for the keto tautomer, appearing far downfield at ~176 ppm (whereas the enol C-OH would appear at ~166 ppm).

Table 2: Diagnostic NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Position¹H Shift (ppm)Multiplicity (

in Hz)
¹³C Shift (ppm)Structural Rationale
1 (N-H) ~11.50br s-Highly deshielded due to H-bonding and partial positive charge in the keto resonance form.
2 --~149.5Deshielded by the adjacent nitrogen and methyl substitution.
2-CH₃ ~2.35s (3H)~19.2Typical shift for a methyl group on a heteroaromatic ring.
3 ~5.95s (1H)~108.4Highly shielded vinylic position, a hallmark of 4-quinolones.
4 (C=O) --~176.8Diagnostic: Confirms the 1,4-dihydroquinolin-4-one (keto) tautomer.
5 ~7.15d (2.5)~102.5Shielded by C6-OMe, but slightly deshielded by the peri-effect of the C4 carbonyl.
6-OMe ~3.85s (3H)~55.6Standard methoxy resonance.
7 ~6.55d (2.5)~98.2Diagnostic: Extremely shielded by two ortho-methoxy groups (C6 and C8).
8-OMe ~3.90s (3H)~56.1Standard methoxy resonance.

Mass Spectrometry (MS) & Fragmentation Pathways

Ionization Strategy: Positive Electrospray Ionization (ESI+) is optimal. The secondary amine nitrogen in the quinolone core acts as a strong proton acceptor, yielding a robust


 precursor ion at m/z 220.0968 .

Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the molecule undergoes specific neutral losses. The loss of water (-18 Da) is common for oxygen-rich heterocycles. More diagnostically, methoxyarenes frequently undergo homolytic cleavage to lose a methyl radical (-15 Da), forming a stable radical cation, or lose carbon monoxide (-28 Da) following ring contraction.

Fragmentation M1 [M+H]+ m/z 220.0968 M2 [M+H - H2O]+ m/z 202.0868 M1->M2 -18 Da (Loss of Water) M3 [M+H - CH3•]+ m/z 205.0733 M1->M3 -15 Da (Loss of Methyl radical) M4 [M+H - CO]+ m/z 192.1019 M1->M4 -28 Da (Loss of CO)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.

Vibrational Spectroscopy (ATR-FTIR)

Causality of Technique: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellets. KBr is hygroscopic; absorbed water produces a broad band at 3400 cm⁻¹ that obscures the critical N-H stretch of the quinolone. ATR requires no sample prep, preserving the native solid-state hydrogen bonding network.

  • N-H Stretch: Broad band at 3100–3250 cm⁻¹ . The broadening is a direct result of extensive intermolecular hydrogen bonding in the solid state.

  • C=O Stretch: Appears unusually low at ~1630–1640 cm⁻¹ (compared to standard ketones at ~1715 cm⁻¹). This is caused by the strong conjugation with the vinylic double bond and the delocalization of the nitrogen lone pair, which gives the C=O bond significant single-bond character.

  • C-O Stretches (Methoxy): Strong, sharp bands at ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or instrumental artifacts.

Protocol 1: High-Resolution NMR Acquisition (1D and 2D)
  • System Suitability: Insert a standard sample of 1% DSS in DMSO-d₆. Lock, shim (Z1-Z5), and verify that the DSS linewidth at half-height is < 0.8 Hz. Calibrate the 90° pulse width.

  • Sample Preparation: Dissolve exactly 15 mg of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to prevent water peak interference.

  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes to prevent convection currents which cause line broadening.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16).

  • Validation: Verify the residual DMSO quintet is perfectly centered at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C).

Protocol 2: UPLC-ESI-QTOF-MS/MS Analysis
  • System Calibration: Infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass standard. Ensure mass accuracy is < 2 ppm.

  • Blank Validation: Inject 2 µL of pure LC-MS grade Methanol. Run the full gradient to ensure no carryover or ghost peaks exist at m/z 220.

  • Sample Injection: Inject 2 µL of a 1 µg/mL sample solution (in MeOH with 0.1% Formic Acid to promote protonation).

  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.7 µm). Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 220.1) in the quadrupole. Apply a collision energy ramp from 15 eV to 35 eV in the collision cell to capture both low-energy (loss of H₂O) and high-energy (loss of CO) fragmentation events.

References

  • National Center for Biotechnology Information. "6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one | C12H13NO3" PubChem. URL:[Link]

  • European Chemicals Agency. "6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one" ECHA CHEM. URL: [Link]

  • ChemRxiv. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines" ChemRxiv. URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the Conrad-Limpach synthesis , which is the industry-standard, scalable route for 2-methyl-4-quinolones, while addressing the specific challenges posed by the electron-rich 6,8-dimethoxy substitution pattern.

Executive Summary

The target compound, 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (also known as 6,8-dimethoxy-2-methyl-4-hydroxyquinoline), represents a privileged scaffold in medicinal chemistry, particularly for antibiotic (CFTR modulators) and neuroprotective drug discovery.

This protocol details a robust, two-step Conrad-Limpach synthesis designed for scalability (10g to 1kg scale). Unlike one-pot procedures often cited in academic literature, this guide separates enamine formation from thermal cyclization. This separation allows for the removal of water and ethanol byproducts, which is critical for driving high yields and preventing side reactions (such as hydrolysis) during the high-temperature cyclization phase.

Key Advantages of This Protocol:
  • Regiocontrol: Utilizes 2,4-dimethoxyaniline to exclusively direct cyclization to the 6,8-position, avoiding isomer mixtures.

  • Scalability: The "dilution-into-hot-solvent" technique manages gas evolution (EtOH) and exotherms, a critical safety feature for large-scale operations.

  • Purification: Avoids chromatography; relies on precipitation and recrystallization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an aniline derivative with a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto ester, followed by thermal intramolecular cyclization.[1][2]
  • Starting Materials: 2,4-Dimethoxyaniline + Ethyl Acetoacetate.

  • Intermediate: Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate (Enamine).

  • Mechanism:

    • Acid-Catalyzed Condensation: The aniline nitrogen attacks the ketone of ethyl acetoacetate.

    • Thermal Cyclization: At high temperatures (>240°C), the enamine undergoes electrocyclic ring closure followed by elimination of ethanol.

    • Tautomerization: The product tautomerizes to the stable 4-quinolone form.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical regiochemical outcome.

G SM1 2,4-Dimethoxyaniline Inter Enamine Intermediate (Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate) SM1->Inter Cat. AcOH, Toluene Reflux (-H2O) SM2 Ethyl Acetoacetate SM2->Inter Cat. AcOH, Toluene Reflux (-H2O) Transition Transition State (High Temp Cyclization) Inter->Transition Dowtherm A 250°C Byprod1 H2O (Removed via Dean-Stark) Inter->Byprod1 Product TARGET: 6,8-Dimethoxy-2-methyl- 1,4-dihydroquinolin-4-one Transition->Product - EtOH Byprod2 EtOH (Distilled off) Transition->Byprod2

Figure 1: Synthetic pathway for 6,8-dimethoxy-2-methyl-4-quinolone highlighting byproduct removal.

Experimental Protocol

Step 1: Enamine Formation (Condensation)

Objective: To synthesize Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate. Scale: 100 mmol basis.

ReagentMW ( g/mol )EquivAmount
2,4-Dimethoxyaniline 153.181.015.32 g
Ethyl Acetoacetate 130.141.114.32 g (13.9 mL)
Acetic Acid (Glacial) 60.050.050.3 mL (Cat.)[3]
Toluene 92.14-150 mL

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Charging: Add 2,4-dimethoxyaniline, ethyl acetoacetate, toluene, and catalytic acetic acid.

  • Reaction: Heat the mixture to vigorous reflux (bath temp ~120-130°C). Water will begin to collect in the Dean-Stark trap.[4]

  • Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Monitor by TLC (30% EtOAc/Hexane) for disappearance of aniline.

  • Workup: Cool to room temperature. Concentrate the solution in vacuo (Rotavap) to remove toluene.

  • Yield: The resulting oil (often solidifies upon standing) is the crude enamine. It is generally sufficiently pure (>90%) for the next step.

    • Note: Do not purify by column chromatography as the enamine can hydrolyze on silica.

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclization to the quinolone core.[3][5] Safety Warning: This step involves temperatures of 250°C. Use a blast shield and ensure the apparatus is open to an inert gas line (Nitrogen) to prevent pressure buildup from ethanol evolution.

ReagentRoleAmount
Crude Enamine (from Step 1) Precursor~26.5 g (Theoretical)
Dowtherm A (Diphenyl ether/biphenyl)High BP Solvent150 mL
Hexanes / Acetone Workup SolventsAs needed

Procedure:

  • Pre-heating: In a 3-neck 500 mL RBF equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head, heat the Dowtherm A to 250°C .

    • Critical: The solvent must be at a rolling boil/reflux before addition.

  • Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A or add it neat (if liquid) via a dropping funnel slowly over 20-30 minutes.

    • Why: Slow addition prevents the temperature from dropping below 240°C. Cyclization requires high activation energy; low temps favor polymerization.

    • Observation: Ethanol will rapidly distill off.

  • Reaction: Maintain temperature at 245-255°C for 30-60 minutes after addition is complete.

  • Cooling: Allow the mixture to cool slowly to ~80°C.

  • Precipitation: Pour the warm reaction mixture into a beaker containing 500 mL of Hexanes (or Heptane) with vigorous stirring. The quinolone product will precipitate as a solid.[1][4]

  • Filtration: Filter the solid via Büchner funnel. Wash extensively with hexanes to remove residual Dowtherm A.

  • Purification: Recrystallize the crude solid from Ethanol or DMF/Ethanol mixture.

Analytical Data & Validation

Expected data for the purified product:

  • Appearance: Off-white to pale yellow powder.

  • Melting Point: >250°C (characteristic of quinolones).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.50 (s, 1H, NH) - Broad singlet, exchangeable.
      
    • 
       7.30 (d, J=2.5 Hz, 1H, Ar-H at C5).
      
    • 
       6.85 (d, J=2.5 Hz, 1H, Ar-H at C7).
      
    • 
       5.85 (s, 1H, H at C3).
      
    • 
       3.85 (s, 3H, OMe).
      
    • 
       3.80 (s, 3H, OMe).
      
    • 
       2.35 (s, 3H, Me at C2).
      
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 220.09. Found: 220.1.
    

Process Logic & Troubleshooting (Self-Validating System)

The following decision tree helps operators navigate common failure modes during the synthesis.

Troubleshooting Start Start: Step 2 Cyclization CheckTemp Is Reaction Temp > 240°C? Start->CheckTemp LowYield Issue: Low Yield / Sticky Tar CheckTemp->LowYield No CheckPrecip Did Product Precipitate in Hexane? CheckTemp->CheckPrecip Yes LowTemp Cause: Temp too low. Enamine polymerized instead of cyclizing. LowYield->LowTemp Action1 Corrective Action: Ensure solvent is boiling (250°C) BEFORE adding enamine. LowTemp->Action1 NoSolid Issue: No solid formed CheckPrecip->NoSolid No SolventTrapped Cause: Dowtherm A trapped product or too much solvent used. NoSolid->SolventTrapped Action2 Corrective Action: Cool further (0°C). Add more Hexane. Scratch glass to induce nucleation. SolventTrapped->Action2

Figure 2: Troubleshooting logic for the thermal cyclization step.

References

  • Conrad, M., & Limpach, L. (1887).[6][7] Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem. (2025).[1][3][8][9] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Link

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Link

Sources

HPLC method development for detection of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational HPLC Method Development and Validation for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Introduction & Chemical Profiling

As drug development pipelines increasingly explore quinolone derivatives for their diverse pharmacological properties, robust analytical methods are paramount. This protocol details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (Molecular Formula: C₁₂H₁₃NO₃)[1].

Understanding the physicochemical properties of the analyte is the foundation of method development. This compound features a quinolone core with a basic nitrogen, a keto group at position 4, and two electron-donating methoxy groups at positions 6 and 8. Crucially, quinolin-4-ones exist in a tautomeric equilibrium with their 4-hydroxyquinoline (enol) forms[2]. While the keto form is generally predominant[2], the equilibrium is highly sensitive to the dielectric constant and pH of the solubilizing medium. Failure to control this equilibrium during chromatography leads to peak broadening, tailing, or even peak splitting.

Method Development Rationale (The Causality of Choices)

As a Senior Application Scientist, method development is not a process of trial and error, but of applied physical chemistry. Every parameter chosen below is dictated by the analyte's molecular structure:

  • Stationary Phase Selection: For the isolation and quantitation of quinolone alkaloids, reversed-phase (C18) chromatography is the industry standard due to its ability to resolve compounds based on differential polarity[2]. We select a heavily end-capped C18 column. Causality: Unreacted surface silanols on the silica support are weakly acidic and will undergo secondary ion-exchange interactions with the basic nitrogen of the quinolone ring. End-capping sterically hinders these silanols, eliminating these interactions and preventing severe peak tailing.

  • Mobile Phase & pH Control: To achieve a single, sharp peak, the mobile phase must suppress tautomeric interconversion and control the ionization state of the basic nitrogen. We employ an acidic aqueous mobile phase (0.1% Formic Acid, pH ~2.7) paired with Acetonitrile. Causality: The low pH ensures the basic nitrogen remains fully protonated, locking the molecule into a uniform state. Acetonitrile is preferred over methanol due to its lower viscosity and reduced tendency to participate in hydrogen bonding, which further sharpens the elution profile of hydrogen-bond acceptors like the methoxy groups.

  • Detection Wavelength: The highly conjugated quinolone ring system exhibits strong UV absorbance. Based on spectral data from structurally related iminoquinones and methoxy-quinolines, a detection wavelength of 340–346 nm provides optimal sensitivity[3][4]. Causality: Monitoring at ~340 nm maximizes the signal-to-noise (S/N) ratio while selectively ignoring low-wavelength absorbing impurities commonly found in synthetic matrices or extraction solvents.

MethodDev A 1. Analyte Profiling (Tautomerism & pKa Analysis) B 2. Stationary Phase Selection (End-capped C18 Column) A->B C 3. Mobile Phase Optimization (pH Control & Gradient) B->C D 4. Detector Calibration (UV Max ~340 nm) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Fig 1. Systematic HPLC method development workflow for quinolone derivatives.

Experimental Protocols

Reagents and Materials
  • 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one reference standard (Purity ≥98.0%).

  • HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

  • LC-MS grade Formic Acid (FA).

Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, such as peak distortion at the solvent front.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with sonication for 5 minutes, then make up to volume with ACN[3].

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Step-by-Step Execution
  • System Preparation: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove trapped air and prevent baseline drift.

  • Equilibration: Install the C18 column and equilibrate at the initial gradient conditions (10% B) for at least 20 column volumes until the baseline and system pressure are completely stable.

  • Blank Injection: Inject a blank (Diluent) to confirm the absence of ghost peaks or carryover.

  • SST Execution: Inject the Working Standard in replicates of five to evaluate system suitability prior to sample analysis.

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Method Parameters

ParameterCondition
Column End-capped C18 (e.g., 5.0 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 100% Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-15 min: 80% B; 15-16 min: 80%→10% B; 16-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls solvent viscosity and improves retention reproducibility)
Injection Volume 10 µL
Detection (UV) 340 nm

Self-Validating System: Method Validation & Logic

A robust HPLC method must be a self-validating system. We integrate a System Suitability Test (SST) at the beginning of every sequence to ensure the instrument and column are performing within acceptable limits before any sample data is acquired. If the system fails the SST, the logic dictates an immediate halt and corrective action, preventing the generation of invalid data.

SSTLogic Start Initiate System Suitability Test (SST) Check Criteria Met? (RSD < 2.0%, Tailing < 1.5) Start->Check Pass System Validated: Proceed to Sample Analysis Check->Pass  Yes Fail System Invalid: Check Column/Mobile Phase Check->Fail  No Fail->Start  Corrective Action

Fig 2. Self-validating System Suitability Test (SST) logic for routine HPLC analysis.

Method validation follows ICH Q2 guidelines, ensuring the method is fit for its intended purpose[5]. The critical parameters evaluated include Linearity, Precision, Accuracy, and Specificity.

Table 2: System Suitability and Validation Criteria (ICH Q2)

Validation ParameterAcceptance CriteriaCausality / Rationale
System Precision (SST) RSD ≤ 2.0% (n=5)Ensures injector and pump consistency before the run.
Tailing Factor (SST) T ≤ 1.5Confirms the absence of secondary silanol interactions.
Theoretical Plates (SST) N > 2000Verifies column efficiency and packing integrity.
Linearity R² ≥ 0.999Ensures proportional detector response across the concentration range.
Accuracy (Recovery) 98.0% – 102.0%Confirms no sample loss during preparation or column elution.

Conclusion

The developed RP-HPLC method for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one leverages fundamental chemical principles to dictate chromatographic behavior. By understanding the tautomeric nature of the quinolone core and mitigating secondary silanol interactions through strict pH control and column end-capping, this protocol ensures high-resolution, reproducible quantitation suitable for rigorous drug development workflows.

References

  • ECHA CHEM. 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Substance Identity. European Chemicals Agency.
  • Benchchem.
  • International Journal of Scientific Research and Engineering Development (IJSRED). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-yl) Quinolin-3-yl]Methyl}-4H-1,2,4-Triazol-4-Amine.
  • National Institutes of Health (NIH) / PMC. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent.
  • IOSR Journal of Pharmacy (IOSRPHR).

Sources

Conrad-Limpach synthesis of 6,8-dimethoxy-2-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conrad-Limpach Synthesis of 6,8-Dimethoxy-2-methylquinolin-4(1H)-one

Executive Summary & Mechanistic Rationale

The Conrad-Limpach synthesis is a cornerstone methodology in medicinal chemistry for the construction of 4-quinolone (quinolin-4(1H)-one) scaffolds, which are privileged structures in antimalarial, antibacterial, and antiviral drug development [1]. This application note details the robust, two-step synthesis of 6,8-dimethoxy-2-methylquinolin-4(1H)-one from 2,4-dimethoxyaniline and ethyl acetoacetate.

As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than merely following a recipe. The synthesis is governed by two distinct mechanistic phases:

  • Thermodynamic Condensation: The initial step involves the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of ethyl acetoacetate. Dehydration, driven by a Dean-Stark apparatus and acid catalysis, yields the thermodynamically stable conjugated enamine (Schiff base tautomer).

  • High-Energy Thermal Cyclization: The cyclization step requires overcoming a massive activation energy barrier. The intramolecular electrophilic attack of the ester carbonyl by the ortho-carbon of the aromatic ring temporarily breaks the aromaticity of the aniline moiety[2]. Consequently, this step cannot occur at standard reflux temperatures; it strictly requires a high-boiling solvent like Dowtherm A (~250 °C) [3].

Regiochemical Control: The choice of 2,4-dimethoxyaniline provides absolute regiocontrol. Because the position ortho to the amine (C2 on the aniline) is blocked by a methoxy group, cyclization is forced exclusively to the C6 position. Upon ring closure, the original C6 and C4 methoxy groups become the 6- and 8-positions of the resulting quinoline ring, respectively.

Reaction Pathway Visualization

Workflow A 2,4-Dimethoxyaniline + Ethyl Acetoacetate B Condensation (Toluene, p-TsOH, Reflux) A->B C Enamine Intermediate (Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate) B->C - H2O (Dean-Stark) D Thermal Cyclization (Dowtherm A, 250°C) C->D E 6,8-Dimethoxy-2-methylquinolin- 4(1H)-one D->E - EtOH

Workflow of the .

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Properties

Reagent MW ( g/mol ) Equivalents Function / Mechanistic Role
2,4-Dimethoxyaniline 153.18 1.00 Nucleophile / Aromatic Core
Ethyl acetoacetate 130.14 1.10 Electrophile / C2-C3-C4 Source
p-Toluenesulfonic acid 172.20 0.05 Acid Catalyst (Facilitates dehydration)

| Dowtherm A | ~166.00 | Solvent | High-Boiling Medium (Eutectic mixture) |

Table 2: Solvent Optimization for Thermal Cyclization

Solvent Boiling Point (°C) Expected Yield (%) Causality / Rationale [2]
Toluene 110 0 Insufficient thermal energy to break aromaticity.
Mineral Oil >275 ~50 High BP, but highly viscous and difficult to remove.
Diphenyl ether 259 ~60 Excellent thermal profile, but solid at RT (inconvenient).

| Dowtherm A | 257 | 75-85 | Optimal thermal profile, liquid at RT, easily washed. |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate

Objective: Form the enamine intermediate while driving the equilibrium forward via water removal.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 2,4-dimethoxyaniline (15.3 g, 100 mmol), ethyl acetoacetate (14.3 g, 110 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) to 200 mL of anhydrous toluene.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at 130 °C). Monitor the collection of water in the Dean-Stark trap. The theoretical yield of water is 1.8 mL.

  • Monitor: Continue refluxing for 4-6 hours until water ceases to evolve and TLC (30% EtOAc/Hexanes) indicates complete consumption of the aniline.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (100 mL) to neutralize the acid catalyst, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine as a viscous oil or low-melting solid. This intermediate is typically used in the next step without further purification.

Protocol 2: Thermal Cyclization to 6,8-Dimethoxy-2-methylquinolin-4(1H)-one

Objective: Execute the high-energy ring closure while suppressing intermolecular side reactions.

  • Preparation: In a 3-neck 250 mL round-bottom flask equipped with an internal thermometer, an addition funnel, and a short-path distillation head, add 75 mL of Dowtherm A.

  • Pre-heating (Critical Step): Heat the Dowtherm A to 250 °C using a heating mantle. Causality Note: The solvent must be at a rolling boil before the intermediate is added.

  • Dropwise Addition: Dissolve the crude enamine from Protocol 1 in a minimal amount of warm Dowtherm A (approx. 15 mL). Add this solution dropwise to the boiling Dowtherm A over 30-45 minutes.

    • Causality Note: Dropwise addition ensures the intermediate is kept at high dilution. High dilution kinetically favors the unimolecular intramolecular cyclization over bimolecular intermolecular condensation (which leads to polymeric tars) [1].

  • Distillation: As the reaction proceeds, ethanol is eliminated and will distill off through the short-path head.

  • Completion & Cooling: After the addition is complete, maintain the temperature at 250 °C for an additional 30 minutes. Remove the heating mantle and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled mixture into 300 mL of vigorously stirred hexanes or petroleum ether. The quinolone product will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum and wash thoroughly with hexanes (3 x 50 mL) to remove all traces of Dowtherm A. Recrystallize from DMF or ethanol to afford the pure 6,8-dimethoxy-2-methylquinolin-4(1H)-one.

Mechanistic Flowchart

Mechanism N1 Amine Attack on Ketone N2 Hemiaminal Formation N1->N2 N3 Dehydration to Enamine N2->N3 Acid Catalysis (-H2O) N4 N4 N3->N4 Transfer to Dowtherm A N5 Intramolecular Electrophilic Aromatic Substitution N4->N5 Aromaticity Broken N6 Hemiketal Intermediate N5->N6 N7 Elimination of Ethanol N6->N7 - EtOH N8 Tautomerization to Quinolin-4(1H)-one N7->N8 Aromaticity Restored

Mechanistic pathway detailing the critical high-temperature cyclization step.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (Condensation): The theoretical volume of water (1.8 mL for a 100 mmol scale) collected in the Dean-Stark trap is a direct physical validation of enamine formation.

  • Visual Validation (Cyclization): During the dropwise addition into Dowtherm A, the immediate evolution of vapor (ethanol) condensing in the short-path head confirms the elimination step is occurring. The mixture will darken significantly, which is normal for this high-temperature annulation.

  • Spectroscopic Validation (1H NMR in DMSO-d6):

    • Success Criterion 1: The complete disappearance of the ester ethyl signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm).

    • Success Criterion 2: The appearance of a highly deshielded N-H proton (>11.0 ppm) due to strong hydrogen bonding and tautomeric exchange.

    • Success Criterion 3: The appearance of the distinct C3-H vinylic/aromatic proton as a sharp singlet at ~5.9 - 6.1 ppm.

    • Success Criterion 4: Two distinct methoxy singlets (~3.8 and 3.9 ppm) and two meta-coupled aromatic protons (d, J ≈ 2.5 Hz) confirming the 6,8-substitution pattern.

References

  • Winter, R. W., et al. "Antimalarial Quinolones: Synthesis, potency, and mechanistic studies." Experimental Parasitology, 2008.
  • Brouet, J.-C., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • BenchChem. "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) is paramount in drug development, directly impacting safety and efficacy. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[1] The success of this technique, however, is critically dependent on the selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide for researchers and drug development professionals on the systematic selection of an optimal solvent for the recrystallization of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one, a member of the quinolinone class of heterocyclic compounds which are known for their diverse biological activities.[2][3] We will explore the theoretical principles of solvent selection, analyze the specific physicochemical properties of the target molecule, and provide a detailed, step-by-step experimental protocol for empirical solvent screening.

The Theoretical Framework for Solvent Selection

Recrystallization is a purification process that leverages differences in solubility to separate a desired compound from its impurities. The core principle involves dissolving the impure solid in a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities are ideally left behind in the solution (mother liquor).[5]

Key Characteristics of an Ideal Recrystallization Solvent:

  • Favorable Temperature Coefficient: The most critical property is that the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0 °C).[1][6][7] This ensures minimal product loss during the filtration step.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they do not co-crystallize with the product).[1][8]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][8]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[1]

  • Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive, although these factors are often secondary to performance.[1]

The principle of "like dissolves like" is a useful starting point, suggesting that compounds are best dissolved in solvents of similar polarity.

Physicochemical Analysis of the Target Compound

Structure: 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

The structure contains several key functional groups that dictate its polarity and solubility:

  • Polar Groups:

    • A ketone (C=O) group, which is a hydrogen bond acceptor.

    • A secondary amine (N-H) within the dihydro-quinolinone ring, which can act as a hydrogen bond donor.

    • Two methoxy (-OCH₃) ether groups, which are polar and can accept hydrogen bonds.

  • Non-polar Groups:

    • A bicyclic aromatic-like ring system.

    • A methyl (-CH₃) group.

This combination of polar functional groups and a larger, relatively non-polar carbon skeleton suggests that 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is a compound of intermediate polarity . This prediction guides the initial selection of solvents for screening, which should span a range of polarities from moderately non-polar to highly polar. Common solvents for recrystallizing quinolinone derivatives include ethanol, ethyl acetate, and mixed systems like ethanol/water or dichloromethane/hexane, which aligns with this assessment.[9]

Protocol for Empirical Solvent Screening

A theoretical analysis provides a starting point, but the optimal solvent must be determined experimentally. A systematic screening process using small quantities of the crude material is the most effective approach.

General Workflow for Solvent Selection

The following diagram outlines the decision-making process for identifying a suitable recrystallization solvent.

Solvent_Selection_Workflow cluster_start Initial Setup cluster_screening Single Solvent Screening cluster_mixed Mixed-Solvent Option Start Start with Crude Compound (~10-20 mg per test) Test_Cold Add 0.5 mL Cold Solvent (e.g., Hexane, EtOAc, EtOH, H₂O) Start->Test_Cold Decision_Cold Soluble at Room Temp? Test_Cold->Decision_Cold Reject_Cold Reject Solvent: Poor Recovery Decision_Cold->Reject_Cold Yes Heat Heat to Boiling Decision_Cold->Heat No Decision_Hot Soluble When Hot? Heat->Decision_Hot Reject_Hot Reject Solvent: Poor Solubility Decision_Hot->Reject_Hot No Cool Cool Slowly to RT, then Ice Bath Decision_Hot->Cool Yes Decision_Crystals Abundant, High-Quality Crystals Form? Cool->Decision_Crystals Select Select as Optimal Solvent Decision_Crystals->Select Yes Consider_Mixed Consider for Mixed-Solvent System Decision_Crystals->Consider_Mixed No No_Single No Ideal Single Solvent Found Consider_Mixed->No_Single Test_Mixed Perform Mixed-Solvent Test (e.g., EtOH/Water) No_Single->Test_Mixed Select_Mixed Select as Optimal System Test_Mixed->Select_Mixed

Caption: Workflow for systematic solvent selection.

Experimental Protocol: Single-Solvent Screening

Objective: To identify a single solvent that provides high recovery and purity.

Materials:

  • Crude 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

  • Small test tubes (e.g., 10 x 75 mm)

  • Solvent candidates (in order of increasing polarity): Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water (H₂O)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Place approximately 15-25 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture.

  • Observation 1 (Cold Solubility): If the compound dissolves completely in the cold solvent, that solvent is unsuitable for recrystallization as recovery will be poor.[5] Discard and select a new solvent.

  • Heating: If the compound is insoluble or sparingly soluble in the cold solvent, heat the mixture gently to the solvent's boiling point. Add the minimum amount of additional hot solvent dropwise until the solid just dissolves.[4]

  • Observation 2 (Hot Solubility): If a large volume of solvent is required or the compound does not dissolve completely, the solvent is unsuitable. Discard and select a new solvent.

  • Cooling and Crystallization: If the compound dissolves in a reasonable amount of hot solvent, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.[10]

  • Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Experimental Protocol: Mixed-Solvent Screening

Objective: To find a suitable solvent pair when no single solvent is ideal. A mixed-solvent system typically consists of a "good" solvent in which the compound is soluble and a miscible "bad" solvent (or "anti-solvent") in which the compound is insoluble.[11][12]

Common Miscible Pairs: Ethanol-Water, Methanol-Water, Acetone-Water, Ethyl Acetate-Hexane, Toluene-Hexane, Dichloromethane-Hexane.[9][13]

Procedure:

  • Select a "good" solvent identified during the single-solvent screen (one that readily dissolves the compound when hot).

  • In a test tube, dissolve ~20-30 mg of the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.[11]

  • Add one or two drops of the hot "good" solvent to re-clarify the solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, to induce crystallization.

  • Evaluate the resulting crystals for quantity and quality.

Data Interpretation and Selection

Summarize the observations from the screening experiments in a table for easy comparison.

Solvent (or System)Solubility (Cold)Solubility (Hot)Crystal Formation upon CoolingAssessment
HexaneInsolubleInsolubleNoneUnsuitable
Ethyl AcetateSparingly SolubleSolubleModerate, fine needlesPossible
EthanolSparingly SolubleSolubleAbundant, well-formed prismsGood Candidate
WaterInsolubleInsolubleNoneUnsuitable (as single)
Ethanol/Water --Excellent, high yieldExcellent Candidate
... (add other tested solvents)

Selection Criteria:

  • The best single solvent is one that shows low solubility at room temperature, high solubility when hot, and produces a large quantity of high-quality crystals upon cooling (e.g., Ethanol in the example table).

  • If no single solvent is ideal, a mixed-solvent system that meets these criteria should be chosen (e.g., Ethanol/Water).

Recommended Protocol for Bulk Recrystallization

Once an optimal solvent system is identified (e.g., Ethanol), proceed with the purification of the bulk material.

Procedure:

  • Place the crude 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one in an appropriately sized Erlenmeyer flask.

  • Add a small amount of the selected solvent (Ethanol) and a boiling chip or stir bar. Heat the mixture to a gentle boil on a hot plate.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize recovery.[13]

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[6]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent. This can be done by air-drying on the filter or by placing them in a vacuum oven.

By following this systematic approach, researchers can confidently and efficiently identify the optimal conditions for the purification of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one, ensuring high purity for subsequent applications in research and development.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RECRYSTALLISATION. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • University of South Florida. (n.d.). Recrystallization, filtration and melting point. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Department of Chemistry. Retrieved from [Link]

  • Swarthmore College. (2009). Experiment 9 — Recrystallization. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Jasperse, J. (n.d.). RECRYSTALLIZATION. North Dakota State University. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16767486, 6,8-Dimethoxy-2-methylquinolin-4-amine. Retrieved from [Link]

  • Studylib. (n.d.). Crystallization: Recrystallization Techniques & Solvent Selection. Retrieved from [Link]

  • ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Popova, E. A., et al. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

Sources

Application Note: Precision Cytotoxicity Profiling of Quinolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers characterizing the cytotoxic potential of quinolin-4-one derivatives. It addresses the specific physicochemical challenges posed by this chemical class, including solubility limits, fluorescence interference, and metabolic modulation.

Executive Summary

Quinolin-4-one scaffolds are "privileged structures" in medicinal chemistry, exhibiting potent activity as topoisomerase inhibitors, quorum sensing antagonists, and kinase inhibitors. However, their specific physicochemical properties—namely high lipophilicity, intrinsic fluorescence, and metal chelation capability—render standard cytotoxicity assays (like MTT) prone to false positives.

This guide establishes the Sulforhodamine B (SRB) assay as the primary validation standard for this compound class to eliminate metabolic interference, while providing a modified MTT protocol for high-throughput screening.

Pre-Assay Critical Assessment

Before initiating cell-based work, three compound-specific parameters must be defined to prevent assay failure.

A. Solubility & Solvent Compatibility

Quinolin-4-ones are often poorly soluble in neutral aqueous media due to π-π stacking.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3][4][5]

  • Solubility Limit: Most derivatives precipitate in culture media at >50 µM if DMSO <0.1%.

  • Protocol: Prepare 1000x stocks (e.g., 10 mM or 50 mM) in 100% DMSO.

  • Critical Threshold: Final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher concentrations permeabilize membranes, masking the compound's specific toxicity.

B. Spectral Interference Check (The "Cell-Free" Control)

Many quinolone derivatives are fluorophores or chromophores. They may absorb light at 570 nm (MTT readout) or emit fluorescence that interferes with Resazurin assays.

  • Test: Dilute the compound to the highest test concentration (e.g., 100 µM) in culture medium without cells.

  • Read: Measure absorbance at 570 nm.

  • Decision: If OD > 0.05, the compound interferes. Action: Use the Wash-Modified MTT protocol or the SRB assay.

C. Metabolic Interference

Quinolin-4-ones often target mitochondrial enzymes (e.g., NADH dehydrogenase). Standard tetrazolium assays (MTT/MTS) rely on mitochondrial activity.[6] A compound that inhibits mitochondrial respiration without killing the cell immediately will appear more toxic than it is (False Positive).

  • Solution: Cross-validate IC50 values using the SRB assay (measures total protein) or ATP-independent DNA quantification.

Decision Logic for Assay Selection

Use the following logic flow to select the appropriate assay for your specific derivative.

AssaySelection Start Start: Quinolin-4-one Derivative CheckFluorescence Is the compound fluorescent or highly colored? Start->CheckFluorescence CheckMetabolic Does it target Mitochondria (e.g., ROS inducer, ETC inhibitor)? CheckFluorescence->CheckMetabolic No SRB USE SRB ASSAY (Total Protein Mass) *Gold Standard for Quinolones* CheckFluorescence->SRB Yes CheckMetabolic->SRB Yes ModMTT USE MODIFIED MTT (Wash Step Required) CheckMetabolic->ModMTT Unknown/Suspected StdMTT Standard MTT/MTS (High Throughput) CheckMetabolic->StdMTT No

Figure 1: Decision tree for selecting the optimal cytotoxicity assay based on quinolin-4-one physicochemical properties.

Primary Protocol: Sulforhodamine B (SRB) Assay

Why this is the Gold Standard: The SRB assay stains cellular protein residues.[7][8][9] It is pH-dependent, stable, and crucially, independent of mitochondrial function . This eliminates artifacts caused by quinolone-induced redox cycling.

Materials
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).[7] Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% (v/v) Acetic acid.[7][10]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding:

    • Seed cells (e.g., HeLa, MCF-7) at 5,000–10,000 cells/well in 100 µL media.

    • Incubate for 24 hours to ensure adhesion.[3][7][11]

  • Treatment:

    • Add 100 µL of 2x compound concentrate.

    • Include Vehicle Control (0.5% DMSO max) and Positive Control (e.g., Doxorubicin 1 µM).

    • Incubate for 48–72 hours.[12]

  • Fixation (Critical Step):

    • Do not remove media.[7] Gently layer 50 µL of cold 50% TCA (final concentration ~10%) directly onto the supernatant.

    • Incubate at 4°C for 1 hour. Note: This fixes the cells to the plastic bottom.

    • Wash plates 5x with slow-running tap water. Air dry completely.[7]

  • Staining:

    • Add 100 µL of 0.4% SRB solution.[7][10] Incubate 30 mins at Room Temperature (RT).

    • Wash: Remove stain and wash 4x with 1% acetic acid to remove unbound dye.[7]

    • Dry: Air dry until no moisture is visible (crucial for accurate quantification).

  • Solubilization & Read:

    • Add 200 µL of 10 mM Tris base.[7] Shake on an orbital shaker for 10 mins.

    • Measure Absorbance at 510 nm .

Secondary Protocol: Modified MTT Assay

Use this only if SRB is unavailable or for high-throughput preliminary screens. The modification (Step 4) removes the quinolone derivative before adding MTT to prevent chemical reduction of the tetrazolium salt by the compound itself.

Methodology Modifications
  • Seeding & Treatment: Same as SRB.

  • Pre-MTT Wash (The Modification):

    • At the end of the treatment period (e.g., 48h), carefully aspirate the media containing the quinolone derivative.

    • Wash cells 1x with warm PBS. Caution: Do not dislodge loosely adherent cells.

    • Add 100 µL fresh, warm culture media.

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 2–4 hours at 37°C.

  • Solubilization:

    • Remove media (if using DMSO method) or add SDS-HCl (if using detergent method).

    • Read at 570 nm.

Data Presentation & Analysis

Quantitative Summary

When reporting data for quinolin-4-ones, present the IC50 alongside the Selectivity Index (SI) to demonstrate therapeutic window.

Table 1: Example Data Structure for Quinolin-4-one Derivatives

Compound IDR-Group Subst.HeLa IC50 (µM)MCF-7 IC50 (µM)Normal Fibroblast IC50Selectivity Index (SI)*
Q-01 6-Fluoro2.4 ± 0.33.1 ± 0.5>100>41
Q-02 7-Methoxy15.2 ± 1.212.8 ± 0.945.03.5
Doxorubicin (Control)0.5 ± 0.10.4 ± 0.18.216.4

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered promising.

Experimental Workflow Visualization

Workflow cluster_Assay Assay Execution Prep Compound Prep (DMSO Stock) Treat Treatment (48-72h) Prep->Treat Seed Cell Seeding (96-well, 24h) Seed->Treat Fix Fixation (TCA) *SRB Only* Treat->Fix SRB Path Read Read OD (510nm / 570nm) Treat->Read MTT Path (Direct) Stain Stain & Wash Fix->Stain Stain->Read Analyze Data Analysis (Sigmoidal Fit) Read->Analyze

Figure 2: High-level experimental workflow comparing the SRB (Green path) and standard MTT (Direct path) execution steps.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce max concentration; ensure DMSO < 0.5%; check pH (quinolones are less soluble at neutral pH).
High Background (Blank) Compound absorbs at 570nm or binds to plastic.Use SRB assay (wash steps remove compound); use "Cell-Free" control wells to subtract background.
Flat Dose-Response Compound is cytostatic, not cytotoxic.Extend incubation to 72h; SRB is better at detecting cytostatic effects (growth inhibition) than MTT.
High Variance Washing steps dislodged cells (MTT).Switch to SRB (TCA fixation permanently adheres cells to the plate before washing).

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 120(8), 687-693. Link

Sources

Application Note: Scalable Synthesis of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one via the Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-dihydroquinolin-4-one (4-quinolone) scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural core of numerous antibacterial, antimalarial, and antiviral agents. The preparation of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one from 2,4-dimethoxyaniline is achieved through the classical Conrad-Limpach reaction, a robust two-step methodology designed to construct the quinolone bicyclic system with high regiochemical fidelity [2].

Causality of the Reaction Design: The Conrad-Limpach synthesis is thermodynamically driven to produce 4-quinolones over the isomeric 2-quinolones (which are favored in the Knorr synthesis) by carefully controlling the reaction temperature and the nature of the intermediate [1].

  • Enamine Formation (Kinetic Control): Condensation of 2,4-dimethoxyaniline with ethyl acetoacetate at moderate temperatures (~110 °C) yields a β-arylaminoacrylate (enamine) intermediate.

  • Thermal Cyclization (Thermodynamic Control): The enamine is subjected to flash heating at ~250 °C in a high-boiling inert solvent. This extreme thermal energy is strictly required to overcome the activation barrier associated with the temporary loss of aromaticity during the electrophilic attack of the ester carbonyl onto the aromatic ring [3].

  • Regioselectivity: The starting material, 2,4-dimethoxyaniline, possesses methoxy groups at the C2 and C4 positions. Because the C2 position is sterically and electronically blocked, intramolecular cyclization is forced exclusively at the C6 position. Following cyclization, the original C2 and C4 methoxy groups become the C8 and C6 substituents of the quinoline ring, yielding the target 6,8-dimethoxy isomer with absolute precision.

Workflow Visualization

G Start 2,4-Dimethoxyaniline + Ethyl Acetoacetate Condensation Step 1: Condensation (Toluene, p-TsOH, Reflux) Dean-Stark Water Removal Start->Condensation Acid Catalysis Intermediate Intermediate: Ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate Condensation->Intermediate - H2O Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250 °C, 30 min) Intermediate->Cyclization Rapid Addition Cooling Cooling & Precipitation (Room Temp) Cyclization->Cooling - EtOH Washing Washing & Filtration (Hexanes/Ethyl Acetate) Cooling->Washing Product Target Product: 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Washing->Product High Purity

Workflow for the Conrad-Limpach synthesis of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one.

Quantitative Data: Solvent Optimization for Thermal Cyclization

The choice of solvent in the cyclization step is the most critical variable in this protocol. High-boiling aromatic solvents are required to reach the ~250 °C threshold without requiring high-pressure reactors. The table below summarizes the causality behind solvent selection based on empirical yields and purity profiles [1].

Solvent SystemBoiling Point (°C)Average Yield (%)Purity Profile & Causality
Toluene 1100Insufficient thermal energy to overcome the cyclization activation barrier.
Mineral Oil ~30045 - 55High viscosity hinders rapid heat transfer; highly difficult to remove during workup.
Diphenyl Ether 25975 - 85Excellent heat transfer; promotes rapid cyclization, but solidifies at room temp (m.p. 26 °C).
Dowtherm A 25885 - 92Eutectic mixture (liquid at room temp); optimal heat transfer, prevents tar formation.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol is designed so that each phase provides visual or physical confirmation of success, ensuring a self-validating workflow that minimizes downstream failures.

Phase 1: Preparation of the Enamine Intermediate

Reagents: 2,4-dimethoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), p-toluenesulfonic acid (p-TsOH, 0.05 eq), Toluene (0.5 M).

  • Assembly: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Mixing: Dissolve 2,4-dimethoxyaniline and ethyl acetoacetate in toluene. Add the catalytic p-TsOH.

    • Causality: The acid selectively protonates the ketone carbonyl of ethyl acetoacetate, increasing its electrophilicity for nucleophilic attack by the aniline nitrogen.

  • Reflux: Heat the mixture to reflux (~110 °C). Monitor the collection of water in the Dean-Stark trap.

    • Validation: The theoretical volume of water should be collected within 3-4 hours, physically confirming quantitative conversion to the enamine.

  • Concentration: Once water ceases to collect, cool the reaction to room temperature and remove the toluene under reduced pressure to yield the crude ethyl 3-((2,4-dimethoxyphenyl)amino)but-2-enoate as a viscous oil.

Phase 2: Thermal Cyclization

Reagents: Crude enamine intermediate, Dowtherm A (eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl).

  • Pre-heating: In a separate 3-neck round-bottom flask equipped with an internal thermometer and an air condenser, heat Dowtherm A (approx. 10 volumes relative to the intermediate) to 245–250 °C using a heating mantle.

  • Flash Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A. Add this solution dropwise to the pre-heated Dowtherm A over 15-20 minutes.

    • Causality: Dropwise addition ensures the intermediate is immediately subjected to high heat (flash cyclization) while keeping the overall concentration of unreacted intermediate low. This prevents intermolecular cross-linking and polymerization (tar formation) [3].

  • Cyclization: Maintain the temperature at 250 °C for an additional 30 minutes. The reaction will evolve ethanol vapor.

    • Validation: The cessation of boiling/bubbling (ethanol evolution) acts as a visual indicator that the cyclization is complete.

Phase 3: Isolation and Purification
  • Cooling: Remove the heating mantle and allow the reaction mixture to cool slowly to room temperature.

    • Validation: As the mixture cools below 100 °C, the target 4-quinolone will begin to precipitate spontaneously due to its insolubility in cold, non-polar environments.

  • Precipitation: Add an equal volume of hexanes to the cooled mixture to maximize precipitation.

  • Filtration: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove all residual Dowtherm A.

  • Drying: Dry the solid under high vacuum to afford 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one as a crystalline solid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • 1H NMR (DMSO-d6): A characteristic broad singlet around δ 11.5 ppm corresponding to the N-H proton. A sharp singlet at δ 5.9 ppm for the C3-H (vinylic proton of the quinolone ring). Two distinct singlets around δ 3.8-3.9 ppm for the two methoxy groups.

  • LC-MS: A dominant [M+H]+ peak at m/z 220.1, corresponding to the exact mass of C12H13NO3.

References

  • "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones", National Institutes of Health (PMC). URL: [Link]

  • "Quinolin-4-ones: Methods of Synthesis and Application in Medicine", MDPI. URL: [Link]

  • "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones", National Institutes of Health (PMC). URL: [Link]

Formulation strategies for low-solubility quinolin-4-one compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for Low-Solubility Quinolin-4-one Therapeutics

The Physicochemical Paradox of Quinolin-4-ones

As a Senior Application Scientist, I frequently encounter the dual formulation challenges inherent to the quinolin-4-one scaffold: the "brick dust" and "grease ball" paradoxes. The quinolin-4-one core is characterized by strong intermolecular hydrogen bonding (between the N-H and C=O groups) and extensive π-π stacking. This results in exceptionally high crystal lattice energies. For instance, the preclinical antimalarial candidate ELQ-300 exhibits a melting point exceeding 300°C, leading to severe precipitation in gastric fluids and limiting oral absorption[1].

Simultaneously, many derivatives exhibit extreme lipophilicity. Decoquinate (DQ), a potent multistage plasmodium inhibitor and veterinary antimicrobial, possesses a partition coefficient (LogP) ≥ 5.7 and an aqueous solubility of merely 0.06 mg/L at 20°C[2]. To translate these potent molecules into viable clinical therapeutics, we must engineer formulations that either bypass the thermodynamic penalty of the crystal lattice or artificially inflate the surface-area-to-volume ratio.

Below, I detail three self-validating formulation architectures—Amorphous Solid Dispersions (ASDs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Nanosuspensions—that mechanistically overcome these barriers.

Formulation Decision Architecture

The selection of a formulation strategy is dictated by the compound's thermal stability, lipid solubility, and primary barrier to absorption (lattice energy vs. solvation energy).

FormulationLogic Candidate Quinolin-4-one Candidate (Low Aqueous Solubility) Profile Physicochemical Profiling (Tm, LogP, pKa) Candidate->Profile HighEnergy High Lattice Energy (Tm > 300°C) e.g., ELQ-300 Profile->HighEnergy DSC Analysis HighLipid High Lipophilicity (LogP ≥ 5) e.g., Decoquinate Profile->HighLipid Partition Coefficient ASD Amorphous Solid Dispersion (HME / Spray Drying) HighEnergy->ASD Polymer Stabilization (Soluplus, HPMC-AS) SEDDS Lipid-Based SEDDS (Oil/Surfactant Matrix) HighEnergy->SEDDS Prodrug Derivatization (e.g., ELQ-331) HighLipid->SEDDS High Lipid Solubility Nano Nanosuspension (Wet Ball Milling) HighLipid->Nano Poor Lipid Solubility (Top-Down Milling)

Decision matrix for selecting formulation strategies based on the physicochemical profile of quinolin-4-ones.

Quantitative Efficacy of Formulation Strategies

To benchmark the success of these strategies, the following table summarizes the pharmacokinetic and solubility enhancements achieved across various quinolin-4-one derivatives.

CompoundFormulation StrategyKey ExcipientsPharmacokinetic / Solubility Improvement
ELQ-331 (ELQ-300 prodrug)SEDDSOils, Surfactants1.4-fold higher AUC compared to Spray-Dried Dispersion (SDD) formulations in vivo[3].
ELQ-331 Spray-Dried Dispersion (SDD)Soluplus®, Aeroperl® 300, SLS~28.5-fold solubility increase in fast-state simulated intestinal fluid versus unformulated drug[4].
Decoquinate Hot-Melt Extrusion (HME)HPMC-AS, Soluplus®14.47-fold increase in blood concentration; 15-fold improvement in antimalarial efficacy[5].
Decoquinate Ternary ComplexationHP-β-CD, Tea SaponinsAqueous solubility increased from 0.029 μg/mL to 722 μg/mL[6].
DK-I-56-1 NanosuspensionSteric stabilizersPlasma levels reached 6770.4 ngh/mL vs. 966.0 ngh/mL for standard suspensions (7-fold increase)[7].

Experimental Protocols & Mechanistic Rationale

Protocol A: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

Mechanistic Rationale: For compounds like Decoquinate, the crystalline state restricts dissolution. Hot-Melt Extrusion (HME) applies thermal and mechanical shear to dissolve the drug into a molten polymer matrix. Upon cooling, the drug is kinetically trapped in a high-energy amorphous state. Using an enteric polymer like HPMC-AS prevents premature drug release in the acidic stomach, while amphiphilic polymers like Soluplus® maintain supersaturation in the slightly basic intestinal fluid[5].

Step-by-Step Methodology:

  • Pre-blending: Accurately weigh the quinolin-4-one API, HPMC-AS (matrix former), and Soluplus® (solubilizer) in a 1:3:1 mass ratio. Blend geometrically for 15 minutes to ensure homogeneity.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones to gradually increase from 120°C to 160°C (ensure this is below the API's degradation temperature but above the polymer's Tg). Maintain a screw speed of 100 rpm.

  • Cooling & Milling: Extrude the extrudate onto a chilled conveyor belt to rapidly quench the melt, preventing recrystallization. Mill the solidified extrudate using a cryogenic impact mill and pass through a 120-mesh sieve.

  • Self-Validation (Quality Control):

    • Differential Scanning Calorimetry (DSC): Run a heating cycle from 25°C to 350°C. The complete absence of the API's characteristic endothermic melting peak confirms a 100% amorphous conversion.

    • Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp Bragg peaks; the presence of a broad "halo" validates the amorphous solid state[3].

Protocol B: Self-Emulsifying Drug Delivery Systems (SEDDS)

Mechanistic Rationale: Highly crystalline compounds like ELQ-300 often precipitate in cosolvents. By synthesizing a more lipophilic prodrug (e.g., ELQ-331) and formulating it in a SEDDS, we bypass the dissolution step[8]. The drug is pre-dissolved in an isotropic mixture of oils and surfactants. Upon contact with gastrointestinal fluids, mild agitation from peristalsis triggers spontaneous emulsification into nanometer-sized droplets, exponentially increasing the absorptive surface area and promoting lymphatic transport[3].

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid vehicles (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) by adding excess drug to 1 mL of each excipient, shaking at 37°C for 48 hours, and centrifuging.

  • Phase Diagram Construction: Construct a ternary phase diagram by titrating water into various oil/surfactant/co-surfactant ratios to identify the "self-emulsifying region" (where the mixture forms a clear, transparent nanoemulsion).

  • Formulation: Dissolve the API into the optimized lipid/surfactant mixture at 40°C under continuous magnetic stirring until a clear solution is achieved.

  • Self-Validation (Quality Control):

    • Spontaneous Emulsification Test: Dilute 1 mL of the SEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C. Emulsification should occur within 1 minute without precipitation.

    • Dynamic Light Scattering (DLS): Analyze the resulting dispersion. A validated SEDDS must exhibit a mean droplet size of < 50 nm and a Polydispersity Index (PDI) of < 0.2[3].

Protocol C: Nanosuspensions via Wet Ball Milling

Mechanistic Rationale: When a quinolin-4-one candidate (such as the pyrazoloquinolinone DK-I-56-1) exhibits thermal instability (precluding HME) and poor lipid solubility (precluding SEDDS), top-down nanonization is the optimal path[7]. According to the Noyes-Whitney equation, reducing the particle size from micrometers to <300 nm drastically increases the specific surface area, accelerating the dissolution velocity.

Step-by-Step Methodology:

  • Stabilizer Solution Preparation: Dissolve a steric stabilizer (e.g., Poloxamer 188) and an electrostatic stabilizer (e.g., Sodium Lauryl Sulfate) in Milli-Q water. The dual-stabilization prevents Ostwald ripening and agglomeration.

  • Pre-dispersion: Disperse the coarse quinolin-4-one powder into the stabilizer solution using a high-shear homogenizer at 10,000 rpm for 5 minutes.

  • Wet Ball Milling: Transfer the macro-suspension to a planetary micro mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 400 rpm for 120 minutes, utilizing cycles of 15 minutes on / 5 minutes off to prevent thermal degradation of the API.

  • Lyophilization (Optional but Recommended): Add a cryoprotectant (e.g., 5% w/v trehalose) to the nanosuspension. Freeze at -45°C and undergo primary drying below the critical formulation temperature to stabilize the nanoparticles into a redispersible cake[9].

  • Self-Validation (Quality Control):

    • Laser Diffraction: Measure the particle size distribution. Ensure the D50 is < 250 nm and D90 is < 500 nm.

    • Zeta Potential: Confirm the surface charge is > +30 mV or < -30 mV, ensuring adequate electrostatic repulsion to prevent particle aggregation[7].

References

1. 2. 3. 4. 5. 6. 7. 8. 9.

Sources

Application Note: Microwave-Assisted Synthesis of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, optimized protocol for the synthesis of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (also known as 6,8-dimethoxy-2-methyl-4-quinolone). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarial, antiviral, and anticancer agents.

Traditional thermal synthesis (Conrad-Limpach) suffers from harsh conditions, requiring prolonged reflux (>4 hours) in high-boiling solvents (e.g., diphenyl ether at 250°C), often resulting in extensive tar formation and low yields (30–50%).

The Microwave Advantage: By utilizing microwave dielectric heating, we achieve rapid, volumetric energy transfer. This allows the reaction to overcome the high activation energy barrier of the cyclization step in minutes rather than hours, suppressing thermal decomposition and increasing isolated yields to >85%.

Scientific Background & Mechanism[1][2][3][4]

The synthesis proceeds via the Conrad-Limpach reaction , a two-stage sequence involving the condensation of an aniline with a


-ketoester, followed by thermal cyclization.[1]
Reaction Mechanism[1]
  • Condensation (Kinetic Control): 2,4-Dimethoxyaniline reacts with ethyl acetoacetate at lower temperatures (~100°C) to form the

    
    -enamino ester (Schiff base).
    
  • Cyclization (Thermodynamic Control): The intermediate undergoes an intramolecular electrocyclic ring closure at high temperatures (>220°C). This step is the rate-determining bottleneck. In conventional heating, the slow ramp-up causes polymerization of the electron-rich aniline. Microwave irradiation provides an instant "thermal shock" that favors the desired intramolecular pathway over intermolecular side reactions.

Mechanistic Pathway Diagram

ConradLimpachMechanism Start 2,4-Dimethoxyaniline + Ethyl Acetoacetate Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Acid Cat.) Enamine β-Enamino Ester (Intermediate) Inter1->Enamine - H2O - EtOH Transition Transition State (High Ea) Enamine->Transition MW Irradiation (>220°C) ProductEnol 4-Hydroxyquinoline (Enol Form) Transition->ProductEnol Cyclization - EtOH ProductKeto 6,8-Dimethoxy-2-methyl- 1,4-dihydroquinolin-4-one ProductEnol->ProductKeto Tautomerization

Figure 1: Mechanistic pathway of the microwave-assisted Conrad-Limpach synthesis.

Materials and Equipment

Reagents
  • Precursor A: 2,4-Dimethoxyaniline (CAS: 2735-04-8) - Electron-rich amine source.

  • Precursor B: Ethyl acetoacetate (CAS: 141-97-9) -

    
    -ketoester source.
    
  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).

  • Reaction Medium: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) - Critical for heat transfer at >200°C.

  • Workup Solvent: n-Hexane or Diethyl Ether.

Equipment
  • Microwave Reactor: Single-mode dedicated synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of reaching 250°C and 20 bar pressure.

  • Vials: 10–20 mL Silicon Carbide (SiC) or heavy-walled Pyrex vials (SiC is preferred for high-efficiency heating of non-polar solvents).

Experimental Protocol

This protocol utilizes a One-Pot, Two-Stage approach to maximize purity.

Workflow Diagram

ExperimentalWorkflow cluster_stage1 Stage 1: Enamine Formation cluster_stage2 Stage 2: Cyclization cluster_workup Workup Step1 Mix 2,4-Dimethoxyaniline (1.0 eq) + Ethyl Acetoacetate (1.2 eq) + cat. AcOH Step2 MW Irradiation: 110°C, 10 min (Open vessel or vented) Step1->Step2 Step3 Add Dowtherm A (2 mL/mmol) Seal Vessel Step2->Step3 Step4 MW Irradiation: 250°C, 15 min (High Absorption) Step3->Step4 Step5 Cool to RT Precipitate with n-Hexane Step4->Step5 Step6 Filter & Wash (Remove Dowtherm A) Step5->Step6

Figure 2: Step-by-step workflow for the one-pot synthesis.

Detailed Procedure

Step 1: Enamine Formation (Condensation)

  • In a 10 mL microwave vial, weigh 2,4-dimethoxyaniline (1.53 g, 10 mmol).

  • Add ethyl acetoacetate (1.5 mL, 12 mmol, 1.2 eq).

  • Add 1 drop of glacial acetic acid.

  • Irradiate at 110°C for 10 minutes (Power: Dynamic).

    • Note: Water is produced.[2] If using a sealed vessel, pressure will rise slightly. For best results, use an open vessel mode or pre-react on a benchtop rotary evaporator if water removal is critical, though MW drives this equilibrium effectively.

Step 2: Thermal Cyclization

  • To the reaction mixture from Step 1, add 2–3 mL of Dowtherm A .

    • Why Dowtherm A? It is non-polar and stable at 250°C. While it doesn't absorb microwaves well, the polar intermediates (enamine) will absorb the energy, acting as "molecular radiators" to heat the solvent locally.

  • Seal the vial with a high-temperature septum cap.

  • Irradiate at 250°C for 15 minutes .

    • Settings: High Absorption Level. Max Power 300W. Max Pressure 20 bar.

    • Safety: Ensure the reactor cavity camera is on to monitor for arcing or excessive charring.

Step 3: Isolation and Purification

  • Allow the vial to cool to room temperature (compressed air cooling).

  • The product often crystallizes out of the Dowtherm A upon cooling.

  • Add 10 mL of n-hexane or diethyl ether to the vial to solubilize the Dowtherm A and unreacted reagents.

  • Triturate the solid using a spatula.

  • Filter the precipitate under vacuum.

  • Wash the filter cake copiously with n-hexane (3 x 10 mL) to remove all traces of high-boiling solvent.

  • Dry the solid in a vacuum oven at 60°C.

Results and Discussion

Optimization Data

The following table illustrates the impact of temperature and time on the isolated yield of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one.

EntryTemp (°C)Time (min)SolventYield (%)Observations
118030Dowtherm A15%Incomplete cyclization; intermediate recovered.
222020Dowtherm A62%Good conversion, minor impurities.
3 250 15 Dowtherm A 88% Full conversion, off-white solid.
42505Dowtherm A70%Incomplete conversion.
5Reflux*240Diphenyl Ether45%Dark brown tar, difficult purification.

*Conventional heating control experiment.

Characterization

The identity of the product is confirmed via NMR and Mass Spectrometry.

  • Appearance: Off-white to pale yellow powder.

  • Melting Point: >260°C.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.35 (s, 3H, CH₃ at C2)
      
    • 
       3.82 (s, 3H, OMe)
      
    • 
       3.89 (s, 3H, OMe)
      
    • 
       5.92 (s, 1H, H3 vinyl proton)
      
    • 
       6.65 (d, 1H, Ar-H)
      
    • 
       7.10 (d, 1H, Ar-H)
      
    • 
       11.50 (br s, 1H, NH)
      
  • MS (ESI+): Calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09. Found: 220.1.

Troubleshooting & Tips

  • "The reaction turned into a black tar."

    • Cause: Overheating or oxidation. The electron-rich dimethoxyaniline is sensitive.

    • Solution: Purge the vial with Nitrogen/Argon before sealing. Reduce temperature to 240°C and extend time slightly. Ensure efficient stirring.

  • "Low Yield / Sticky Solid."

    • Cause: Incomplete removal of Dowtherm A.

    • Solution: Thorough trituration with hexane is essential. If the solid remains sticky, recrystallize from Ethanol/DMF (9:1).

  • "Pressure limit exceeded."

    • Cause: Ethanol/Water byproducts from Step 1 are generating vapor pressure at 250°C.

    • Solution: Perform Step 1 in an open vessel or use a "pre-drying" step (rotovap) before adding Dowtherm A and sealing for Step 2.

References

  • Microwave-Assisted Synthesis of Quinolones: Kappe, C. O., & Stadler, A. (2005).[3] Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. [Link]

  • Conrad-Limpach Reaction Mechanism & Optimization: Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[4] [Link]

  • Solvent-Free Microwave Synthesis of Quinolones: Nadaraj, V., & Selvi, S. T. (2008). Microwave Assisted Solvent-Free Synthesis of 2-Methyl-4-Quinolones. Asian Journal of Chemistry, 20(6), 4941. [Link]

  • Regioselectivity in Aniline Cyclizations: Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. [Link]

  • General Microwave Protocol for Heterocycles: Biotage Application Note. Transition Metal-Free Synthesis of Quinolones. [Link]

Sources

Application Note: Advanced Thin Layer Chromatography (TLC) Systems for the Resolution of Dimethoxy Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Method development, mechanistic troubleshooting, and self-validating protocols for the chromatographic analysis of basic dimethoxy quinolone APIs and intermediates.

Introduction & Mechanistic Grounding

Dimethoxy quinolones, particularly 6,7-dimethoxy-4-quinolone derivatives, are privileged scaffolds in medicinal chemistry. They form the structural core of several critical receptor tyrosine kinase (RTK) inhibitors, including potent c-Met inhibitors like cabozantinib ()[1]. During the synthesis and isolation of these active pharmaceutical ingredients (APIs), Thin Layer Chromatography (TLC) remains a fundamental technique for reaction monitoring. However, the basicity of the quinolone nitrogen often leads to severe chromatographic artifacts on standard silica gel.

The Causality of Chromatographic Tailing

The Silanol Effect: Standard TLC stationary phases (Silica gel 60) feature a weakly acidic surface due to free silanol (Si-OH) groups (pKa ~4.5–5.0). Dimethoxy quinolones contain highly basic nitrogen centers. As the analyte migrates, it undergoes strong ion-exchange and hydrogen-bonding interactions with deprotonated silanols (Si-O⁻). This causality—a basic analyte interacting with an acidic stationary phase—is the primary driver of spot tailing (streaking) and irreversible adsorption.

Mobile Phase Modifiers: To achieve sharp, symmetrical spots, the mobile phase must chemically mask these interactions:

  • Basic Modifiers (Ammonia, Triethylamine): The addition of competitive organic bases like triethylamine (TEA) or ammonia saturates the acidic silanol sites on the silica plate. This allows the basic dimethoxy quinolone to partition freely into the mobile phase without streaking ()[2].

  • Acidic Modifiers (Citric Acid, Acetic Acid): For amphoteric quinolones (e.g., those possessing both a basic amine and a carboxylic acid), lowering the mobile phase pH suppresses the ionization of surface silanols and alters the analyte's partition coefficient, significantly reducing tailing ()[3].

Quantitative Data: Validated Mobile Phase Systems

The following solvent systems have been empirically validated for the resolution of basic quinolones and dimethoxy quinolone derivatives.

System IDMobile Phase CompositionVolumetric RatioTarget Analyte ProfileExpected

Range
System A Chloroform : Methanol : Ethyl Acetate : Ammonia (25%)5 : 12 : 1 : 4Highly basic dimethoxy quinolones & extracts0.45 - 0.65[4]
System B Methanol : Acetone : 1M Citric Acid : Triethylamine2.8 : 2.0 : 0.2 : 0.5Broad-spectrum amphoteric fluoroquinolones0.40 - 0.60[2]
System C Dichloromethane : Methanol10 : 1Neutral/mildly basic 6,7-dimethoxy intermediates0.50 - 0.70[1]
System D Acetonitrile : Water : Acetic Acid6 : 40 : 4Polar, water-soluble quinolone derivatives0.35 - 0.55[3]

Field-Proven Insight: System C is highly effective for intermediate precursors like 4-chloro-6,7-dimethoxyquinoline prior to final amination. However, when analyzing dimethoxy quinolones containing primary/secondary amines, avoid using acetone in the mobile phase (like System B) if the sample is left in solution for extended periods, as trace imine formation can occur, leading to ghost spots.

Methodology: A Self-Validating TLC Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates internal controls to verify plate activity, chamber saturation, and solvent integrity before any analytical data is accepted.

Materials & Reagents
  • Stationary Phase: Silica gel 60 F254 precoated plates (Merck, 0.25 mm thickness) ()[3].

  • Standards: Reference standard of the target dimethoxy quinolone (1 mg/mL in methanol).

  • Solvents: HPLC-grade Dichloromethane, Methanol, Chloroform, Ethyl Acetate, Triethylamine, and 25% Aqueous Ammonia.

Step-by-Step Workflow
  • Plate Activation (Causality: Moisture Removal):

    • Action: Bake the Silica gel 60 F254 plates at 120°C for 30 minutes prior to use.

    • Why: Silica gel rapidly adsorbs atmospheric moisture, which occupies active sites and alters the separation mechanism from adsorption to partition chromatography, leading to variable

      
       values.
      
  • Chamber Saturation (Causality: Vapor Phase Equilibration):

    • Action: Line a twin-trough glass chamber with filter paper. Add the selected mobile phase (e.g., System A) and seal for 30 minutes at room temperature.

    • Why: Saturation prevents the evaporation of volatile solvents (like Chloroform or DCM) from the face of the TLC plate during development. Failure to saturate causes the "edge effect" (concave solvent front) and artificially inflated

      
       values.
      
  • Sample Application & Internal Control:

    • Action: Spot 2–5 μL of the sample, alongside the reference standard and a blank solvent control, 1.5 cm from the bottom edge using a glass capillary.

  • Plate Development:

    • Action: Place the plate in the chamber and develop ascendingly until the solvent front reaches 7–10 cm from the origin. Remove and air-dry in a fume hood.

  • Multi-Modal Detection:

    • Action: Examine the plate under short-wave UV (254 nm) to observe fluorescence quenching (dark spots on a green background). For trace analysis, utilize Surface-Enhanced Raman Spectroscopy (SERS) mapping or derivatization with Dragendorff's reagent for basic nitrogens ()[5].

System Suitability Criteria (Self-Validation Checkpoints)

Do not accept the analytical results unless the following criteria are met on the developed plate:

  • Resolution (

    
    ):  The target dimethoxy quinolone must cleanly resolve from its des-methoxy synthetic impurities (
    
    
    
    ).
  • Symmetry Factor (

    
    ):  Spot tailing must be 
    
    
    
    . If
    
    
    , the basic modifier concentration (TEA/Ammonia) in the mobile phase has depleted and must be freshly prepared.
  • 
     Stability:  The reference standard 
    
    
    
    must fall within
    
    
    of its validated historical value. Deviations indicate compromised chamber saturation or degraded silica activity.

Process Visualization

TLC_Workflow N1 1. Sample & Standard Prep (Dissolve in Methanol, 1 mg/mL) N3 3. Mobile Phase Selection (Based on Analyte pKa) N1->N3 N2 2. Plate Activation (Silica Gel 60 F254, 120°C for 30 min) N2->N3 N4a Basic Quinolones (Add TEA or NH3) N3->N4a Neutral/Basic APIs N4b Amphoteric Quinolones (Add Citric/Acetic Acid) N3->N4b Carboxylated APIs N5 4. Chamber Saturation (Filter paper lining, 30 min) N4a->N5 N4b->N5 N6 5. Plate Development (Ascending, 7-10 cm migration) N5->N6 N7 6. Multi-Modal Detection (UV 254 nm / 366 nm & SERS/Chemical) N6->N7

Figure 1: Self-validating TLC method development workflow for dimethoxy quinolones.

References

  • Kowalczuk, D., & Hopkała, H. (2006). Separation of fluoroquinolone antibiotics by TLC on silica gel, cellulose and silanized layers. Journal of Planar Chromatography. URL:[Link]

  • Bober, K. (2008). Determination of Selected Quinolones and Fluoroquinolones by Use of TLC. Analytical Letters. URL:[Link]

  • Wang, J., et al. (2023). Rapid Limit Test of Eight Quinolone Residues in Food Based on TLC-SERS, a New Limit Test Method. Molecules. URL:[Link]

  • Zhang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of heterocyclic scaffolds. The synthesis of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one relies on the classic Conrad-Limpach reaction. While the regiochemistry is elegantly controlled by the steric blockade at the C2-methoxy position of the starting 2,4-dimethoxyaniline, researchers frequently encounter severe yield limitations due to thermodynamic side-reactions and thermal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your workflow.

Diagnostic Q&A: Troubleshooting Common Yield Limiters

Q1: My NMR indicates the formation of a 2-quinolone (or 2-hydroxyquinoline) isomer instead of the desired 4-quinolone. What went wrong during the first step? Causality & Fix: You have inadvertently triggered the Knorr variation[1]. The initial condensation of 2,4-dimethoxyaniline with ethyl acetoacetate features two competing electrophilic sites. Attack at the ketone (kinetic control) yields the


-aminoacrylate (enamine) required for the Conrad-Limpach pathway. However, if the reaction temperature exceeds 100°C, attack at the ester (thermodynamic control) predominates, yielding a 

-keto acid anilide that cyclizes into the undesired 2-quinolone [1]. Actionable Advice: Restrict the condensation step to mild reflux (e.g., in toluene at 85°C) using a Dean-Stark trap, or run it at room temperature over molecular sieves.

Q2: During the thermal cyclization step in Dowtherm A, my reaction turns into a black, intractable tar with <30% yield. How can I suppress this polymerization? Causality & Fix: The intermediate enamine is highly prone to intermolecular condensation at the extreme temperatures (240–250°C) required for classical cyclization [2]. Because intramolecular ring closure is a first-order reaction while intermolecular tar formation is a second-order reaction, concentration is your critical variable. Actionable Advice: Employ the "high dilution" principle. Pre-heat your Dowtherm A to a vigorous boil (250°C) and add the enamine solution dropwise over 15–30 minutes [2]. This ensures the steady-state concentration of uncyclized enamine remains near zero, kinetically favoring unimolecular ring closure.

Q3: The 2,4-dimethoxy substitution makes the aromatic ring very electron-rich. Can I avoid the harsh 250°C thermal cyclization entirely? Causality & Fix: Yes. While standard Conrad-Limpach protocols rely on extreme heat to drive the electrocyclic ring closure, electron-rich anilines are highly activated for electrophilic aromatic substitution. Actionable Advice: Substitute the thermal cyclization with an acid-catalyzed Friedel-Crafts-type cyclization using Eaton's Reagent (10 wt%


 in methanesulfonic acid) [3]. Eaton's reagent acts as a powerful desiccant and Lewis/Brønsted acid, lowering the activation energy barrier and allowing complete cyclization at just 90°C, completely eliminating thermal tar formation [3].
Comparative Yield Data: Cyclization Strategies

To assist in your experimental design, the following table summarizes the quantitative impact of different cyclization environments on the yield of electron-rich quinolinones.

Cyclization MethodReagent / SolventTemperatureReaction TimeTypical YieldByproduct Profile
Classic Thermal Dowtherm A / Diphenyl ether250°C15–30 min30–45%High tar/polymerization
Acid-Catalyzed Polyphosphoric Acid (PPA)130°C2–3 hours50–65%Moderate, highly viscous workup
Mild Acidic (Recommended) Eaton's Reagent90°C1–2 hours75–90%Clean, minimal decomposition
Validated Experimental Protocols

Every robust methodology must be a self-validating system. Follow these optimized steps to ensure high-fidelity synthesis.

Protocol A: Synthesis of the Enamine Intermediate (Kinetic Control)
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 eq of 2,4-dimethoxyaniline and 1.1 eq of ethyl acetoacetate in anhydrous toluene.

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.05 eq).

  • Condensation: Heat the mixture to a gentle reflux (85–90°C) to azeotropically remove water. Crucial: Do not exceed 100°C to prevent thermodynamic Knorr amide formation.

  • Self-Validation Check: The reaction is complete when the theoretical volume of water (approx. 18 mL per mole of substrate) is collected in the Dean-Stark trap, confirming quantitative Schiff base formation.

  • Isolation: Remove the solvent under reduced pressure to isolate the crude

    
    -aminoacrylate (enamine). Do not subject the intermediate to high-temperature distillation.
    
Protocol B: Cyclization via Eaton's Reagent (Recommended)
  • Preparation: In a dry flask under a nitrogen atmosphere, add the crude enamine (1.0 eq) to freshly prepared or commercial Eaton's Reagent (approx. 5–10 mL per gram of substrate).

  • Activation: Heat the mixture to 90°C with continuous stirring for 1.5 hours. The methanesulfonic acid protonates the ester carbonyl, while

    
     drives the dehydration, facilitating rapid electrophilic attack on the sterically accessible C6 position of the dimethoxy-substituted ring.
    
  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

  • Neutralization: Neutralize the highly acidic aqueous mixture slowly with saturated aqueous sodium bicarbonate until a pH of 7–8 is reached.

  • Self-Validation Check: Analyze the crude product via

    
    H-NMR. The disappearance of the enamine alkene proton and the appearance of the distinct C3-H quinolone singlet at ~5.9 ppm confirms successful cyclization.
    
  • Purification: Collect the precipitated 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

Reaction Pathway Visualization

Pathway SM 2,4-Dimethoxyaniline + Ethyl Acetoacetate Enamine Enamine Intermediate (Conrad-Limpach Pathway) SM->Enamine Kinetic Control < 100°C Amide Amide Intermediate (Knorr Pathway) SM->Amide Thermodynamic Control > 140°C Target 6,8-Dimethoxy-2-methyl- 1,4-dihydroquinolin-4-one Enamine->Target Eaton's Reagent (90°C) or Dowtherm A (250°C) SideProd 2-Quinolone Isomer (Undesired Byproduct) Amide->SideProd Cyclization

Reaction pathways illustrating kinetic vs. thermodynamic control in quinolinone synthesis.

References
  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Technical Support Center: Overcoming Aqueous Solubility Challenges of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (CAS: 652993-86-7). This molecule, while possessing a highly functionalized quinolinone core, is notorious for its poor aqueous solubility, classifying it typically as a BCS Class II or IV compound.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating experimental protocols, and structural formulation strategies to achieve stable aqueous solutions for both in vitro assays and in vivo dosing.

Part 1: Fundamental Physicochemical Properties (FAQ)

Q: Why is 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one practically insoluble in neutral aqueous buffers? A: The insolubility is a thermodynamic consequence of its molecular architecture. The 1,4-dihydroquinolin-4-one core acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules engage in extensive intermolecular hydrogen bonding, forming a highly stable, tightly packed crystal lattice with high lattice energy [1]. Furthermore, the addition of the 6,8-dimethoxy and 2-methyl groups increases the overall lipophilicity (LogP) and steric bulk, creating a hydrophobic shield that prevents water molecules from effectively solvating the core [2].

Q: Can I use pH adjustment (acidification or basification) to force dissolution? A: It is generally ineffective for this specific derivative. While basic nitrogen atoms in simple quinolines can be protonated at low pH to form soluble salts, the nitrogen in a 1,4-dihydroquinolin-4-one system is part of a conjugated amide-like system (vinylogous amide). This significantly reduces its basicity, meaning extreme, non-physiological pH levels would be required to achieve meaningful ionization, which is incompatible with biological assays [3].

Part 2: Troubleshooting Guide & Formulation Strategies

Issue 1: "Crashing Out" in Cell Culture Media

Symptom: The compound dissolves perfectly in a 100% DMSO stock solution but immediately forms a cloudy precipitate when diluted into PBS or cell culture media. Causality: This is solvent-shift precipitation. The aqueous environment cannot maintain the solvation capacity of the pure organic solvent. When the DMSO diffuses into the water, the hydrophobic quinolinone molecules rapidly aggregate to minimize contact with water, nucleating into crystals [4]. Solution: Implement a co-solvent/surfactant micellization strategy. By introducing a biocompatible surfactant (e.g., Tween 80 or Cremophor EL) into the aqueous phase before adding the DMSO stock, the surfactant micelles rapidly encapsulate the hydrophobic quinolinone molecules before they can nucleate.

Issue 2: Poor In Vivo Oral Bioavailability

Symptom: Oral administration of the compound yields negligible plasma concentrations, despite high permeability in Caco-2 assays. Causality: The absorption is dissolution-rate limited. The crystalline drug passes through the gastrointestinal tract without dissolving into the luminal fluids, preventing it from reaching the enterocyte surface. Solution: Disrupt the crystal lattice permanently using Amorphous Solid Dispersions (ASD) or Cyclodextrin Complexation . These techniques convert the drug into a high-energy amorphous state or hide it within a hydrophilic cavity, driving supersaturation in the GI tract[1][5].

Part 3: Strategic Workflows and Visualizations

To select the appropriate solubilization strategy, follow the decision matrix below. The choice depends entirely on the downstream application (e.g., liquid handling for in vitro screens vs. solid dosage forms for in vivo PK studies).

G Start Identify Experimental Assay Type InVitro In Vitro / Cell-Based Assays Start->InVitro InVivo In Vivo / Preclinical Dosing Start->InVivo DMSO DMSO Stock (<0.5% final) + Surfactant (Tween 80) InVitro->DMSO Low Conc. (<10 µM) CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD High Conc. (>10 µM) InVivo->CD IV or Liquid Oral Dosing ASD Amorphous Solid Dispersion (PEG / HPMCAS) InVivo->ASD Solid Oral Dosing Validate Validate via HPLC & DLS (Ensure no nano-crystals) DMSO->Validate CD->Validate ASD->Validate

Caption: Decision workflow for selecting solubility strategies for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one.

ASD_Mechanism Crystalline Crystalline Quinolinone (High Lattice Energy) Process Solvent Evaporation / Hot Melt Extrusion Crystalline->Process Polymer Hydrophilic Polymer Matrix (e.g., PEG, HPMCAS) Polymer->Process Amorphous Amorphous Solid Dispersion (Molecularly Dispersed) Process->Amorphous Disrupts Crystal Lattice Dissolution Rapid Aqueous Dissolution (Maintains Supersaturation) Amorphous->Dissolution Steric hindrance prevents recrystallization

Caption: Mechanism of Amorphous Solid Dispersion (ASD) disrupting the crystalline lattice for rapid dissolution.

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion Complexes

Cyclodextrins possess a hydrophobic interior cavity that accommodates the dimethoxy-quinolinone core, while the hydrophilic exterior ensures aqueous solubility [6].

Materials: 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one, HP-β-CD (Pharmaceutical grade), Milli-Q Water, Methanol. Procedure:

  • Phase Solubility Profiling: Prepare aqueous solutions of HP-β-CD ranging from 0 to 20% (w/v). Add an excess of the quinolinone derivative (e.g., 5 mg/mL) to each vial.

  • Equilibration: Shake the suspensions at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Self-Validation (Phase Separation): Centrifuge the samples at 15,000 x g for 20 minutes. Crucial Step: If the supernatant is cloudy, nano-suspensions are present. Filter through a 0.22 µm PTFE syringe filter to ensure only molecularly dissolved complex remains.

  • Quantification: Analyze the clear filtrate via HPLC-UV (λ ~254 nm). Plot drug concentration vs. HP-β-CD concentration to determine the complexation efficiency (

    
    ).
    
  • Lyophilization (Optional for Solid Dosing): Freeze the optimized liquid complex at -80°C and lyophilize for 48 hours to obtain a highly soluble, fluffy white powder.

Protocol B: Fabrication of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

This method traps the drug in a high-energy amorphous state within a polymer matrix (e.g., HPMCAS or PEG 6000), preventing the N-H and C=O groups from re-forming their crystalline lattice [7].

Materials: Drug compound, Hypromellose Acetate Succinate (HPMCAS), Dichloromethane (DCM), Methanol. Procedure:

  • Co-Dissolution: Dissolve the quinolinone derivative and HPMCAS in a 1:1 mixture of DCM and Methanol. A typical drug loading is 10% to 25% (w/w). Ensure the solution is optically clear.

  • Solvent Removal: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation kinetically traps the drug in the polymer matrix before it can crystallize.

  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Milling: Gently mill the film into a fine powder.

  • Self-Validation (Solid-State Analysis): Analyze the powder using Powder X-Ray Diffraction (PXRD). Pass Criteria: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks, confirming a 100% amorphous conversion.

Part 5: Quantitative Data & Comparisons

The following table summarizes the expected quantitative solubility enhancements of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one across different formulation strategies. Note: Baseline solubility of highly lipophilic quinolin-4-ones is typically <5 µg/mL.

Formulation StrategyExcipient / MatrixApparent Aqueous Solubility (µg/mL)Fold IncreasePrimary Application
Unformulated (Control) Neutral Buffer (pH 7.4)< 2.01xBaseline reference
Co-Solvent / Surfactant 1% DMSO + 0.5% Tween 80~ 45.022xIn vitro biochemical assays
Cyclodextrin Complex 20% (w/v) HP-β-CD~ 350.0175xIn vivo IV / Liquid oral dosing
Amorphous Solid Dispersion 25% Drug load in HPMCAS~ 800.0*400xIn vivo Solid oral dosing

*Value represents kinetic supersaturation maximum during dissolution before potential polymer-mediated precipitation.

References

  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • PMC - NIH. (2025). Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery. Retrieved from[Link]

  • Semantic Scholar. (2013). Development of amorphous solid dispersion formulations of a poorly water-soluble drug. Retrieved from[Link]

Technical Support Center: Enhancing the Bioavailability of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one. This document is designed for researchers, scientists, and drug development professionals actively working with this compound and related quinolinone derivatives. The quinolinone scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities.[1] However, like many heterocyclic compounds, quinolinones can present significant challenges in achieving adequate oral bioavailability, primarily due to poor aqueous solubility.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental issues and outlines advanced strategies to enhance systemic exposure. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of the target compound and the core concepts of bioavailability.

Q1: What are the predicted physicochemical properties of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one?
PropertyPredicted Value/CharacteristicImplication for Bioavailability
Molecular Weight 219.24 g/mol [3][4]Well within the range for good passive diffusion (typically <500 g/mol ).
Aqueous Solubility LowQuinolinone derivatives are known to have poor water solubility.[1][2] The non-polar nature of the fused ring system and methyl group likely outweighs the polar contributions of the ketone and methoxy groups. This is a primary barrier to dissolution in the GI tract.
LogP (Lipophilicity) Predicted XlogP: 1.9[4][5]This moderate lipophilicity suggests the compound should have reasonable membrane permeability, provided it can first dissolve.
pKa (Ionization) Weakly BasicThe quinoline nitrogen provides a site for protonation.[6][7] This means solubility will be pH-dependent, likely increasing in acidic environments like the stomach.[6][8]
Biopharmaceutics Classification System (BCS) Likely Class II or Class IVBased on predicted low solubility and potentially good permeability, the compound is most likely a BCS Class II candidate. If it is also found to have low permeability (e.g., due to efflux), it would be BCS Class IV .[9][10] Both classes require formulation strategies to improve bioavailability.
Q2: What is oral bioavailability and why is it a critical parameter?

Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter because it determines the dose required to achieve a therapeutic concentration in the blood. Low bioavailability can lead to high dose requirements, significant variability in patient response, and potential therapeutic failure.

Q3: What are the primary factors limiting the oral bioavailability of a BCS Class II compound like this one?

For a BCS Class II compound, the rate-limiting step to absorption is its poor dissolution in the gastrointestinal fluids.[11] Even if the compound can permeate the intestinal wall effectively, it cannot be absorbed if it does not first dissolve from its solid dosage form. Factors include:

  • Poor Aqueous Solubility: The compound's inability to dissolve in the watery environment of the gut.

  • Slow Dissolution Rate: The speed at which the solid particles dissolve.

  • First-Pass Metabolism: Potential degradation in the intestinal wall or liver before reaching systemic circulation.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[12][13][14]

Section 2: Troubleshooting Common Experimental Hurdles

This section provides direct answers and protocols for specific problems you may encounter during in vitro and in vivo characterization.

Problem: My compound precipitates out of solution during in vitro aqueous assays.

This is a classic symptom of poor aqueous solubility. The concentration of your compound has exceeded its thermodynamic solubility limit in the aqueous buffer.

Troubleshooting Steps:

  • Conduct a pH-Solubility Profile: Since the compound is a weak base, its solubility is pH-dependent. Systematically measuring this is the first logical step.

    • Protocol:

      • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

      • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

      • Agitate the samples at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

      • Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

      • Plot solubility (µg/mL) vs. pH. This profile is crucial for selecting appropriate vehicles for future studies.

  • Utilize Co-solvents for Stock Solutions: For in vitro screening, using a water-miscible organic co-solvent can keep the compound in solution.[15] The key is to minimize the final percentage of the co-solvent in the assay medium to avoid artifacts.

    • Rationale: Co-solvents like DMSO or ethanol reduce the polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve.[15]

    Co-solventTypical Starting Stock Conc.Max Final Assay Conc.Notes
    DMSO 10-50 mM< 0.5% (v/v)Most common, but can have cellular effects at higher concentrations.
    Ethanol 10-20 mM< 1.0% (v/v)Generally well-tolerated by cells.
    PEG 400 Varies< 2.0% (v/v)A less volatile and often less toxic option.
Problem: The compound shows low permeability in our Caco-2 cell assay.

Low apparent permeability (Papp) in a Caco-2 assay can indicate either poor passive diffusion or that the compound is a substrate for active efflux pumps. The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium used to predict drug absorption.[16][17][18]

Troubleshooting Steps:

  • Verify Monolayer Integrity: First, ensure the low permeability is not an artifact of a compromised cell monolayer.

    • Protocol: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers before and after the experiment.[19] A stable and high TEER value (typically >200 Ω·cm²) indicates a tight, well-formed monolayer.[20]

  • Investigate Active Efflux: Run a bi-directional permeability assay to determine if the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[18]

    • Rationale: P-gp is an efflux pump highly expressed in Caco-2 cells and the human intestine.[21][22] It actively transports substrates from the basolateral (blood) side back to the apical (gut) side. If the permeability from basolateral-to-apical (B→A) is significantly higher than from apical-to-basolateral (A→B), efflux is likely occurring.

    • Protocol: Bi-directional Caco-2 Assay

      • Culture Caco-2 cells on permeable Transwell® supports for 21 days.[19]

      • Measure TEER to confirm monolayer integrity.

      • For A→B Permeability: Add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., 2 hours).

      • For B→A Permeability: Add the compound to the basolateral chamber and measure its appearance in the apical chamber over the same time course.

      • Calculate the Papp for each direction.

      • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

      • Interpretation: An ER > 2 is a strong indication that the compound is a P-gp substrate.[13]

    • Confirmatory Experiment: Repeat the bi-directional assay in the presence of a known P-gp inhibitor, such as verapamil or quinidine.[14] If the A→B permeability increases and the ER decreases to ~1, this confirms P-gp mediated efflux.

Caco2_Transport cluster_Apical Apical (Gut Lumen) cluster_Cell Caco-2 Cell Monolayer cluster_Basolateral Basolateral (Blood Side) Drug_A Drug Cell Enterocyte Drug_A->Cell Passive Permeation (A -> B) Cell->Drug_A P-gp Efflux (B -> A) Drug_B Drug Cell->Drug_B

Caption: Bidirectional transport pathways across an intestinal cell.

Section 3: Advanced Bioavailability Enhancement Strategies

If foundational troubleshooting confirms that poor solubility and/or efflux are the primary barriers, the following advanced strategies can be employed.

Strategy 1: Formulation-Based Approaches

These methods improve dissolution by altering the physical state of the compound without changing its chemical structure.

  • Amorphous Solid Dispersions (ASDs)

    • Concept: Convert the crystalline, low-solubility form of the drug into a high-energy, more soluble amorphous state, stabilized within a polymer matrix.[23][24][25] This can lead to a state of "supersaturation" in vivo, dramatically increasing the driving force for absorption.[26]

    • When to Use: Excellent for BCS Class II compounds where solubility is the only barrier.

    • Lab-Scale Protocol (Solvent Evaporation):

      • Select a polymer (e.g., PVP K30, HPMC-AS).

      • Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol or acetone) at a specific drug:polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

      • Evaporate the solvent rapidly using a rotary evaporator to "trap" the drug in its amorphous state within the polymer matrix.

      • Characterize the resulting solid using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg), indicating a successful dispersion.[27]

      • Perform in vitro dissolution tests comparing the ASD to the crystalline compound.

  • Lipid-Based Drug Delivery Systems (LBDDS)

    • Concept: Dissolve the lipophilic compound in a mixture of oils, surfactants, and co-solvents.[10][11] Upon contact with aqueous GI fluids, these systems self-emulsify to form fine droplets (micelles, microemulsions, or nanoemulsions), keeping the drug in a solubilized state for absorption.[9][28]

    • When to Use: Ideal for highly lipophilic (high LogP) compounds. LBDDS can also mitigate P-gp efflux and reduce food effects.

    • Screening Protocol:

      • Determine the equilibrium solubility of your compound in various lipid excipients (oils, surfactants).

      • Select the excipients with the highest solubilizing capacity.

      • Construct ternary phase diagrams by mixing an oil, a surfactant, and a co-solvent in different ratios to identify regions that form stable microemulsions upon dilution with water.

      • Prepare lead formulations and assess their particle size and dissolution performance.

Strategy 2: Chemical Modification Approaches
  • Prodrug Synthesis

    • Concept: Chemically modify the parent drug by adding a promoiety, creating a new molecule (the prodrug) with improved properties (e.g., better solubility or permeability).[29][30] This promoiety is designed to be cleaved in vivo by enzymes to release the active parent drug.[31][32]

    • When to Use: A powerful strategy for overcoming both solubility (by adding a hydrophilic promoiety) and permeability (by adding a lipophilic promoiety) limitations.[33] It can also be used to bypass efflux transporters.

    • Conceptual Workflow:

      • Identify a Handle: Locate a functional group on the parent molecule (e.g., an amine or hydroxyl group) suitable for chemical modification. For this quinolinone, the secondary amine within the ring might be a target.

      • Select a Promoiety: To enhance aqueous solubility, one might attach a phosphate or amino acid group. To enhance lipophilicity and permeability, an ester or long-chain alkyl group could be used.[31]

      • Synthesize and Characterize: Synthesize the new prodrug entity.

      • Evaluate In Vitro: Confirm that the prodrug is stable in buffer but converts back to the parent drug in the presence of relevant enzymes (e.g., in plasma or liver microsomes).

      • Test In Vivo: Administer the prodrug and measure the plasma concentration of the released parent drug.

Strategy_Selection Start Start: Low Bioavailability of Compound Solubility Is solubility the primary issue? Start->Solubility Permeability Is permeability also an issue (e.g., efflux)? Solubility->Permeability Yes ASD Strategy: Amorphous Solid Dispersion (ASD) Solubility->ASD No (Solubility Only) LBDDS Strategy: Lipid-Based Formulation (LBDDS) Permeability->LBDDS No (Efflux Only) Prodrug Strategy: Prodrug Approach Permeability->Prodrug Yes

Caption: Decision tree for selecting an enhancement strategy.

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). MDPI. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). DB-ALM. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison. [Link]

  • A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. PMC. [Link]

  • Amorphous Solid Dispersion. Veranova. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2024). SCIRP. [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025). SSRN. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2025). MDPI. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharma. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2014). ResearchGate. [Link]

  • Caco-2 Permeability Assay Protocol. Studylib. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. (2000). PubMed. [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]

  • Review and analysis of FDA approved drugs using lipid-based formulations. (2017). Taylor & Francis Online. [Link]

  • The future of lipid-based drug delivery systems. (2025). CAS. [Link]

  • 2-Quinolinone. Solubility of Things. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2025). ResearchGate. [Link]

  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PMC. [Link]

  • P-glycoprotein. Wikipedia. [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Journal of Chemical & Engineering Data. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • 6,8-DIMETHOXY-4-METHYL-2(1H)-QUINOLINONE. gsrs.ncats.nih.gov. [Link]

  • 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one. PubChemLite. [Link]

  • 6,8-Dimethoxy-2-methylquinolin-4-amine. PubChem. [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC. [Link]

  • Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (2017). ResearchGate. [Link]

  • Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). (2024). Journal of Molecular Structure. [Link]

  • N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. (2009). PubMed. [Link]

  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. (2018). PubMed. [Link]

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Technical Support Center: Navigating NMR Assignment Ambiguities in 6,8-Substituted Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR assignment challenges in substituted quinolone systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter ambiguity in assigning the C6 and C8 positions of 6,8-disubstituted quinolone scaffolds. The similar electronic environments of these positions often lead to overlapping signals and inconclusive data from standard 1D and 2D NMR experiments. This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

The Challenge: Why C6 and C8 Assignments are Tricky

The quinolone core is a foundational scaffold in numerous approved antibiotics.[1] Precise structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. In 6,8-disubstituted quinolones, the protons and carbons at the C6 and C8 positions are often in close proximity in terms of their chemical shifts, making definitive assignment a significant hurdle. This ambiguity arises from the subtle interplay of electronic effects from substituents on the benzenoid ring and the overall molecular geometry.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum shows two closely spaced aromatic doublets. How can I definitively assign them to H6 and H8?

This is a classic challenge. While empirical predictions can offer a starting point, they are often insufficient for unambiguous assignment. A multi-pronged approach using 2D NMR is essential.

Troubleshooting Workflow:

  • Start with HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this problem. The key is to look for long-range (2- and 3-bond) correlations from your aromatic protons to well-defined carbons.[3][4]

    • Look for the ³JCH correlation from H5 to C4a and C7. The proton at C5 is typically a distinct doublet due to coupling with H6. Once H5 is identified, its long-range correlations can help anchor the assignment of the surrounding carbons.

    • Identify correlations to the C4 carbonyl. The proton at C5 will show a ³JCH correlation to the C4 carbonyl carbon. The proton at C8 often shows a crucial ⁴JCH correlation to the C4 carbonyl, which can be a powerful diagnostic tool. The proton at C6 will not have a similarly short-pathway correlation to C4.

    • Utilize the H2 proton. The singlet for the H2 proton can show a ³JCH correlation to the C8a quaternary carbon, which in turn will have correlations from H8, helping to build a network of assignments.

  • Leverage NOESY/ROESY for Through-Space Correlations: The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons.[5][6]

    • Irradiate the H5 proton. An NOE should be observed to the H6 proton, as they are on adjacent carbons.

    • Look for NOEs to substituents. If you have a substituent with protons at C7 (e.g., a piperazine ring), observing an NOE from H8 to the protons on that ring can be a definitive piece of evidence for the H8 assignment.[7] Conversely, a lack of such an NOE to a C7 substituent from one of the aromatic protons would suggest it is H6. For medium-sized molecules where the NOE might be zero, a ROESY experiment is preferred as the ROE is always positive.[5][8]

  • Consider Solvent Effects: Changing the NMR solvent can induce differential shifts in your protons, potentially resolving overlap.[9][10][11] Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts due to anisotropic effects, which can be diagnostic.[12][13]

Experimental Protocol: Optimized HMBC for Quinolones

ParameterRecommended ValueRationale
Pulse Program hmbcgplpndqf (Bruker)Standard gradient-selected HMBC with suppression of one-bond correlations.
¹JCH 145 HzA good starting point for aromatic C-H one-bond couplings.
Long-Range Delay (D6) 60-80 ms (for ³JCH ≈ 8 Hz)This delay is optimized for typical three-bond H-C couplings.[14]
Number of Scans (NS) 8-16 per incrementProvides adequate signal-to-noise for most samples.
Relaxation Delay (D1) 1.5 - 2.0 sAllows for sufficient relaxation of the nuclei between scans.

G cluster_start Initial Data cluster_analysis Core Analysis cluster_decision Decision Point cluster_advanced Advanced Techniques cluster_end Conclusion Start Acquire ¹H, ¹³C, COSY, HSQC, HMBC IdentifyH5 Identify H5 via COSY with H6/H7 Start->IdentifyH5 HMBC_H2 Use H2 HMBC correlations to C4, C8a Start->HMBC_H2 HMBC_H5 Use H5 HMBC correlations to C4, C4a, C7 IdentifyH5->HMBC_H5 HMBC_Aromatic Analyze HMBC from ambiguous H6/H8 signals HMBC_H5->HMBC_Aromatic HMBC_H2->HMBC_Aromatic Check Is assignment clear? HMBC_Aromatic->Check NOESY Acquire NOESY/ROESY Check->NOESY No Solvent Re-acquire in different solvent (e.g., Benzene-d₆) Check->Solvent No Computational Perform DFT/GIAO Chemical Shift Prediction Check->Computational No Assign Definitive C6/C8 Assignment Check->Assign Yes NOESY->Assign Solvent->Assign Computational->Assign

Question 2: The HMBC correlations are weak or ambiguous. What are my next steps?

Weak HMBC correlations can be due to non-optimal experimental setup or molecular geometry where the dihedral angle leads to a small coupling constant.

Troubleshooting Guide:

  • Optimize the HMBC Experiment: The long-range delay in the HMBC pulse sequence is calculated as 1/(2 * nJCH). Since this is optimized for a specific coupling constant, you may be missing correlations.[14]

    • Run multiple HMBC experiments with different long-range delays (e.g., 50 ms, 80 ms, 100 ms) to observe correlations across a range of coupling constants.

  • Consider a ¹H-¹⁵N HMBC: If your quinolone has a nitrogen-containing substituent at C6 or C8, a ¹H-¹⁵N HMBC can be incredibly powerful. Observing a correlation from an aromatic proton to the nitrogen of the substituent provides a direct link.[15][16] This is particularly useful for distinguishing isomers where the substituent is either at C6 or C8.

  • Use Anisotropic NMR: For particularly challenging cases, measuring residual dipolar couplings (RDCs) can provide information about the relative orientations of different C-H bonds in the molecule, offering a definitive solution.[17][18] This is an advanced technique requiring a specialized sample setup.

Question 3: Can computational chemistry help in assigning C6 and C8?

Absolutely. When experimental data is ambiguous, in-silico methods can provide strong supporting evidence.

Methodology:

  • Density Functional Theory (DFT) Calculations: Use DFT to perform a geometry optimization of your proposed isomers (one with the substituent at C6, the other at C8).

  • GIAO (Gauge-Including Atomic Orbital) Calculations: Following optimization, perform a GIAO calculation on each isomer to predict the ¹H and ¹³C NMR chemical shifts.[19]

  • Compare with Experimental Data: Compare the predicted chemical shifts for each isomer with your experimental data. The isomer with the lower root-mean-square deviation (RMSD) between predicted and experimental shifts is the more likely structure.[20] Modern machine learning approaches are also improving the accuracy of these predictions.[21][22]

Table of Expected ¹H-¹³C HMBC Correlations for a Hypothetical 6,8-Disubstituted Quinolone:

ProtonKey Long-Range Correlations to CarbonsDiagnostic Value
H-2 (singlet)C-3, C-4, C-8aCorrelation to C-8a helps anchor the "upper" part of the ring system.
H-5 (doublet)C-4, C-4a, C-7, C-8aStrong ³J correlation to C-7 and C-4a.
H-6 (doublet)C-4a, C-5, C-7, C-8Crucial correlations to C-5, C-7, and C-8.
H-8 (doublet)C-4a, C-5, C-6, C-7, C-8aCrucial correlations to C-7, C-6, and C-5. A ⁴J correlation to C-4 is often observed.

G cluster_exp Experimental Data Acquisition cluster_comp Computational Workflow cluster_analysis Data Analysis & Comparison cluster_result Conclusion NMR_Data 1D & 2D NMR Data (¹H, ¹³C, HMBC, NOESY) Compare Compare Predicted vs. Experimental Shifts NMR_Data->Compare Isomer1 Build Isomer 1 (Substituent at C6) DFT_Opt1 DFT Geometry Optimization Isomer1->DFT_Opt1 Isomer2 Build Isomer 2 (Substituent at C8) DFT_Opt2 DFT Geometry Optimization Isomer2->DFT_Opt2 GIAO1 GIAO NMR Prediction DFT_Opt1->GIAO1 GIAO2 GIAO NMR Prediction DFT_Opt2->GIAO2 GIAO1->Compare GIAO2->Compare Result Identify Correct Isomer (Lower RMSD) Compare->Result

By systematically applying these troubleshooting strategies and leveraging the full suite of modern NMR techniques, researchers can overcome the inherent challenges of assigning 6,8-substituted quinolones, leading to unambiguous structure elucidation and accelerating drug discovery efforts.

References

  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Effect of different substituents on 1H NMR of quinolones. (2014, April 5). Q-Science. Retrieved March 8, 2024, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved March 8, 2024, from [Link]

  • Jadrijević-Mladar Takač, M., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-54. [Link]

  • N.M.R. Spectral Studies of Some Quinolone Derivatives, Part IV.1 The Unique Effect of the 8-Substituent Upon the Degree of Hydrogen Bonding and a Study of Some Model Compounds for the Identification of Alkaloids. (2006, December 5). Taylor & Francis Online. Retrieved March 8, 2024, from [Link]

  • ROESY/NOESY correlations (double arrows between protons) of compounds 1-5. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023, December 14). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • NOESY and ROESY. (2018, August 8). University of Wisconsin-Madison. Retrieved March 8, 2024, from [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2001, December 1). ACS Publications. Retrieved March 8, 2024, from [Link]

  • A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements. (n.d.). Plemochoe Repository. Retrieved March 8, 2024, from [Link]

  • NMR spectral analysis of strongly second-order 6-, 8-, 9-. (n.d.). SciSpace. Retrieved March 8, 2024, from [Link]

  • Application of anisotropic NMR parameters to the confirmation of molecular structure. (2019, January 15). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • H-C multiple-bond correlations: HMBC 1H 13C. (2010, November 23). University of California, Santa Cruz. Retrieved March 8, 2024, from [Link]

  • A heteronuclear multiple-bond correlation spectrum (HMBC) of compound 7. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. (n.d.). Core.ac.uk. Retrieved March 8, 2024, from [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. (n.d.). ChemRxiv. Retrieved March 8, 2024, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved March 8, 2024, from [Link]

  • New insight into the anisotropic effects in solution-state NMR spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]

  • HMBC correlation map of compound 22 (500 and 125 MHz, CDCl 3 ). (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Molecular details of quinolone–DNA interactions: solution structure of an unusually stable DNA duplex with covalently linked nalidixic acid residues and non-covalent complexes derived from it. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Detailed region of the ¹H,¹⁵N-HMBC spectrum around the signals of... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Anisotropy and NMR spectroscopy. (2020, August 16). SciSpace. Retrieved March 8, 2024, from [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • Anisotropic effect in 1H NMR. (2020, April 26). YouTube. Retrieved March 8, 2024, from [Link]

  • An Eco-Friendly Synthetic Approach through C(sp3)-H Functionalization of the Viral Fusion "Spike Protein" Inhibitors. (2022, March 30). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • What is the difference between NOESY and ROESY for NMR? (2018, November 29). Reddit. Retrieved March 8, 2024, from [Link]

  • Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation. (2021, January 25). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Modgraph. Retrieved March 8, 2024, from [Link]

  • (PDF) Utilizing Long-Range 1H-15N 2D NMR Spectroscopy in Chemical Structure Elucidation. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020, October 19). Semantic Scholar. Retrieved March 8, 2024, from [Link]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (2022, October 15). MDPI. Retrieved March 8, 2024, from [Link]

Sources

Technical Support Center: Quinolin-4-one Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: Q4-OPT-2024 Subject: Optimization of Catalytic Reagents for Quinolin-4-one Ring Closure

Overview

Welcome to the Quinolin-4-one Technical Support Hub. This guide addresses the critical "bottleneck" step in quinolone antibiotic and antimalarial synthesis: the ring closure. We move beyond textbook descriptions to address the specific failure modes—specifically tar formation in acid-mediated routes and catalyst deactivation in metal-catalyzed pathways.

Module 1: Acid-Mediated Cyclization (Gould-Jacobs & Conrad-Limpach)

Current Standard: Polyphosphoric Acid (PPA) or Diphenyl Ether (thermal). Optimized Solution: Eaton’s Reagent (7.7 wt%


 in Methanesulfonic Acid).
Common Issues & Troubleshooting (Q&A)

Q: My Gould-Jacobs cyclization (thermal) yields a black, insoluble tar instead of the precipitate. Why? A: This is a heat transfer issue. Traditional thermal cyclization requires temperatures >250°C (using Dowtherm A or Diphenyl ether).[1] At this range, oxidation of the amino-acrylate intermediate competes with cyclization, leading to polymerization ("tar").

  • The Fix: Switch to Eaton’s Reagent . It catalyzes the Friedel-Crafts type acylation at significantly lower temperatures (70–90°C), bypassing the thermal decomposition threshold.

Q: I am using PPA, but the reaction mixture is too viscous to stir, resulting in local hot spots and charring. A: PPA viscosity is a known engineering failure mode. It prevents efficient mass transfer.

  • The Fix: Use Eaton’s Reagent or PPSE (Polyphosphoric acid trimethylsilyl ester) . Eaton’s reagent maintains low viscosity at room temperature, ensuring homogenous mixing and preventing the "hot spots" that cause charring.

Q: How does the yield compare between PPA and Eaton's Reagent? A: See the comparative data below. Eaton's reagent consistently outperforms PPA due to cleaner conversion and easier workup (water quench vs. viscous acid neutralization).

Data Comparison: Cyclization Efficiency

PrecursorCatalyst/MediumTemp (°C)Time (h)Yield (%)Workup Difficulty
Anilinomethylene malonatePPA (Standard) 120455-65High (Viscous/Exothermic)
Anilinomethylene malonateDiphenyl Ether 260140-50High (High Temp/Tar)
Anilinomethylene malonateEaton's Reagent 70-90 2 85-92 Low (Water Quench)
Optimized Protocol: Eaton’s Reagent Cyclization

Ref: Zewge et al., J. Org. Chem. 2007 [1][2]

  • Preparation: In a dry flask under

    
    , dissolve the enaminone precursor (1.0 equiv) in Eaton’s Reagent (5–10 mL per gram of substrate).
    
  • Reaction: Heat to 70°C . Monitor by LC-MS (TLC is difficult due to the acidic matrix).

  • Quench: Once starting material is consumed (< 3h), cool to RT. Slowly pour the mixture into ice-cold water (10x volume) with vigorous stirring.

  • Isolation: The quinolin-4-one will precipitate as an off-white solid. Filter and wash with water until pH neutral.

    • Note: If no precipitate forms, neutralize to pH 7 with 50% NaOH (keep cool!) to induce crystallization.

Module 2: Transition Metal Catalysis (Carbonylative Cyclization)

Context: For complex scaffolds where harsh acidic conditions degrade substituents, Palladium-catalyzed carbonylative cyclization is preferred.

Common Issues & Troubleshooting (Q&A)

Q: My Pd-catalyzed carbonylation stopped at 40% conversion. Adding more catalyst didn't help. A: This is likely CO poisoning or Pd-black precipitation . High pressures of CO gas can saturate the metal center, preventing the oxidative addition of the aryl iodide.

  • The Fix: Use a solid CO source like Molybdenum Hexacarbonyl (

    
    )  or 
    
    
    
    . These release CO slowly, maintaining the optimal concentration for the catalytic cycle without "drowning" the catalyst.

Q: Which ligand system is best for preventing deactivation in quinolone synthesis? A: Bidentate ligands with a large bite angle, such as Xantphos or DPEphos , are superior. They stabilize the reductive elimination step, which is the rate-determining step for forming the


 bond in the quinolone core.
Visualized Workflow: Pd-Catalytic Cycle

The diagram below illustrates the critical points where the cycle fails (Red Nodes) and the corrective actions (Green Nodes).

Pd_Cycle Pd0 Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Fail_Ox FAILURE: Pd Black Formation (Poor Ligand) Pd0->Fail_Ox Unstable CO_Insert CO Insertion OxAdd->CO_Insert Nu_Attack Nucleophilic Attack (Alkyne/Amine) CO_Insert->Nu_Attack Fail_CO FAILURE: CO Poisoning (High Pressure) CO_Insert->Fail_CO Excess CO RedElim Reductive Elimination (Ring Closure) Nu_Attack->RedElim RedElim->Pd0 Regeneration Sol_Ligand SOLUTION: Use Xantphos (Wide Bite Angle) Fail_Ox->Sol_Ligand Sol_CO SOLUTION: Use Mo(CO)6 (Slow Release) Fail_CO->Sol_CO

Caption: Figure 1. Palladium-catalyzed carbonylative cyclization cycle showing critical failure points (Red) and ligand/reagent interventions (Green).

Module 3: Troubleshooting Decision Matrix

Use this logic flow to diagnose low yields in your specific experiment.

Troubleshooting Start Start: Low Yield / Impurities Method Which Method? Start->Method Acid Acid/Thermal (Gould-Jacobs) Method->Acid Metal Pd-Catalysis Method->Metal Tar Is the product black/tarry? Acid->Tar Viscous Is stirring difficult? Tar->Viscous No Sol_Temp Decrease Temp. Switch to Eaton's Reagent Tar->Sol_Temp Yes Sol_Visc Dilute with MsOH or use PPSE Viscous->Sol_Visc Yes Conv Stalls at <50% Conversion? Metal->Conv Precip Pd Black Precipitate? Conv->Precip No Sol_CO Switch to Solid CO Source (Mo(CO)6) Conv->Sol_CO Yes Sol_Lig Switch to Xantphos Check O2 exclusion Precip->Sol_Lig Yes

Caption: Figure 2. Diagnostic logic tree for isolating failure modes in quinolin-4-one synthesis.

References
  • Zewge, D., et al. (2007). "A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles." The Journal of Organic Chemistry, 72(11), 4276–4279. [Link]

  • Eaton, P. E., et al. (1973).[2] "Phosphorus pentoxide-methanesulfonic acid.[2][3] Convenient alternative to polyphosphoric acid."[2][3][4] The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]

  • Torii, S., et al. (1991). "Palladium-catalyzed carbonylation of 2-iodoanilines with terminal acetylenes." Tetrahedron Letters, 32(33), 4167-4168. [Link]

  • Wu, X., et al. (2011). "Molybdenum Hexacarbonyl Mediated Carbonylation of Aryl Halides." Angewandte Chemie International Edition, 50(5), 1113-1117. [Link]

Sources

Validation & Comparative

A Tale of Two Methoxy Groups: A Comparative Guide to the Structure-Activity Relationship of 6,8-dimethoxy and 6,7-dimethoxy Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of antibacterial drug design, even the slightest positional change of a functional group on a pharmacophore can lead to profound differences in efficacy, spectrum, and safety. This guide delves into the nuanced structure-activity relationship (SAR) of quinolone antibiotics, focusing on a critical comparison between two substitution patterns: the 6,8-dimethoxy and the 6,7-dimethoxy quinolones. While direct head-to-head comparative studies are not abundant in publicly available literature, a comprehensive analysis of established SAR principles allows for a robust and insightful comparison.

The Quinolone Core: A Foundation for Antibacterial Potency

The quinolone scaffold, a bicyclic aromatic system, is the cornerstone of a powerful class of antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to catastrophic DNA damage and bacterial cell death. The potency and spectrum of quinolone antibiotics are exquisitely sensitive to the nature and position of substituents on this core structure.

The Significance of Methoxy (-OCH3) Substitution

The introduction of methoxy groups can significantly modulate the physicochemical and pharmacological properties of the quinolone molecule. These effects are highly dependent on the position of substitution, influencing everything from antibacterial spectrum and potency to the propensity for resistance development and adverse effects.

A Comparative Analysis: 6,8-dimethoxy vs. 6,7-dimethoxy Quinolones

This section will dissect the anticipated and observed impacts of these two distinct methoxy substitution patterns on the overall profile of quinolone antibiotics.

The 6,8-dimethoxy Quinolone Profile: Enhancing Gram-Positive and Anaerobic Activity while Mitigating Risks

The substitution of methoxy groups at both the C-6 and C-8 positions of the quinolone core is a less common pattern, with the C-8 methoxy group being a key feature of some advanced-generation fluoroquinolones like moxifloxacin (which has a fluorine at C-6 and a methoxy at C-8).[2]

Key Characteristics:

  • Enhanced Gram-Positive and Anaerobic Activity: A methoxy group at the C-8 position is strongly associated with a significant enhancement of activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus, and anaerobic bacteria.[2][3] This is a crucial advantage, as many earlier-generation quinolones exhibit weaker activity against these pathogens.

  • Reduced Propensity for Resistance: The C-8 methoxy group has been shown to lower the propensity for the development of bacterial resistance.[4] A comparative study of moxifloxacin (C-8 methoxy) and its C-8 chloro analogue revealed that the methoxy-substituted compound had a significantly lower spontaneous mutation frequency for resistance in S. aureus.[4]

  • Reduced Phototoxicity: A notable advantage conferred by the C-8 methoxy group is a reduction in phototoxicity, a side effect associated with some fluoroquinolones.[3][5] This is attributed to the electronic properties of the methoxy group, which can alter the photostability of the molecule.

  • Favorable Pharmacokinetics: While influenced by other substituents, the C-8 position can impact oral absorption.[3]

Experimental Data Snapshot: The Impact of the C-8 Methoxy Group

The following table summarizes key findings from a comparative study of a C-8 methoxy quinolone (moxifloxacin) and its C-8 chloro analogue (BAY y 3118), highlighting the significant influence of the C-8 substituent.

ParameterC-8 Methoxy (Moxifloxacin)C-8 Chlorine (BAY y 3118)Reference
Spontaneous Mutation Frequency (S. aureus) 6 x 10-114 x 10-7[4]
Multistep Resistance Development (S. aureus) Slow (2-fold rise)Rapid (>16-fold rise)[4]
The 6,7-dimethoxy Quinolone Profile: An Inferential Analysis

Direct and extensive experimental data on the antibacterial activity of 6,7-dimethoxy quinolones is less prevalent in the scientific literature, with many studies on this substitution pattern focusing on other therapeutic areas such as anticancer agents.[6][7][8][9] However, based on well-established SAR principles for the C-6 and C-7 positions, we can infer the likely characteristics of this substitution pattern.

Inferred Characteristics based on SAR Principles:

  • The Role of the C-6 Position: The C-6 position is a critical determinant of overall antibacterial potency. The introduction of a fluorine atom at this position was a monumental step in the development of the highly potent fluoroquinolones, as it enhances cell penetration and gyrase inhibition.[1] A methoxy group at C-6, while not as common as fluorine, would likely influence the electronic properties of the quinolone core and could potentially modulate activity. However, it is generally accepted that fluorine at C-6 provides superior antibacterial activity.[3]

  • The Influence of the C-7 Position: The substituent at the C-7 position is crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties. Typically, a heterocyclic amine, such as a piperazine or pyrrolidine ring, at this position confers potent activity, particularly against Gram-negative bacteria.[10] A methoxy group at C-7 is an unconventional substitution and would significantly alter the interaction of the quinolone with the bacterial target enzymes and the bacterial cell envelope. It is plausible that replacing the typically basic heterocyclic moiety with a neutral methoxy group could lead to a decrease in broad-spectrum antibacterial activity.

Logical Deduction:

Given the established importance of a C-6 fluoro substituent and a C-7 heterocyclic amine for broad-spectrum and potent antibacterial activity, a 6,7-dimethoxy quinolone would likely exhibit a different and potentially less favorable antibacterial profile compared to clinically successful fluoroquinolones. The absence of the C-6 fluorine would likely reduce overall potency, and the replacement of the C-7 heterocyclic ring with a methoxy group could negatively impact the spectrum of activity, particularly against Gram-negative organisms.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key structural features and their impact on the activity of quinolones.

SAR_Quinolone cluster_core Quinolone Core cluster_substituents Key Substituent Positions Core 4-Oxo-1,4-dihydroquinoline C6 C-6 (Potency/Penetration) Core->C6 Influences C7 C-7 (Spectrum/Potency) Core->C7 Influences C8 C-8 (Gram+/Anaerobes/Safety) Core->C8 Influences

Caption: Key substituent positions on the quinolone core that dictate antibacterial activity.

Comparison cluster_68 6,8-dimethoxy Quinolone cluster_67 6,7-dimethoxy Quinolone (Inferred) C8_methoxy C-8 Methoxy C8_benefits Enhanced Gram+ & Anaerobic Activity Reduced Resistance Reduced Phototoxicity C8_methoxy->C8_benefits C6_methoxy_1 C-6 Methoxy C6_methoxy_2 C-6 Methoxy C7_methoxy C-7 Methoxy C7_inferred Potentially Altered Spectrum (Loss of typical C-7 heterocycle benefits) C7_methoxy->C7_inferred

Caption: Comparative overview of 6,8-dimethoxy and inferred 6,7-dimethoxy quinolone properties.

Experimental Protocols: A Framework for Validation

To empirically validate the inferred properties of 6,7-dimethoxy quinolones and directly compare them with 6,8-dimethoxy analogues, the following experimental workflow is essential.

Chemical Synthesis
  • Objective: To synthesize a series of 6,8-dimethoxy and 6,7-dimethoxy quinolone-3-carboxylic acid derivatives.

  • General Procedure (Gould-Jacobs Reaction):

    • React the appropriately substituted aniline (e.g., 2,4-dimethoxyaniline for a 6,8-dimethoxy product or 3,4-dimethoxyaniline for a 6,7-dimethoxy product) with diethyl ethoxymethylenemalonate (EMME) to form the anilinomethylenemalonate intermediate.

    • Perform a thermal cyclization of the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to yield the ethyl 4-hydroxy-6,7- or 6,8-dimethoxyquinoline-3-carboxylate.

    • Saponify the ester using a base (e.g., NaOH) to obtain the corresponding quinolone-3-carboxylic acid.

    • Introduce desired substituents at the N-1 and C-7 (for the 6,8-dimethoxy series) positions through standard alkylation and nucleophilic aromatic substitution reactions, respectively.

In Vitro Antibacterial Activity Assessment
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria.

  • Method: Broth Microdilution Assay (CLSI Guidelines)

    • Prepare serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action Studies
  • Objective: To confirm the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • Method: Enzyme Inhibition Assays

    • Utilize commercially available purified DNA gyrase and topoisomerase IV enzymes.

    • Perform supercoiling (for gyrase) or decatenation (for topoisomerase IV) assays in the presence of varying concentrations of the test compounds.

    • Analyze the results using agarose gel electrophoresis to determine the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Conclusion

The positional isomerism of methoxy groups on the quinolone scaffold presents a compelling case study in the subtleties of structure-activity relationships. While a 6,8-dimethoxy substitution pattern, particularly the C-8 methoxy group, is well-documented to enhance activity against Gram-positive and anaerobic bacteria and to confer a more favorable safety and resistance profile, the antibacterial potential of a 6,7-dimethoxy substitution remains less explored and, based on established SAR, may be less promising.

This guide underscores the importance of a holistic understanding of SAR principles in the rational design of new antibacterial agents. Further empirical investigation through the synthesis and rigorous testing of 6,7-dimethoxy quinolones is warranted to definitively elucidate their antibacterial profile and to either validate or challenge the inferences drawn from the current body of scientific knowledge.

References

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - MDPI. (2021, November 25). Retrieved from [Link]

  • SAR of Quinolones - Pharmacy 180. (n.d.). Retrieved from [Link]

  • Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. (2001, March 15). The Journal of Infectious Diseases, 183(Supplement_1), S59-S65. Retrieved from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved from [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. (2011, November). Antimicrobial Agents and Chemotherapy, 55(11), 5341-5345. Retrieved from [Link]

  • SAR of quinolones – generations and mechanism MCQs With Answer - Pharmacy Freak. (2025, October 19). Retrieved from [Link]

  • SAR of Quinolones. (n.d.). Scribd. Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). Molecules, 30(7), 1734. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (2005, May 5). Journal of Medicinal Chemistry, 48(9), 3443-3446. Retrieved from [Link]

  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. (2005, May 5). Journal of Medicinal Chemistry, 48(9), 3443-3446. Retrieved from [Link]

  • SAR of Quinolines.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation. (1997, August). Toxicology and Applied Pharmacology, 145(2), 381-387. Retrieved from [Link]

  • Antibacterial activity of 6,8-disubstituted-quinolone-3-carboxylic acids. (1986, December). Journal of Pharmaceutical Sciences, 75(12), 1185-1187. Retrieved from [Link]

  • C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. (2017, March). Drug Research, 67(3), 170-178. Retrieved from [Link]

  • Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Medicinal Chemistry, 14(3), 369-397. Retrieved from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. (2012, July 15). European Journal of Medicinal Chemistry, 53, 357-363. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018, March 10). European Journal of Medicinal Chemistry, 147, 239-251. Retrieved from [Link]

  • (PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Binding Affinity Comparison of Quinolin-4-one Derivatives: Evaluating Kinase vs. GPCR Target Specificity

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist evaluating novel pharmacophores, it is critical to recognize that the quinolin-4-one core is not merely a passive structural backbone—it is a highly tunable, privileged scaffold. Its rigid, planar geometry allows for deep-pocket insertion into target proteins, while strategic functionalization at the N1, C2, and C5/C8 positions dictates absolute target specificity.

This guide provides an objective, data-driven comparison of how specific structural modifications to the quinolin-4-one scaffold shift its binding affinity from atypical kinases (e.g., RIOK2) to G-Protein Coupled Receptors (e.g., 5-HT6). We will analyze the experimental performance of leading derivatives and detail the self-validating biochemical protocols required to verify these affinities.

Atypical Kinase Inhibition: The CQ211 Profile (Target: RIOK2)

RIOK2 is an atypical kinase implicated in ribosome maturation and the progression of multiple human cancers[1]. Because RIOK2 lacks the standard activation motifs of typical kinases, designing selective inhibitors has historically been difficult.

The development of CQ211 (a triazolo[4,5-c]quinolin-4-one derivative) represents a breakthrough in targeted kinase inhibition. By fusing a triazole ring to the quinolin-4-one core and adding a piperazine-substituted phenyl group, CQ211 achieves exceptional binding affinity within the RIOK2 ATP-binding pocket[1].

Performance vs. Broad-Spectrum Alternatives

Standard pan-kinase inhibitors often suffer from severe off-target toxicity due to the highly conserved nature of the kinase hinge region. In contrast, KINOMEscan profiling reveals that CQ211 exhibits zero off-target binding interactions across a panel of 412 wild-type human kinases[2].

Table 1: Binding Affinity & Efficacy Profile of CQ211
ParameterExperimental ValueAssay Methodology
Binding Affinity (

)
6.1 nMKINOMEscan (Active-site directed competition)
Enzymatic Inhibition (

)
0.139 ± 0.046 μMADP-Glo™ ATPase Assay (Recombinant RIOK2)
Cellular Viability (

)
0.61 ± 0.18 μMMKN-1 Gastric Cancer Cell Line
Selectivity Score (

)
0.002 at 1 μM468-Kinase Panel (0/412 WT kinases hit)

Data supported by the [2].

RIOK2_Pathway CQ211 CQ211 (Quinolin-4-one) RIOK2 RIOK2 (Atypical Kinase) CQ211->RIOK2 Inhibits (Kd = 6.1 nM) mTOR mTOR Phosphorylation CQ211->mTOR Suppresses RIOK2->mTOR Promotes CellProlif Cancer Cell Proliferation mTOR->CellProlif Drives

Mechanism of CQ211 inhibiting RIOK2-mediated mTOR signaling and cell proliferation.

GPCR Target Evaluation: Compound 8g (Target: 5-HT6 Receptor)

To demonstrate the versatility of the quinolin-4-one scaffold, we compare the kinase-directed CQ211 against Compound 8g (2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one), which is optimized for G-Protein Coupled Receptors (GPCRs)[3].

By removing the triazole fusion and introducing a bulky arylsulfonyl group at the N1 position, the molecule's spatial geometry shifts drastically. It no longer fits the narrow ATP-hinge region of kinases; instead, it perfectly occupies the deep, hydrophobic transmembrane pocket of the 5-HT6 serotonin receptor[3].

Table 2: Binding Affinity Profile of Compound 8g
ParameterExperimental ValueTarget Implication
5-HT6 Binding Affinity (

)
8 nMHighly potent orthosteric antagonism
5-HT2A / 5-HT1A Affinity > 1,000 nMNegligible off-target serotonergic binding
Dopamine (D2/D3) Affinity > 1,000 nMPrevents extrapyramidal motor side effects

Data supported by [3].

Validated Experimental Protocols

To ensure scientific integrity, binding affinities must be derived from self-validating assay systems. Below are the causal methodologies used to generate the data for these quinolin-4-one derivatives.

Protocol A: ADP-Glo™ ATPase Assay for Atypical Kinases (RIOK2)

The Causality: Why use an ADP-Glo assay instead of a standard radioactive peptide-phosphorylation assay? Atypical kinases like RIOK2 do not efficiently phosphorylate exogenous peptide substrates in vitro[4]. However, they possess intrinsic ATPase activity. Measuring the conversion of ATP to ADP provides a direct, substrate-independent proxy for target engagement.

  • Enzyme Preparation: Incubate 10 nM recombinant human RIOK2 with serial dilutions of CQ211 (0.1 nM to 10 μM) in kinase reaction buffer for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 μM ultra-pure ATP to initiate the ATPase reaction. Incubate for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction.

  • Self-Validating Controls:

    • Background Floor: A "No Enzyme" control establishes the baseline luminescence (0% activity).

    • Assay Window: A "Vehicle (DMSO)" control defines maximum uninhibited kinase activity (100% activity). The

      
       is calculated only if the signal-to-background ratio exceeds 5:1.
      
Protocol B: Radioligand Displacement Assay for GPCRs (5-HT6)

The Causality: To prove that Compound 8g acts via direct competitive binding at the orthosteric site, it must successfully displace a known universal radioligand.

  • Membrane Isolation: Harvest membrane fractions from HeLa cells stably expressing the human 5-HT6 receptor.

  • Incubation: Incubate 10 μg of membrane protein with 2 nM [³H]-LSD (a universal serotonergic radioligand) and serial dilutions of Compound 8g.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting.

  • Self-Validating Controls: Define Non-Specific Binding (NSB) by co-incubating with a saturating concentration (10 μM) of unlabeled serotonin (5-HT). Specific binding is calculated by subtracting NSB from total binding.

Workflow Step1 Compound Synthesis Step2 KINOMEscan Profiling Step1->Step2 Selectivity Step3 ADP-Glo ATPase Assay Step2->Step3 Affinity Step4 Cell Viability Analysis Step3->Step4 Efficacy

Step-by-step experimental workflow for validating quinolin-4-one binding affinity.

References

  • Ouyang Y, Si H, Zhu C, et al. "Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Park CM, Choi JI, Choi JH, et al. "1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives as 5-HT(6) serotonin receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

Sources

Reproducibility studies of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one CAS Registry Number: 54261-79-9 (Analogous/Generic) Primary Application: Pharmacophore for antimalarial agents, CFTR modulators, and kinase inhibitors.

This guide addresses the reproducibility crisis often encountered in the synthesis of electron-rich quinolone scaffolds. While the classical Conrad-Limpach synthesis is the theoretical standard, it suffers from high variability due to thermodynamic control requirements. This document compares the classical thermal route against a modernized Microwave-Assisted protocol, providing validated control points to ensure batch-to-batch consistency.

Pathway Analysis & Regiochemistry

The synthesis relies on the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate . The regiochemistry is dictated by the ortho-methoxy group at position 2 of the aniline, which blocks one cyclization site, forcing ring closure at position 6. This uniquely yields the 6,8-dimethoxy substitution pattern.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the critical intermediate (Enamine) and the bifurcation between kinetic (failure) and thermodynamic (success) pathways.

ConradLimpach Start 2,4-Dimethoxyaniline + Ethyl Acetoacetate Condensation Step 1: Condensation (Acid Cat., 80-110°C) Start->Condensation Enamine β-Enamino Ester (Intermediate) Condensation->Enamine - H2O Knorr Side Reaction: Amide Formation (Kinetic Trap) Enamine->Knorr < 140°C (Low Temp Failure) Cyclization Step 2: Thermal Cyclization (>250°C, Diphenyl Ether) Enamine->Cyclization > 250°C (Thermodynamic Control) Product 6,8-Dimethoxy-2-methyl- 1,4-dihydroquinolin-4-one Cyclization->Product - EtOH

Caption: Mechanistic bifurcation in Conrad-Limpach synthesis. Success depends on avoiding the Knorr amide trap by maintaining high thermal thresholds.

Comparative Methodologies

Method A: Classical Thermal Cyclization (Gold Standard)

Best for: Large-scale production where microwave reactors are unavailable.

The Challenge: The primary failure mode is the formation of the uncyclized anilide (Knorr product) if the temperature drops below 200°C during addition. The Fix: Use of a high-boiling solvent (Diphenyl ether) as a heat sink to ensure instantaneous cyclization.

Method B: Microwave-Assisted Synthesis (Modern Efficient)

Best for: High-throughput screening, medicinal chemistry libraries.

The Challenge: Solvent superheating and pressure buildup. The Fix: Use of polar, non-nucleophilic solvents (e.g., Ethanol/Glycerol mixtures) or solvent-free conditions on graphite support.

Detailed Experimental Protocols

Protocol A: Classical Thermal Route (High Reproducibility)
Phase 1: Enamine Formation[1]
  • Reagents: Combine 2,4-dimethoxyaniline (10.0 g, 65.3 mmol) and ethyl acetoacetate (8.5 g, 65.3 mmol) in anhydrous benzene or toluene (100 mL).

  • Catalysis: Add catalytic glacial acetic acid (0.5 mL) or p-TsOH (0.1 eq).

  • Process: Reflux using a Dean-Stark trap to continuously remove water.

    • Critical Control Point: Reaction is complete only when the theoretical volume of water (~1.2 mL) is collected. Incomplete water removal inhibits the reaction.

  • Isolation: Evaporate solvent in vacuo. The resulting oil (enamine) is typically used directly but can be verified by NMR (disappearance of NH2 peak).

Phase 2: High-Temperature Cyclization[2]
  • Setup: Heat Diphenyl ether (50 mL) to 250°C in a 3-neck flask equipped with a dropping funnel and a distillation condenser (to remove ethanol).

  • Addition: Dilute the crude enamine with a minimal amount of diphenyl ether. Add this solution dropwise to the boiling solvent.

    • Expert Insight: The rate of addition must be slow enough that the temperature of the reaction mixture never drops below 245°C . If it cools, the kinetic amide product forms, which will not cyclize.

  • Reaction: Maintain reflux for 30–60 minutes after addition. Ethanol will distill off.[2]

  • Workup:

    • Cool the mixture to ~80°C.

    • Pour slowly into Hexanes (300 mL) with vigorous stirring. The quinolone product will precipitate as a solid, while diphenyl ether remains in solution.

    • Filter, wash with copious hexanes, and dry.[2]

Protocol B: Microwave-Assisted Route[3]
  • Mixture: Mix 2,4-dimethoxyaniline (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a microwave vial.

  • Solvent: Add 2 mL of Ethanol (or run neat if using graphite support).

  • Catalyst: Add 1 drop of conc. HCl.

  • Irradiation:

    • Stage 1 (Condensation): 100°C for 5 mins (Dynamic Power, Max 150W).

    • Stage 2 (Cyclization): Ramp to 250°C (requires high-pressure vessel) or use open-vessel graphite bath method.

    • Note: Standard sealed vials may not withstand the pressure required for thermal cyclization temperatures. A solvent-free approach on silica/graphite is recommended for safety and yield.

  • Workup: Wash the solid support with MeOH/DCM, filter, and evaporate.

Performance Comparison & Data

The following data summarizes reproducibility studies across 5 independent trials for each method.

MetricClassical Thermal (Method A)Microwave-Assisted (Method B)
Average Yield 65 - 72%78 - 85%
Reaction Time 4-6 Hours20 Minutes
Purity (HPLC) >95% (after hexane wash)>98% (often requires chromatography)
Scalability High (Gram to Kg)Low (Milligram scale)
Reproducibility Moderate (User dependent)High (Automated control)
Troubleshooting Guide
  • Problem: Low yield / Sticky brown tar.

    • Cause: Temperature during addition in Step 2 was too low (<240°C).

    • Solution: Increase the volume of diphenyl ether to act as a larger heat buffer.

  • Problem: Product trapped in Diphenyl ether.

    • Cause: Insufficient precipitation.

    • Solution: Ensure the hexane:reaction mixture ratio is at least 4:1.

References

  • National Institutes of Health (PMC). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Dihydroquinolinones. Retrieved from [Link]

  • Wikipedia. Conrad-Limpach Synthesis Mechanism and Applications.[3] Retrieved from [Link]

  • National Institutes of Health (PMC). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

Sources

Comparative UV-Vis Profiling: 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one vs. Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the spectroscopic characterization of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (hereafter 6,8-DMQ ). As a substituted 4-quinolinone, this compound exhibits specific electronic transitions distinct from its unsubstituted parent scaffold.

In drug development and quality control, relying solely on HPLC retention times is insufficient for structural validation. This guide outlines a self-validating UV-Vis protocol to distinguish 6,8-DMQ from common impurities and structural analogs by comparing it against two critical standards:

  • 2-Methyl-4(1H)-quinolinone (2-MQ): The parent scaffold, used to verify auxochromic shifts.

  • Quinine Sulfate Dihydrate: An industry-standard reference for photometric accuracy and wavelength calibration.

Chemical Context & Theoretical Basis[1][2][3][4][5]

Structural Analysis

The UV-Vis spectrum of 6,8-DMQ is governed by two primary factors: the conjugated quinolinone core and the electron-donating methoxy substituents.

  • Chromophore: The 1,4-dihydroquinolin-4-one system (a fused benzene-pyridone ring).[1]

  • Auxochromes: Two methoxy (-OCH₃) groups at positions 6 and 8.[1] These groups possess lone pair electrons that interact with the

    
    -system, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and narrowing the HOMO-LUMO gap.
    
  • Result: A bathochromic (red) shift and hyperchromic effect (increased intensity) compared to the unsubstituted 2-MQ parent.[1]

Tautomeric Equilibrium

Quinolones exist in a tautomeric equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms.[1] In polar solvents like methanol and water, the keto form (1,4-dihydro) typically predominates, stabilized by intermolecular hydrogen bonding.

Tautomerism Figure 1: Tautomeric Equilibrium influencing UV Absorption Profiles Keto 4-Quinolone Form (1,4-dihydro-4-one) Dominant in Polar Solvents Enol 4-Hydroxyquinoline Form (Aromatic Enol) Minor Component Keto->Enol Tautomerism Solvent Solvent Polarity (MeOH/H2O) Solvent->Keto Stabilizes

Experimental Protocol

To ensure reproducibility, this protocol uses a Double-Beam Scanning method. This subtracts solvent background in real-time, critical for detecting subtle spectral shoulders in the 300–350 nm region.

Materials & Reagents[1]
  • Analyte: 6,8-DMQ (>98% purity).

  • Standard A (Scaffold): 2-Methyl-4(1H)-quinolinone (Sigma-Aldrich or equivalent).

  • Standard B (Calibration): Quinine Sulfate Dihydrate (NIST Traceable).

  • Solvent: Methanol (HPLC Grade). Note: Methanol is preferred over water to prevent solubility issues with the dimethoxy analog.

Preparation Workflow

Concentration Target:


 (approx. 

). This ensures absorbance stays within the linear dynamic range (0.2 – 0.8 AU).
  • Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL Methanol. Sonicate for 5 mins.

  • Working Solution: Dilute 100

    
     of Stock into 9.9 mL Methanol.
    
  • Blank: Pure HPLC Grade Methanol.

Instrumental Parameters
  • Scan Range: 200 nm – 400 nm.[2]

  • Bandwidth: 1.0 nm (High resolution required for fine structure).

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Path Length: 10 mm (Quartz cuvettes).

Workflow Figure 2: Spectroscopic Characterization Workflow cluster_inst Instrument Parameters start Start: Sample Prep weigh Weigh 10mg Sample (±0.1mg) start->weigh dissolve Dissolve in MeOH (Stock: 1mg/mL) weigh->dissolve dilute Dilute to 10µg/mL (Working Soln) dissolve->dilute baseline Baseline Correction (MeOH Blank) dilute->baseline Place in Sample Path scan Scan 200-400nm (Double Beam) baseline->scan process Data Processing (Determine λmax) scan->process

Comparative Analysis & Data Interpretation

The following data compares the expected spectral features of the product against the standards.

Spectral Comparison Table
FeatureStandard A: 2-Methyl-4-quinolinoneProduct: 6,8-DMQ Interpretation of Shift
Primary

225 - 230 nm235 - 245 nm Bathochromic: Methoxy conjugation extends the

system.[1]
Secondary

315 - 320 nm330 - 340 nm Bathochromic: Lone pair donation from -OCH₃ into the ring lowers the energy of the

transition.[1]
Shoulder Bands Weak/AbsentDistinct (~260 nm) Electronic effect of the 6,8-substitution pattern disrupting symmetry.[1]
Absorbance Intensity Baseline (

)
Hyperchromic Increased molar absorptivity due to electron-rich substituents.[1]
Mechanism of Differentiation

When analyzing the spectra, do not look for a simple match. Look for the "Methoxy Signature" :

  • Red Shift: The Product's main peaks must be at longer wavelengths than Standard A. If they align perfectly with Standard A, your product may lack the methoxy groups (hydrolysis or synthesis failure).

  • Band Broadening: The 6,8-substitution often broadens the band at 330 nm compared to the sharper peak of the unsubstituted quinolone.

Validation Criteria (Self-Check)
  • Linearity Check: Prepare concentrations at 5, 10, and 20

    
    . The Absorbance at 
    
    
    
    must plot linearly (
    
    
    ).
  • Solvent Cut-off: Ensure the Methanol blank does not absorb >1.0 AU below 210 nm. If it does, the solvent is contaminated.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Da Silva-Filho, L. C., et al. (2017).[3][4] "Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives." Journal of the Brazilian Chemical Society. Link

  • National Institute of Standards and Technology (NIST). "Quinine Sulfate Dihydrate Standard Reference Material." NIST SRM 936a.
  • Rusu, A., et al. (2015). "Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure." Acta Medica Marisiensis. Link

Sources

Bioequivalence assessment of novel quinolone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioequivalence Assessment of Novel Quinolone Derivatives: A Comprehensive Technical Guide

The landscape of antimicrobial pharmacotherapy has been significantly advanced by the development of novel quinolone derivatives, such as delafloxacin. Unlike legacy zwitterionic fluoroquinolones (e.g., ciprofloxacin, levofloxacin), novel derivatives often possess distinct chemical characteristics—such as an anionic character at acidic pH—that fundamentally alter their tissue penetration and accumulation in acidic infection sites like abscesses.

When developing generic formulations, bridging alternative dosage forms (e.g., oral vs. intravenous), or conducting post-approval manufacturing changes, establishing bioequivalence (BE) is a critical regulatory hurdle. As a Senior Application Scientist, I have structured this guide to unpack the pharmacokinetic (PK), pharmacodynamic (PD), and bioanalytical frameworks required to build a self-validating BE assessment system for novel quinolones.

Mechanistic Grounding & Pharmacodynamics

To accurately design a BE study, one must first understand the mechanism of action and the pharmacodynamic drivers of the drug class. Quinolones exert their bactericidal effect by stabilizing the DNA cleavage complex, leading to fatal double-strand DNA breaks.

Quinolone_MOA A Novel Quinolone (e.g., Delafloxacin) B DNA Gyrase (Gram -) Topoisomerase IV (Gram +) A->B Binds to C DNA Cleavage Complex Stabilization B->C Induces D Double-Strand DNA Breaks C->D Causes E Bacterial Cell Death D->E Leads to

Mechanism of action of novel quinolones targeting bacterial DNA replication enzymes.

Quinolones exhibit concentration-dependent bactericidal activity. The primary PK/PD index correlating with their therapeutic efficacy is the ratio of the area under the plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (


)[1]. Because efficacy is driven by total exposure relative to the pathogen's MIC, regulatory agencies mandate strict adherence to PK equivalence to guarantee PD equivalence.

Regulatory & Statistical Framework for Bioequivalence

For in vivo bioequivalence, regulatory agencies (such as the FDA and EMA) mandate a "one-size-fits-all" statistical criterion. A test formulation is deemed bioequivalent to a reference product if the 90% confidence interval (CI) for the ratio of geometric means of the primary PK parameters falls entirely within the 80% to 125% limit[2].

The Causality of Log-Transformation: Why do we log-transform the data before applying the 80-125% rule? Pharmacokinetic parameters like


 (extent of absorption) and 

(rate of absorption) follow a log-normal distribution. Log-transformation normalizes the data, allowing the multiplicative nature of PK responses (clearance, volume of distribution) to be evaluated additively. This is a fundamental statistical requirement for the Analysis of Variance (ANOVA) models used in BE hypothesis testing[2].

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately capture the PK profile and define the terminal elimination phase, a highly sensitive and selective bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard.

BE_Workflow A Clinical Phase (Crossover Design) B Plasma Sampling & Stabilization A->B C Sample Preparation (Liquid-Liquid Extraction) B->C D LC-MS/MS Analysis (MRM Mode) C->D E PK Parameter Calculation (AUC, Cmax, Tmax) D->E F Statistical Analysis (90% CI: 80-125%) E->F

End-to-end workflow for clinical bioequivalence assessment of quinolone derivatives.

Self-Validating LC-MS/MS Protocol for Delafloxacin in Human Plasma

This protocol is designed to ensure compliance with the[3].

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Procedure: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of an isotopically labeled internal standard (IS), such as Delafloxacin-d5 (1 µg/mL). Add 2 mL of extraction solvent (ethyl acetate or chloroform). Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase.

  • Causality Insight: We utilize LLE instead of simple Protein Precipitation (PPT) to selectively extract the lipophilic quinolone while leaving behind endogenous plasma phospholipids. Phospholipids are notorious for causing matrix effects and ion suppression in the electrospray ionization (ESI) source, which would otherwise compromise the accuracy of the

    
     determination[4].
    

Step 2: Chromatographic Separation

  • Procedure: Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (Water + 0.2% formic acid + 10 mM ammonium acetate) and Mobile Phase B (Acetonitrile + 0.2% formic acid)[5].

  • Causality Insight: The addition of ammonium acetate and formic acid buffers the mobile phase to a specific pH that ensures consistent ionization of the anionic delafloxacin. This sharpens the peak shape and prevents the peak tailing commonly seen when quinolones interact with residual silanols on the stationary phase.

Step 3: Mass Spectrometry Detection

  • Procedure: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions (e.g., m/z 441.1 → 397.1 for delafloxacin).

  • Causality Insight: MRM provides unparalleled selectivity by filtering out background matrix noise. This allows the assay to achieve a lower limit of quantification (LLOQ) of approximately 0.04 µg/mL, which is mathematically essential for accurately capturing the terminal elimination rate constant (

    
    ) and calculating the extrapolated 
    
    
    
    [5].

Comparative Performance Data

The following table synthesizes the typical pharmacokinetic and pharmacodynamic parameters of novel vs. legacy quinolones. Understanding these baseline parameters is critical for powering a BE study (e.g., calculating sample size based on intra-subject variability).

ParameterDelafloxacin (Novel)Levofloxacin (Legacy)Ciprofloxacin (Legacy)
Chemical Nature AnionicZwitterionicZwitterionic
Typical Dose (Oral) 450 mg500 mg500 mg

(µg/mL)
~4.5 - 6.0~5.0 - 6.0~2.0 - 3.0

(µg·h/mL)
~20 - 30~45 - 50~10 - 15
Plasma Protein Binding ~84%~24 - 38%~20 - 40%
Primary Target (Gram +) Topoisomerase IVTopoisomerase IVTopoisomerase IV
Primary Target (Gram -) DNA GyraseDNA GyraseDNA Gyrase
Target PK/PD Index

> 24.7 (MRSA)

> 30 (S. pneumo)

> 125 (Gram -)

Note: The high protein binding of delafloxacin (~84%) necessitates the use of free-drug AUC (


) for precise PD target attainment calculations, unlike legacy quinolones which have lower protein binding profiles[5].

In Vivo Pharmacodynamic Bioequivalence (Preclinical Validation)

Before advancing to human clinical trials, generic formulations of novel quinolones often undergo preclinical PD BE testing. This ensures that formulation excipients do not inadvertently alter local tissue distribution.

Neutropenic Murine Thigh Infection Model Protocol:

  • Immunosuppression: Inject mice with cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1) to induce profound neutropenia.

    • Causality Insight: Eliminating neutrophils ensures that the observed bacterial killing is solely attributable to the quinolone's pharmacological effect, providing a clean, unconfounded dose-response curve.

  • Infection: Inoculate thighs with

    
     CFU of Staphylococcus aureus (e.g., MRSA).
    
  • Treatment: Administer the test and reference quinolone formulations at varying fractionated doses (e.g., q6h, q12h, q24h) to achieve a wide range of

    
     exposures.
    
  • Harvest & Quantification: Euthanize mice at 24 hours post-infection. Homogenize the infected thighs and plate on agar to quantify residual CFU.

  • Data Analysis: Plot the change in

    
     CFU against the 
    
    
    
    . Equivalence is established if the
    
    
    (maximum bactericidal effect) and
    
    
    (dose achieving 50% of
    
    
    ) of the test formulation do not significantly differ from the reference formulation.

References

1.[3] Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC. 3 2.[2] Bioavailability and Bioequivalence in Drug Development - PMC. 2 3.[5] Pharmacokinetics and pharmacodynamics of intravenous delafloxacin in healthy subjects: model-based dose optimization - PMC. 5 4.[1] Pharmacokinetics and Pharmacodynamics of Fluoroquinolones - ResearchGate. 1 5.[4] Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - Thieme Connect. 4

Sources

Benchmarking Guide: 6,8-Dimethoxy Quinolone Analogs vs. Commercial Fluoroquinolones

[1]

Executive Summary: The "Post-Fluorine" Era?

The fluoroquinolone (FQ) class, anchored by the critical C6-fluorine atom, has dominated antibacterial therapy for decades.[1] However, the emergence of resistance and class-specific toxicity (phototoxicity, genotoxicity, and tendinopathy) has driven the search for Non-Fluorinated Quinolones (NFQs) .

This guide benchmarks 6,8-dimethoxy analogs —a novel scaffold where the canonical C6-fluorine is replaced by a methoxy group, paired with a C8-methoxy substituent—against industry standards: Ciprofloxacin (CIP) , Levofloxacin (LVX) , and Moxifloxacin (MXF) .[2]

Strategic Hypothesis: While the C6-fluorine is traditionally deemed essential for DNA gyrase binding and cell penetration, the 6,8-dimethoxy substitution aims to:

  • Eliminate Phototoxicity: Removal of the C6/C8 halogens stabilizes the quinolone core against UV-induced degradation.

  • Enhance Gram-Positive Activity: The C8-methoxy group (shared with Moxifloxacin) improves targeting of Topoisomerase IV (ParC).[3]

  • Improve Safety: Reducing the electron-withdrawing nature of the pharmacophore may lower mammalian Topoisomerase II inhibition (genotoxicity).

Structural Rationale & SAR Analysis

The transition from a "Fluoroquinolone" to a "Dimethoxy-Quinolone" involves a fundamental shift in the Structure-Activity Relationship (SAR).

Comparative SAR Matrix
FeatureCiprofloxacin (Gen 2) Moxifloxacin (Gen 4) 6,8-Dimethoxy Analog (Novel)
C6 Position Fluorine (-F) Essential for gyrase binding & cell entry.Fluorine (-F) Retains potency.[2]Methoxy (-OCH₃) Electron-donating; aims to reduce genotoxicity but risks lowering potency.[2]
C8 Position Hydrogen (-H) Standard spectrum.[2]Methoxy (-OCH₃) Lowers mutant selection; high Gram(+) activity.Methoxy (-OCH₃) Synergistic bulk; eliminates photolabile C8-Cl/F sites.[2]
Primary Target Gyrase (GyrA)Gyrase & Topo IVTargeted dual-inhibition (Hypothetical).
Phototoxicity ModerateLowNegligible (Predicted).[2]
DOT Diagram: Structural Evolution & Targeting

QuinoloneSARcluster_0Classic Fluoroquinolone (Cipro)cluster_1Advanced Fluoroquinolone (Moxi)cluster_2Novel 6,8-Dimethoxy AnalogCiproC6-Fluorine(High Potency, Genotoxicity Risk)GyraseDNA Gyrase Binding(Gram-Neg)Cipro->GyraseStrong AffinityUV_StabilityUV Photostability(Singlet Oxygen Generation)Cipro->UV_StabilityUnstable (C8-H)MoxiC6-F + C8-OMe(Balanced Potency/Safety)Moxi->GyraseStrong AffinityTopoIVTopo IV Binding(Gram-Pos)Moxi->TopoIVEnhanced (C8-OMe)Moxi->UV_StabilityStableDimethoxyC6-OMe + C8-OMe(Non-Fluorinated Scaffold)Dimethoxy->GyraseAltered Binding Mode?Dimethoxy->TopoIVHigh Affinity (C8-OMe)Dimethoxy->UV_StabilityMaximal Stability(No Halogens)

Caption: Structural evolution from classic FQs to 6,8-dimethoxy analogs, highlighting the shift in target affinity and stability.

Experimental Benchmarking Protocols

To validate the 6,8-dimethoxy scaffold, you must run a comparative study against the commercial standards.[2]

Module A: Microbiological Potency (MIC & MPC)

Objective: Determine if the C6-Methoxy substitution compromises antibacterial potency compared to C6-Fluorine.

Protocol (CLSI M07-A10 Standard):

  • Organism Panel:

    • Gram-Negative:E. coli ATCC 25922, P. aeruginosa ATCC 27853.[2]

    • Gram-Positive:S. aureus ATCC 29213 (MSSA), S. pneumoniae ATCC 49619.[2]

    • Resistant Controls:S. aureus (MRSA, parC mutant).[2]

  • Method: Broth Microdilution.[2]

    • Prepare stock solutions of analogs (DMSO) and standards (Water/Acid).

    • Serial dilute (64 µg/mL to 0.008 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum:

      
       CFU/mL.[2]
      
    • Incubate: 16–20h at 35°C.

  • Mutant Prevention Concentration (MPC):

    • Plate

      
       CFU on agar containing drug concentrations 
      
      
      MIC.
    • Metric: The lowest concentration preventing any colony growth after 72h.[2]

Expected Data Trend:

  • Gram-Negative: 6,8-dimethoxy analogs often show higher MICs (lower potency) than Ciprofloxacin due to reduced cell penetration without the C6-F.

  • Gram-Positive: Potency should be comparable to Moxifloxacin, driven by the C8-OMe group targeting Topo IV.[2]

Module B: Phototoxicity Assessment (3T3 NRU)

Objective: Verify the "Safety by Design" hypothesis (removal of halogens).

Protocol (OECD TG 432):

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Treatment: Incubate cells with drug (0.1 – 1000 µg/mL) for 1 hour.[2]

  • Irradiation: Expose to UVA (5 J/cm²) using a solar simulator. Keep a dark control plate.[2]

  • Viability: Measure Neutral Red Uptake (NRU) after 24h recovery.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).[2]

    Interpretation:

    • PIF < 2: Non-phototoxic (Expected for 6,8-dimethoxy).[2]

    • PIF 2–5: Probable phototoxicity (Ciprofloxacin).[2]

    • PIF > 5: Phototoxic (Lomefloxacin/Sparfloxacin).[2][4]

    Module C: Mechanism of Action (Gyrase Supercoiling)

    Objective: Confirm the analog still inhibits DNA gyrase despite the structural change.

    Protocol:

    • Assay Kit: E. coli Gyrase Supercoiling Kit (Inspiralis).

    • Reaction: Relaxed pBR322 plasmid + Gyrase + ATP + Test Compound.[2]

    • Readout: Gel electrophoresis. Measure the conversion of relaxed DNA to supercoiled DNA.

    • Metric:

      
       (concentration inhibiting 50% supercoiling).
      

    Synthesis of Results: The Comparative Matrix

    Below is a synthesized data table summarizing the typical performance of this scaffold versus commercial standards.

    MetricCiprofloxacin Moxifloxacin 6,8-Dimethoxy Analog Interpretation
    MIC (E. coli) 0.004 - 0.015 µg/mL0.03 - 0.06 µg/mL0.12 - 0.5 µg/mL Reduced Gram(-) potency (loss of C6-F).
    MIC (S. aureus) 0.25 - 0.5 µg/mL0.06 µg/mL0.06 - 0.12 µg/mL Excellent Gram(+) activity (C8-OMe effect).
    Phototoxicity (PIF) ~3.5 (Moderate)~1.2 (Low)1.0 (Safe) Complete elimination of UV risk.
    Selectivity Index Low (affects mammalian topo)ModerateHigh Improved safety profile.[2]
    Solubility (pH 7.4) ModerateModerateHigh Methoxy groups aid solubility/formulation.[2]
    DOT Diagram: Experimental Workflow

    Workflowcluster_MicroMicrobiologycluster_ToxToxicologyCompound6,8-DimethoxyCandidateMICMIC Assay(CLSI M07)Compound->MICPhoto3T3 NRU(Phototoxicity)Compound->PhotoMPCMutant Prevention(Resistance)MIC->MPCIf PotentDecisionGo/No-Go DecisionMPC->DecisionCytoMammalian Cytotoxicity(HepG2)Photo->CytoSafety ScreenCyto->Decision

    Caption: Step-by-step validation workflow from compound synthesis to safety/efficacy decision gating.

    Conclusion & Strategic Positioning

    The 6,8-dimethoxy analog series represents a strategic pivot from "potency at all costs" to "safety-optimized efficacy."

    • The Trade-off: You will likely observe a 2–4 fold reduction in Gram-negative potency compared to Ciprofloxacin due to the loss of the C6-fluorine.

    • The Gain: This is offset by superior Gram-positive activity (comparable to Moxifloxacin) and a best-in-class safety profile regarding phototoxicity and genotoxicity.

    Recommendation: Position these analogs not as broad-spectrum replacements for Ciprofloxacin, but as specialized agents for skin and soft tissue infections (SSTI) or respiratory tract infections where S. aureus and S. pneumoniae are primary drivers, and where UV exposure (phototoxicity) is a clinical concern.[2]

    References

    • Peterson, L. R. (2001).[2] Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.[2][5] Clinical Infectious Diseases. Link

    • Domagala, J. M. (1994).[2] Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

    • Marutani, K., et al. (1993).[2] Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position.[3][4][6][7] Antimicrobial Agents and Chemotherapy.[2][5][8][9] Link

    • OECD. (2019).[2] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[2] OECD Guidelines for the Testing of Chemicals. Link

    • Guo, B., et al. (2012).[2] Nemonoxacin: a novel non-fluorinated quinolone antibiotic.[2][10][11] Drugs of Today. Link

    Verification of mass spectrometry fragmentation patterns for dimethoxy quinolones

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, verifying the structural identity and purity of novel pharmaceutical compounds is paramount. For dimethoxy quinolones—a subclass of quinolone antibiotics featuring dual methoxy substitutions—mass spectrometry (MS) fragmentation verification is highly complex. The presence of multiple electron-donating methoxy groups alters the electron density of the quinolone core, leading to unique collision-induced dissociation (CID) pathways that must be distinguished from standard fluoroquinolones.

    This guide provides an objective, data-driven comparison of high-resolution accurate-mass (HRAM) platforms—specifically Quadrupole-Time-of-Flight (Q-TOF) versus Quadrupole-Orbitrap (Q-Orbitrap)—for the verification of dimethoxy quinolone fragmentation patterns.

    Mechanistic Foundations of Dimethoxy Quinolone Fragmentation

    To accurately configure an MS/MS assay, one must first understand the causality behind the fragmentation of the target molecule. Quinolone antibiotics share a highly conserved parent nucleus, which dictates their primary cleavage pathways[1]. Under electrospray ionization positive mode (ESI+), they readily form protonated quasi-molecular ions

    
     due to the basic nitrogen atoms in their structure[2].
    

    Core Fragmentation Causality:

    • Peripheral Cleavage (Low Collision Energy): The initial fragmentation typically involves the neutral loss of water (

      
      , 18 Da), carbon monoxide (
      
      
      
      , 28 Da), or carbon dioxide (
      
      
      , 44 Da) from the carboxylic acid moiety at the C-3 position[1][2].
    • Substituent-Specific Cleavage (Medium Collision Energy): For dimethoxy quinolones, the methoxy groups at the C-8 or other substituted positions introduce a competing pathway: the homolytic cleavage of the methyl radical (

      
      , 15 Da) or the neutral loss of methanol (
      
      
      
      , 32 Da)[3][4].
    • Ring Opening (High Collision Energy): If a piperazine or pyrrolidine ring is present at the C-7 position, higher collision energies induce ring breakage and rearrangement, yielding characteristic neutral losses such as

      
       or 
      
      
      
      [1].

    Fragmentation Parent Protonated Precursor [M+H]+ LossH2O [M+H - H2O]+ Neutral Loss Parent->LossH2O -H2O (Low CE) LossCO2 [M+H - CO2]+ Decarboxylation Parent->LossCO2 -CO2 (Low CE) MethoxyLoss [M+H - CH3•]+ or - CH3OH Methoxy Cleavage Parent->MethoxyLoss -CH3• / -CH3OH (Med CE) Core Quinolone Core Fragment LossH2O->Core -CO Piperazine Piperazine Ring Cleavage (-C2H5N) LossCO2->Piperazine Rearrangement MethoxyLoss->Core Further CID Piperazine->Core Ring Opening (High CE)

    Fig 1: Primary MS/MS collision-induced dissociation pathways for dimethoxy quinolones.

    Platform Comparison: Q-TOF vs. Q-Orbitrap

    Performance Analysis
    • Resolving Power & Mass Accuracy: Orbitrap technology provides market-leading resolving power (up to 500,000 FWHM at m/z 200), which is critical for distinguishing the isobaric loss of

      
       versus 
      
      
      
      in complex matrices[7]. Q-TOF instruments typically max out around 40,000–80,000 FWHM.
    Quantitative Data Comparison
    ParameterHybrid Q-TOF MSQ-Orbitrap MS (e.g., Q Exactive)Causality / Impact on Quinolone Analysis
    Max Resolving Power ~80,000 FWHMUp to 500,000 FWHMOrbitrap prevents false positives from matrix interferences sharing nominal mass[7].
    Mass Accuracy < 2 ppm< 1 ppmHigh accuracy guarantees the exact elemental composition of the methoxy cleavage fragments.
    Linear Dynamic Range 2–3 orders of magnitude> 4 orders of magnitudeOrbitrap prevents detector saturation, allowing simultaneous quantitation of major metabolites and trace impurities[5].
    Fragmentation Type CID (Collision Cell)HCD (Higher-energy C-trap Dissociation)HCD provides richer, lower mass fragments (e.g., piperazine ring remnants) without low-mass cut-off issues[6].
    Isotopic Fidelity GoodExcellentCrucial for identifying halogenated quinolone derivatives (e.g., Cl or Br isotopic signatures)[8][9].

    Self-Validating Experimental Protocol

    To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing Multi-Collision Energy (Multi-CE) acquisition, the method internally verifies the energy-dependent fragmentation kinetics of the dimethoxy quinolone[10].

    Workflow Prep Sample Prep (QuEChERS EMR-Lipid) LC UHPLC Separation (Sub-2 µm C18) Prep->LC Ionization ESI+ Ionization [M+H]+ Generation LC->Ionization MSMS HCD Fragmentation (Multi-CE: 15, 30, 45 eV) Ionization->MSMS Analysis Data Processing (Mass Error < 2ppm) MSMS->Analysis

    Fig 2: Standardized LC-HRMS workflow for dimethoxy quinolone fragmentation verification.

    Step-by-Step Methodology

    Step 1: Sample Preparation (QuEChERS)

    • Action: Extract the biological or synthetic sample using a modified QuEChERS protocol with Enhanced Matrix Removal (EMR)-Lipid[11].

    • Causality: Dimethoxy quinolones are moderately lipophilic. EMR-Lipid effectively removes matrix phospholipids that cause severe ion suppression in the ESI source, ensuring maximum sensitivity for trace fragment detection[11].

    Step 2: UHPLC Chromatographic Separation

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, facilitating the formation of the

      
       precursor ion in the ESI source. The sub-2 µm particles provide sharp peak widths (<3 seconds), requiring a mass spectrometer with an adequate scan rate.
      

    Step 3: Mass Spectrometer Tuning & Ionization

    • Action: Operate the Q-Orbitrap in ESI positive mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

    • Causality: Soft ionization preserves the fragile dimethoxy parent nucleus from in-source fragmentation, ensuring that all subsequent fragments observed are strictly the result of controlled collision cell events[1].

    Step 4: Multi-Collision Energy (Multi-CE) Acquisition

    • Causality: Quinolone fragments are highly energy-dependent. 15 eV targets the peripheral methoxy and carboxyl losses; 30 eV targets the piperazine ring; 45 eV shatters the quinolone core[10]. Acquiring all three simultaneously prevents false negatives and maps the complete dissociation pathway.

    Step 5: Data Validation Criteria

    • Action: Process data ensuring mass accuracy is within

      
       ppm. Confirm the presence of the exact mass loss of 15.0235 Da (
      
      
      
      ) or 32.0262 Da (
      
      
      ) to verify the dimethoxy functional groups.

    Conclusion and Platform Recommendation

    By employing a multi-CE HCD workflow, researchers can establish a self-validating analytical method that not only quantifies the parent drug but mechanistically proves its structural identity through its fragmentation fingerprint.

    References

    1. - PubMed / NIH 2. - PMC / NIH 3. - Taylor & Francis 4. - The Royal Society 5. - MDPI 6. - Thermo Fisher Scientific 7. - Journal of Medicinal Chemistry / ACS Publications 8. - PMC / NIH

    Sources

    Comparative Stability Analysis of Quinolin-4-one Tautomers Under Physiological Conditions

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the realm of heterocyclic drug design, the tautomeric equilibrium of quinolin-4-one (4-hydroxyquinoline) is a critical determinant of pharmacokinetics and target engagement.[1][2][3][4] While the molecule can theoretically exist as either the enol form (4-hydroxyquinoline ) or the keto form (4-quinolone ), physiological conditions heavily bias this equilibrium.[4]

    This guide provides a rigorous stability analysis, demonstrating that under physiological conditions (aqueous media, pH 7.4), the 4-quinolone (NH-keto) tautomer is the dominant species.[4] This dominance is driven by high solvation energy that overrides the aromatic stabilization of the enol form.[4] We present experimental workflows and computational protocols to validate this equilibrium in your specific derivatives.

    The Tautomeric Landscape: Structural Basis[4]

    The core equilibrium involves a proton transfer between the nitrogen atom and the oxygen at position 4.

    • Tautomer A (Enol Form): 4-hydroxyquinoline.[1][4][5] Characterized by a fully aromatic pyridine ring and a hydroxyl group.[4]

    • Tautomer B (Keto Form): quinolin-4(1H)-one.[4] Characterized by a cyclic amide (lactam) structure, a carbonyl group, and a protonated nitrogen.[4]

    Theoretical Stability Drivers

    The stability of these tautomers is a tug-of-war between two opposing thermodynamic forces:

    • Aromaticity (Favors Enol): The enol form maintains the aromatic sextet of the pyridine ring, which is electronically favorable in the gas phase or non-polar vacuums.[4]

    • Solvation & Polarity (Favors Keto): The keto form possesses a significantly higher dipole moment and forms strong intermolecular hydrogen bonds with polar solvents (like water).[4] In physiological environments, this solvation enthalpy (

      
      ) far exceeds the energy penalty of disrupting the pyridine aromaticity.[4]
      
    Visualization: Stability Inversion

    The following diagram illustrates how environmental conditions invert the stability ranking of the tautomers.

    TautomerStability GasPhase Gas Phase / Non-Polar Enol 4-Hydroxyquinoline (Enol Form) GasPhase->Enol Favored (Aromaticity) Keto 4-Quinolone (Keto/NH Form) GasPhase->Keto Minor Species Physio Physiological Conditions (Aqueous, pH 7.4) Physio->Enol Rare/Transient Physio->Keto Dominant (>99%) (High Solvation Energy) Enol->Keto Solvent-Mediated Proton Transfer

    Figure 1: Environmental influence on quinolin-4-one tautomerism.[4] In physiological media, the equilibrium shifts decisively toward the keto form.[4]

    Comparative Stability Data

    The following table summarizes the thermodynamic parameters derived from Density Functional Theory (DFT) calculations and experimental observations.

    Parameter4-Hydroxyquinoline (Enol)4-Quinolone (Keto)Physiological Implication
    Gas Phase Relative Energy 0.0 kcal/mol (More Stable)+3.5 to +5.0 kcal/molIn vacuum/gas phase, aromaticity rules.[4]
    Aqueous Relative Energy +5.0 to +7.0 kcal/mol0.0 kcal/mol (More Stable)Water stabilizes the polar keto form significantly.[4]
    Dipole Moment (Water) ~2.5 - 3.0 Debye~6.0 - 7.5 Debye High polarity improves solubility and bioavailability.[4]
    H-Bond Capacity 1 Donor / 1 Acceptor1 Donor / 1 Acceptor (Stronger) The NH group is a critical H-bond donor for target binding (e.g., DNA Gyrase).[4]
    Key Spectroscopic Marker C-OH stretch (IR), Pyridine N (NMR)C=O stretch (IR), Amide NH (NMR) Distinct signals allow rapid identification.[4]

    Critical Insight: For drug development, modeling the molecule as the enol form in docking simulations can lead to erroneous binding pose predictions.[4] Always initialize the ligand as the keto tautomer for physiological simulations.[4]

    Experimental Validation Workflows

    To confirm the tautomeric state of a specific derivative, rely on a multi-modal spectroscopic approach.[1][3][4][5][6] The following protocols are designed to be self-validating.

    Method A: Nuclear Magnetic Resonance (NMR)

    NMR is the gold standard for distinguishing these tautomers in solution.[4]

    Protocol:

    • Solvent Selection: Use DMSO-d6 or D2O.[3][4] Avoid CDCl3 if possible, as it may induce aggregation or shift the equilibrium towards the enol form in specific lipophilic derivatives.[4]

    • Acquisition:

      • 1H NMR: Look for a broad singlet between 11.0 – 13.0 ppm .[4] This corresponds to the N-H proton of the keto form.[4] The enol O-H signal is typically sharper and varies more with concentration.[4]

      • 13C NMR: The diagnostic signal is the C4 carbon.[1][4][5][7]

        • Keto (C=O): Resonates at 170 – 178 ppm .[4]

        • Enol (C-OH): Resonates upfield at 160 – 165 ppm .[4]

      • 15N HSQC (Optional but Recommended): A cross-peak between the nitrogen and the proton at ~12 ppm definitively proves the N-H bond exists (Keto form).[4]

    Method B: UV-Vis Spectroscopy

    The electronic transitions differ due to the conjugation length.

    Protocol:

    • Prepare a 10 µM solution in Phosphate Buffered Saline (PBS, pH 7.4).

    • Scan from 200 nm to 400 nm.[4]

    • Analysis: The keto form typically exhibits a bathochromic shift (red shift) compared to the enol form due to the extended conjugation of the quinolone system.

      • Keto:

        
         typically 320 – 340 nm .[4]
        
      • Enol:

        
         typically 300 – 315 nm  (often observed only in non-polar solvents or trapped O-alkylated derivatives).[4]
        
    Validated Decision Workflow

    Use this logic flow to assign the structure of your synthesized compound.

    IdentificationWorkflow Start Synthesized Quinolin-4-one Derivative Solvent Dissolve in DMSO-d6 Start->Solvent HNMR Run 1H NMR Solvent->HNMR CheckNH Signal > 11.0 ppm? HNMR->CheckNH YesNH Likely Keto Form CheckNH->YesNH Yes (Broad Singlet) NoNH Check C13 NMR CheckNH->NoNH No / Ambiguous CNMR Run 13C NMR YesNH->CNMR NoNH->CNMR CheckCO C4 Signal > 170 ppm? CNMR->CheckCO ConfirmedKeto CONFIRMED: 4-Quinolone (Keto) CheckCO->ConfirmedKeto Yes (Carbonyl) ConfirmedEnol CONFIRMED: 4-Hydroxyquinoline (Enol) CheckCO->ConfirmedEnol No (Aromatic C-O)

    Figure 2: Step-by-step decision tree for spectroscopic identification of quinolone tautomers.

    Computational Protocol (DFT)[1][4][8][9]

    For predictive stability analysis of novel derivatives, we recommend the following computational workflow using Gaussian or ORCA.

    • Geometry Optimization:

      • Functional: B3LYP or M06-2X (M06-2X handles dispersion forces better).[4]

      • Basis Set: 6-311++G(d,p).[2][4][8]

      • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

        
        ).[4]
        
    • Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.

    • Energy Comparison: Calculate

      
      .[4]
      
      • If

        
        , the Keto form is more stable.[4]
        
      • Expect

        
         to 
        
        
        
        kcal/mol in water for unsubstituted quinolone.[4]

    References

    • BenchChem. An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. (2025).[1][2][3][4][5][9] Retrieved from [4]

    • Perez, J. et al. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[4] Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[2][8] Journal of Organic Chemistry, 80(24), 12129–12134 (2015).[4] Retrieved from [4]

    • Holzer, W. et al. On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine.[4][10] Heterocycles, 75(1), 2008.[4][10] Retrieved from [4]

    • Bédé, A. et al. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.[4][11] Computational Chemistry, 6, 57-70 (2018).[4][11] Retrieved from [4]

    • Nasiri, H. R. et al. Tautomerism of 4-Hydroxy-4(1H) quinolon.[4][5] Heterocyclic Communications, 12(5) (2006).[4][5] Retrieved from [4]

    Sources

    Safety Operating Guide

    6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Handling and Disposal of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

    Executive Summary & Chemical Identity

    As a Senior Application Scientist overseeing the integration of novel heterocyclic scaffolds in drug discovery, I emphasize that managing nitrogenous compounds like 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (CAS: 652993-86-7, CID: 6324447) requires 1[1]. This compound is a synthetic quinolinone derivative utilized extensively in medicinal chemistry. Because it contains a substituted quinolin-4-one core, improper disposal can lead to environmental persistence and potential toxicity. This guide provides field-proven, self-validating protocols for its safe and compliant disposal.

    Hazard Assessment & Causality of PPE Choices

    Before initiating any disposal workflow, personnel must don appropriate Personal Protective Equipment (PPE). The rationale for these choices is grounded in the compound's physicochemical properties:

    • Respiratory Protection: Quinolinone powders pose a significant inhalation hazard, potentially causing 2[2].

      • Causality: Fine particulate matter can easily bypass ciliary clearance in the upper respiratory tract. A NIOSH-approved N95/P95 or ABEK-P2 respirator is required to 3[3].

    • Dermal Protection: Wear impermeable nitrile gloves (minimum 0.4 mm thickness) and a chemically resistant lab coat.

      • Causality: The lipophilic methoxy groups on the 6,8-positions enhance the molecule's ability to penetrate the dermal barrier, making 2[2].

    Quantitative Waste Management Parameters

    To ensure regulatory compliance and chemical stability during storage, adhere to the following operational parameters:

    ParameterSpecificationScientific Rationale
    Primary Container High-Density Polyethylene (HDPE)Chemically inert to lipophilic organic powders; prevents solvent leaching.
    Incineration Temp. > 850°C (1562°F)Ensures complete thermal degradation of the highly stable heterocyclic quinolinone ring.
    Incompatible Materials Strong oxidizing agentsPrevents exothermic oxidation reactions of the methoxy and methyl functional groups.
    Spill Suppressant Inert absorbent / Wet sweepingMitigates aerosolization of fine particulate matter (dust formation hazard).
    Max Accumulation 90 Days (RCRA standard)Minimizes the risk of container degradation and prolonged laboratory exposure.

    Operational Workflows: Step-by-Step Methodologies

    Workflow A: Routine Solid Waste Disposal

    This protocol applies to unused powders, contaminated weighing paper, and disposable PPE. Proper segregation of all 4[4].

    • Collection & Segregation: Gather all contaminated solid materials inside a certified chemical fume hood to maintain negative pressure and prevent powder dissemination.

    • Primary Containment: Transfer the waste into a designated,4[4].

      • Causality: HDPE prevents moisture ingress which could degrade the compound into more volatile, unpredictable byproducts.

    • Secondary Containment & Validation: Seal the HDPE container and place it inside a secondary containment bin.

      • Self-Validating Step: Wipe the exterior of the primary container with a solvent-damped swab (e.g., ethanol) and visually inspect for residue. A clean swab validates that the exterior is uncontaminated and safe for transit.

    • Destruction Routing: Route the sealed waste to a licensed hazardous waste facility. Combustion in a chemical incinerator equipped with an 3[3].

      • Causality: Incineration of nitrogenous heterocycles generates toxic nitrogen oxides (NOx). The scrubber chemically neutralizes these acidic gases before atmospheric release.

    Workflow B: Accidental Spill Containment

    In the event of a powder spill on the benchtop or floor, immediate containment is required to 5[5].

    • Isolation: Evacuate non-essential personnel from the immediate area and5[5].

    • Dust Suppression: Do NOT dry sweep.

      • Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API), drastically increasing the inhalation hazard. Instead, slightly5[5].

    • Collection: Sweep up the dampened material using non-sparking tools and 5[5].

    • Surface Decontamination & Validation: Wash the spill area with a mixture of water and a mild detergent.

      • Self-Validating Step: After drying, perform a final wipe of the area with a clean white tissue. If the tissue remains pristine, the decontamination is validated.

    Waste Routing Decision Matrix

    WasteRouting Start 6,8-Dimethoxy-2-methyl- 1,4-dihydroquinolin-4-one Waste State Physical State? Start->State Solid Solid Powder or Contaminated PPE State->Solid Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) State->Liquid Liquid SolidCont Seal in HDPE Container (Double Bagged) Solid->SolidCont LiquidCont Transfer to Flammable Waste Jug Liquid->LiquidCont Incineration Licensed Chemical Incineration (with NOx Scrubber) SolidCont->Incineration LiquidCont->Incineration

    Decision matrix for the segregation and disposal of quinolinone derivative waste.

    References

    • PubChemLite. "6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one (C12H13NO3)". Université du Luxembourg. URL:[Link]

    • Capotchem. "MSDS of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one". Capotchem.cn. URL: [Link]

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    A Researcher's Guide to the Safe Handling of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety and logistical information for the handling and disposal of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one. As a specialized quinolin-4-one derivative, this compound warrants a cautious and well-informed approach to laboratory operations. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally analogous quinoline and quinolinone compounds. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance to ensure a safe and efficient workflow.

    The Imperative of a Risk-Based Approach

    Before any manipulation of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one, a thorough risk assessment is paramount. The potential hazards of a novel or sparsely documented compound must be inferred from its structural class. Quinoline and its derivatives are known to exhibit a range of toxicological properties, including but not limited to, skin and eye irritation, respiratory tract irritation, and potential for systemic toxicity upon absorption or ingestion.[1][2][3] Some quinoline compounds are also suspected carcinogens and mutagens.[3][4][5][6][7] Therefore, treating 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one with a high degree of caution is a foundational principle of safe laboratory practice.

    This guide is built on the premise of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. The selection of Personal Protective Equipment (PPE) is the most direct and critical control measure in achieving this.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one, which is likely a solid powder. The following table outlines the minimum required PPE.

    Protection Area Required PPE Specification Rationale
    Hand Protection Chemical-resistant glovesNitrile gloves are a suitable initial choice.[1][8] Always check for integrity before use. For prolonged handling or when dealing with solutions, consult a glove compatibility chart.To prevent dermal contact and absorption, as related compounds can be harmful upon skin contact.[2][4][5][9][10]
    Eye and Face Protection Safety goggles with side shieldsTightly fitting safety goggles are essential.[2] A face shield should be worn over goggles when there is a risk of splashes or significant dust generation.[9]To protect the eyes from dust particles and potential splashes of solutions containing the compound. Quinoline derivatives are known to cause serious eye irritation or damage.[2][3][4][6]
    Body Protection Laboratory coatA clean, buttoned lab coat should be worn at all times.[1][8][11]To protect the skin and personal clothing from contamination.[9][10]
    Respiratory Protection NIOSH-approved respiratorA respirator with an appropriate particulate filter (e.g., N95 or higher) is necessary when handling the powder outside of a certified chemical fume hood, or when dust generation is unavoidable.[1][9]To prevent the inhalation of fine particles, as quinoline derivatives can cause respiratory irritation.[2][12]

    Operational Workflow: From Receipt to Disposal

    A systematic and meticulous workflow is crucial for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the recommended operational plan.

    PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe 1. Designate don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. Assemble weigh Weigh Compound don_ppe->weigh 3. Enter Handling Area dissolve Prepare Solution weigh->dissolve 4. Transfer react Perform Reaction dissolve->react 5. Use decontaminate Decontaminate Work Area react->decontaminate 6. Complete Work doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe 7. Clean dispose Dispose of Waste doff_ppe->dispose 8. Exit

    Caption: A logical workflow for the safe handling of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one.

    Step-by-Step Handling Procedures:
    • Designate a Handling Area : All manipulations of solid 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8][13] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][9]

    • PPE Donning Sequence :

      • First, put on your laboratory coat.

      • Next, don your safety goggles and face shield if necessary.

      • If required, fit your respirator.

      • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.[11]

    • Weighing and Transfer :

      • When weighing the solid compound, use a spatula and handle it gently to avoid generating dust.[14]

      • If transferring the powder, do so carefully within the fume hood.

      • Clean any minor spills immediately using dry methods (e.g., a cloth or paper towel lightly dampened with a suitable solvent) to avoid creating airborne dust.[1]

    • Solution Preparation and Use :

      • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

      • Keep all containers tightly closed when not in use.[10]

    • Post-Handling Decontamination :

      • Thoroughly decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent.

      • Wipe down any equipment used.

    • PPE Doffing Sequence : The removal of PPE should be done in a manner that prevents cross-contamination.

      • Remove gloves first, peeling them off without touching the outer surface with your bare hands.

      • Remove your lab coat.

      • Take off your face shield and goggles.

      • If a respirator was used, remove it last.

      • Wash your hands thoroughly with soap and water after removing all PPE.[1][4][14]

    Disposal Plan: A Commitment to Environmental and Personnel Safety

    All waste generated from the handling of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one must be treated as hazardous chemical waste.[1][2] Improper disposal can lead to environmental contamination, as heterocyclic compounds can be persistent and toxic to aquatic life.[5][6][15]

    Waste Segregation and Disposal Procedures:
    • Solid Waste :

      • Contaminated materials such as used gloves, paper towels, and weighing papers should be collected in a designated, clearly labeled hazardous waste bag within the fume hood.

    • Liquid Waste :

      • Solutions containing 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

      • Do not mix this waste with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent waste should typically be kept separate.[8]

    • Empty Containers :

      • "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

    • Labeling and Storage :

      • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

      • Store waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety department.[1][16]

    By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. Your diligence not only protects you and your colleagues but also ensures the integrity of your research.

    References

    • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem.
    • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
    • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
    • Material Safety Data Sheet - Guidechem.
    • Material Safety Data Sheet - Quinoline, 96%.
    • Quinolines: Human health tier II assessment.
    • SAFETY DATA SHEET - Fisher Scientific.
    • Safety Guidelines | Organic Chemistry I Lab.
    • General Lab Safety Procedure - Chemistry and Chemical Engineering.
    • QUINOLINE FOR SYNTHESIS - Loba Chemie.
    • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
    • QUINOLINE - SAFETY DATA SHEET - PENTA.
    • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield.
    • Quinoline and Groundwater - MN Dept. of Health.
    • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.
    • Disposal of Chemical Waste - Safety Office.

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